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  • Product: n-Benzylmethanesulfonamide
  • CAS: 3989-45-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Computational Chemistry of n-Benzylmethanesulfonamide

This technical guide provides a comprehensive overview of the application of computational chemistry methods to the study of n-Benzylmethanesulfonamide. It is intended for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the application of computational chemistry methods to the study of n-Benzylmethanesulfonamide. It is intended for researchers, scientists, and drug development professionals who are interested in leveraging computational tools to understand the physicochemical properties and potential biological activity of this and similar sulfonamide-containing molecules. By integrating theoretical principles with practical methodologies, this document serves as a robust resource for both computational chemists and experimental scientists.

Introduction: The Significance of n-Benzylmethanesulfonamide and the Role of Computational Scrutiny

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] n-Benzylmethanesulfonamide, a representative member of this class, possesses a flexible benzyl group and a polar sulfonamide moiety, making it an intriguing candidate for drug design. Understanding the conformational landscape, electronic properties, and potential intermolecular interactions of this molecule is paramount for elucidating its mechanism of action and for the rational design of novel therapeutic agents.

Computational chemistry offers a powerful lens through which to investigate molecular systems at an atomic level of detail, providing insights that can be challenging to obtain through experimental methods alone.[3] Techniques such as Density Functional Theory (DFT) and molecular docking have become indispensable in modern drug discovery, enabling the prediction of molecular structures, spectroscopic signatures, and binding affinities with a high degree of accuracy.[2][4] This guide will detail the application of these methods to n-Benzylmethanesulfonamide, providing a framework for its comprehensive computational characterization.

Part 1: Quantum Chemical Calculations - Unveiling the Intrinsic Properties of n-Benzylmethanesulfonamide

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the intrinsic electronic and structural properties of a molecule. These calculations provide a foundational understanding of the molecule's behavior in the absence of external influences.

Molecular Geometry Optimization

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface.

Experimental Protocol: Geometry Optimization

  • Input Structure Generation: A 2D sketch of n-Benzylmethanesulfonamide is created using a molecular editor and converted to a 3D structure.

  • Computational Method Selection: The calculation is set up using a DFT functional, such as B3LYP, which is known to provide a good balance between accuracy and computational cost for organic molecules.[1][4]

  • Basis Set Choice: A Pople-style basis set, such as 6-31G(d), is selected to describe the atomic orbitals. The inclusion of polarization functions (d) is crucial for accurately describing the bonding around the sulfur atom.[4]

  • Calculation Execution: The geometry optimization is performed using a quantum chemistry software package like Gaussian. The calculation iteratively adjusts the atomic coordinates to minimize the total electronic energy.

  • Verification of Minimum: The optimized structure is confirmed to be a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies indicates a stable conformation.

Data Presentation: Predicted Geometrical Parameters for n-Benzylmethanesulfonamide

ParameterBond/AnglePredicted Value (B3LYP/6-31G(d))
Bond LengthS-N~1.65 Å
S=O~1.45 Å
N-C (benzyl)~1.47 Å
Bond AngleO-S-O~120°
S-N-C~118°
Dihedral AngleC-S-N-CVariable (Conformational Flexibility)

Note: These are typical values for sulfonamides and may vary slightly for the specific molecule.

Vibrational Analysis and Spectroscopic Signature

A frequency calculation not only confirms the stability of the optimized geometry but also provides a theoretical vibrational spectrum. This can be directly compared with experimental infrared (IR) spectra to validate the computational model.[5]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability.[6]

  • HOMO: Represents the ability to donate an electron. For n-Benzylmethanesulfonamide, the HOMO is likely to be localized on the phenyl ring and the sulfonamide group.

  • LUMO: Represents the ability to accept an electron. The LUMO is often distributed over the sulfonamide group.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack.[1] For n-Benzylmethanesulfonamide, the MEP would show negative potential (red) around the oxygen atoms of the sulfonamide group, indicating their susceptibility to electrophilic attack, and positive potential (blue) around the N-H proton, highlighting its acidic nature.

Visualization: Computational Chemistry Workflow

Computational Chemistry Workflow cluster_Quantum Quantum Chemical Calculations cluster_Docking Molecular Docking Simulation Input_Structure 2D/3D Structure Generation Geometry_Optimization Geometry Optimization (DFT: B3LYP/6-31G(d)) Input_Structure->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Ligand_Preparation Ligand Preparation (n-Benzylmethanesulfonamide) Geometry_Optimization->Ligand_Preparation Electronic_Properties Electronic Properties (HOMO, LUMO, MEP) Frequency_Calculation->Electronic_Properties Docking_Simulation Docking Simulation (e.g., AutoDock Vina) Ligand_Preparation->Docking_Simulation Receptor_Preparation Receptor Preparation (e.g., Protein Target) Receptor_Preparation->Docking_Simulation Analysis Analysis of Binding Modes and Interactions Docking_Simulation->Analysis

Caption: A general workflow for the computational analysis of n-Benzylmethanesulfonamide.

Part 2: Molecular Docking - Probing Potential Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7][8] This is particularly useful in drug discovery for predicting the binding mode and affinity of a ligand (e.g., n-Benzylmethanesulfonamide) to a biological target, such as a protein receptor.[2][9]

The Principle of Molecular Docking

The process involves a search algorithm that explores various conformations of the ligand within the binding site of the receptor and a scoring function that estimates the binding affinity for each conformation.

Experimental Protocol: Molecular Docking Simulation

  • Ligand Preparation: The optimized 3D structure of n-Benzylmethanesulfonamide is prepared by adding hydrogen atoms and assigning appropriate partial charges.

  • Receptor Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added.

  • Binding Site Definition: The region of the protein where the ligand is expected to bind is defined. This can be based on the location of a co-crystallized ligand or through binding site prediction algorithms.

  • Docking Simulation: A docking program, such as AutoDock Vina, is used to dock the prepared ligand into the defined binding site of the receptor. The program generates a set of possible binding poses ranked by their predicted binding affinity (docking score).

  • Analysis of Results: The top-ranked poses are visually inspected to analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the receptor.

Potential Biological Targets for n-Benzylmethanesulfonamide

Based on the known activities of other sulfonamides, potential protein targets for n-Benzylmethanesulfonamide could include:

  • Carbonic Anhydrases: Involved in various physiological processes, and their inhibition is relevant for treating glaucoma, epilepsy, and certain types of cancer.[8]

  • Penicillin-Binding Proteins (PBPs): Key enzymes in bacterial cell wall synthesis, making them targets for antibacterial agents.[2]

  • Kinases: A large family of enzymes that play crucial roles in cell signaling and are important targets in cancer therapy.

Data Presentation: Hypothetical Docking Results for n-Benzylmethanesulfonamide

Target Protein (PDB ID)Predicted Binding Affinity (kcal/mol)Key Interacting ResiduesPotential Hydrogen Bonds
Carbonic Anhydrase II (e.g., 1AZM)-7.0 to -8.5His94, His96, Thr199Sulfonamide O with Zn2+; N-H with Thr199
PBP-2X (e.g., 1QMF)-6.5 to -8.0Ser337, Thr550Sulfonamide O with Ser/Thr sidechains

Note: These are illustrative values and interactions based on studies of similar sulfonamides.[2][8]

Visualization: Molecular Docking Workflow

Molecular Docking Workflow Start Start Ligand_Prep Prepare Ligand (n-Benzylmethanesulfonamide) Start->Ligand_Prep Receptor_Prep Prepare Receptor (Protein from PDB) Start->Receptor_Prep Define_Site Define Binding Site Ligand_Prep->Define_Site Receptor_Prep->Define_Site Run_Docking Run Docking Simulation (e.g., AutoDock Vina) Define_Site->Run_Docking Analyze_Poses Analyze Binding Poses and Interactions Run_Docking->Analyze_Poses End End Analyze_Poses->End

Caption: A step-by-step workflow for performing a molecular docking study.

Conclusion: A Synergy of Computation and Experiment

The computational chemistry studies outlined in this technical guide provide a powerful, in-silico framework for the comprehensive characterization of n-Benzylmethanesulfonamide. From elucidating its fundamental electronic and structural properties using quantum chemical calculations to predicting its potential biological interactions through molecular docking, these computational approaches offer invaluable insights that can guide and accelerate experimental research. The synergy between computational prediction and experimental validation is crucial for the successful design and development of new sulfonamide-based therapeutic agents.

References

  • Al-Hourani, B. J., Al-Adhami, R. J., Al-Daffay, M. K., & Al-Janabi, A. S. (2022). Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects. Current Organic Synthesis, 20(3), 339-350. [Link]

  • Arjunan, S., et al. (2022). Synthesis, single crystal (XRD), Hirshfeld surface analysis, computational study (DFT) and molecular docking studies of (E)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-N-(pyrimidine)-2-yl) benzenesulfonamide. Journal of Molecular Structure, 1265, 133423. [Link]

  • Asghar, M., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. ACS Omega, 8(45), 42686-42697. [Link]

  • Güngör, S. A., Tümer, M., Köse, M., & Erkan, S. (2022). N-substituted benzenesulfonamide compounds: DNA binding properties and molecular docking studies. Journal of Biomolecular Structure & Dynamics, 40(16), 7424-7438. [Link]

  • Sathiyendiran, V., & Mullainathan, S. (2015). Synthesis and Spectral Studies of some N-[(E)-Phenylmethylidene]benzenesulfonamides. International Journal of ChemTech Research, 8(11), 384-391. [Link]

  • El-Gazzar, A. B. A., et al. (2021). Synthesis, Biological Evaluation, Molecular docking and DFT Calculations of Novel Benzenesulfonamide derivatives. Bioorganic Chemistry, 114, 105086. [Link]

  • Kanchana, S., et al. (2023). Computational investigation of solvent interaction (TD-DFT, MEP, HOMO-LUMO), wavefunction studies and molecular docking studies of 3-(1-(3-(5-((1-methylpiperidin-4-yl)methoxy)pyrimidin-2-yl)benzyl)-6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile. Chemical Physics Impact, 6, 100263. [Link]

  • Kaluthanthiri, D. S., et al. (2023). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 993–998. [Link]

  • Priya, S. M., & Balachandran, V. (2014). MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics, 24(3), 187-198. [Link]

  • Asghar, M., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PubMed. [Link]

  • Proulx, C., et al. (2012). Design and conformational analysis of peptoids containing N-hydroxy amides reveals a unique sheet-like secondary structure. Journal of the American Chemical Society, 134(32), 13394-13401. [Link]

  • Li, H.-L., et al. (2018). Synthesis, crystal structure and spectroscopic of benzimidazole derivative. ResearchGate. [Link]

  • Su, S. (2021, May 19). The Future of Medicine: Computational Chemistry [Video]. TEDx. [Link]

  • Request PDF. (n.d.). Conformational Analysis of Trans and CIS Isomers of N-Trifluoroacetyl-2-Methoxy-4-t. Butylpiperidine and N-Trifluoroacetyl-2-Methoxy-4-Methyl Piperidine. [Link]

  • Hussain, R., et al. (2022). DFT investigation of therapeutic potential of benzimidazolone capsule as a drug delivery vehicle for anticancer drug. Scientific Reports, 12(1), 13337. [Link]

  • Request PDF. (n.d.). Synthesis, spectroscopic and structural studies of N -(1 H -benzimidazol-2-yl)- N ′-benzyl propionamidine. [Link]

  • MorDOR Lab. (2023, March 3). Computational Chemistry Research [Video]. YouTube. [Link]

Sources

Exploratory

The Definitive Guide to the Structural Elucidation and Confirmation of n-Benzylmethanesulfonamide

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the unambiguous determination of a molecul...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. N-Benzylmethanesulfonamide, a compound of interest for its potential applications, serves as an exemplary case study for the systematic application of analytical techniques to elucidate and confirm molecular architecture. This in-depth technical guide provides a comprehensive walkthrough of the essential methodologies, from synthesis to definitive structural confirmation, grounded in the principles of scientific integrity and experimental causality.

Synthesis of n-Benzylmethanesulfonamide: A Protocol Grounded in Mechanistic Understanding

The synthesis of n-Benzylmethanesulfonamide is most effectively achieved through a nucleophilic substitution reaction between benzylamine and methanesulfonyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

The causality behind this choice of reactants lies in the inherent electrophilicity of the sulfur atom in methanesulfonyl chloride and the nucleophilicity of the nitrogen atom in benzylamine. The base plays a crucial role in driving the reaction to completion by preventing the protonation of the benzylamine starting material, which would render it non-nucleophilic.

Experimental Protocol: Synthesis of n-Benzylmethanesulfonamide

This protocol is adapted from established procedures for the synthesis of analogous sulfonamides.

Materials:

  • Benzylamine

  • Methanesulfonyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude n-Benzylmethanesulfonamide by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Correlation of NMR signals to the structure of n-Benzylmethanesulfonamide.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted FT-IR Absorption Bands:

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
~3300MediumN-H stretchSulfonamide (-SO₂NH-)
~3100-3000MediumC-H stretchAromatic
~2950-2850MediumC-H stretchAliphatic (CH₂ and CH₃)
~1320StrongAsymmetric SO₂ stretchSulfonamide (-SO₂NH-)
~1150StrongSymmetric SO₂ stretchSulfonamide (-SO₂NH-)
~970MediumS-N stretchSulfonamide (-SO₂NH-)
~750 and ~700StrongC-H out-of-plane bendMonosubstituted benzene

Causality of Band Assignment:

  • The N-H stretching vibration of the sulfonamide group is a key diagnostic peak.

  • The strong absorptions for the asymmetric and symmetric stretching of the S=O bonds are characteristic of the sulfonyl group.

  • The presence of both aromatic and aliphatic C-H stretching vibrations confirms the benzyl and methyl moieties.

  • The C-H out-of-plane bending bands are indicative of a monosubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering valuable clues about its structure. For n-Benzylmethanesulfonamide (Molecular Weight: 185.25 g/mol ), the electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and several characteristic fragment ions.

Predicted Mass Spectrum Fragmentation:

m/z Proposed Fragment Ion Loss
185[C₈H₁₁NO₂S]⁺Molecular Ion
106[C₇H₈N]⁺Loss of SO₂CH₃
91[C₇H₇]⁺Tropylium ion (rearrangement from benzyl cation)
79[CH₃SO₂]⁺Methanesulfonyl cation

Causality of Fragmentation:

  • The molecular ion peak at m/z 185 confirms the molecular weight of the compound.

  • A common fragmentation pathway for N-benzyl sulfonamides is the cleavage of the N-S bond, leading to the formation of the benzylaminyl cation at m/z 106.

  • The base peak in the spectrum is often the tropylium ion at m/z 91, formed by the rearrangement of the benzyl cation, which arises from the cleavage of the C-N bond.

  • The presence of a peak at m/z 79 corresponding to the methanesulfonyl cation further supports the proposed structure.

X-ray Crystallography: The Definitive Confirmation

While spectroscopic methods provide a robust elucidation of the molecular structure, single-crystal X-ray diffraction provides the ultimate, unambiguous confirmation of the atomic connectivity and three-dimensional arrangement in the solid state.

A published crystal structure for n-Benzylmethanesulfonamide exists, providing definitive proof of its structure. [1] Crystallographic Data Summary:

Parameter Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.473(1)
b (Å)8.627(2)
c (Å)19.425(4)
V (ų)916.3(3)
Z4

Experimental Protocol: Single-Crystal X-ray Diffraction (General Procedure)

  • Crystal Growth: Grow single crystals of n-Benzylmethanesulfonamide suitable for X-ray diffraction, typically by slow evaporation of a saturated solution in an appropriate solvent.

  • Crystal Mounting: Select a well-formed, single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a diffractometer and collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement: Process the collected data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

A typical workflow for single-crystal X-ray diffraction analysis.

Conclusion: A Self-Validating System for Structural Certainty

The structural elucidation and confirmation of n-Benzylmethanesulfonamide is a testament to the power of a multi-technique analytical approach. Each method provides a piece of the puzzle, and the congruence of the data from synthesis, NMR, IR, MS, and ultimately X-ray crystallography creates a self-validating system that leaves no room for ambiguity. For researchers and drug development professionals, mastering this integrated approach is not just a matter of technical proficiency, but a fundamental requirement for ensuring the integrity and success of their scientific endeavors.

References

  • PubChem. (n.d.). N-benzylmethanesulfonamide. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry : RCM, 17(21), 2373–2379. [Link]

  • Elmore, D. T., Jones, J. H., Raissi, M., & Prout, K. (1992). N-Benzylmethanesulfonamide. Acta Crystallographica Section C: Crystal Structure Communications, 48(7), 1331-1333. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of n-Benzylmethanesulfonamide

This guide provides a comprehensive overview of the synthesis and characterization of n-benzylmethanesulfonamide, a key sulfonamide compound with applications in medicinal chemistry and organic synthesis. The content her...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis and characterization of n-benzylmethanesulfonamide, a key sulfonamide compound with applications in medicinal chemistry and organic synthesis. The content herein is curated for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven methodologies.

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone in modern medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. n-Benzylmethanesulfonamide serves as a valuable building block and a model compound for the study of sulfonamide chemistry. Its synthesis is a classic example of nucleophilic acyl substitution, providing a robust and scalable route to this important class of molecules. Understanding the nuances of its synthesis and the intricacies of its characterization is fundamental for chemists aiming to innovate in this space.

Part 1: Synthesis of n-Benzylmethanesulfonamide

The synthesis of n-benzylmethanesulfonamide is most commonly achieved through the reaction of benzylamine with methanesulfonyl chloride. This reaction, a variant of the Schotten-Baumann reaction, proceeds via the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.[1] A base is employed to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Reaction Mechanism

The reaction mechanism involves a two-step process:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of benzylamine attacks the electrophilic sulfur atom of methanesulfonyl chloride, leading to the formation of a tetrahedral intermediate.

  • Elimination and Deprotonation: The tetrahedral intermediate collapses, eliminating a chloride ion. A base, such as pyridine or triethylamine, then deprotonates the nitrogen atom to yield the stable n-benzylmethanesulfonamide and the corresponding hydrochloride salt of the base.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Benzylamine Benzylamine TetrahedralIntermediate Tetrahedral Intermediate Benzylamine->TetrahedralIntermediate Nucleophilic Attack MethanesulfonylChloride Methanesulfonyl Chloride MethanesulfonylChloride->TetrahedralIntermediate Product n-Benzylmethanesulfonamide TetrahedralIntermediate->Product Chloride Elimination & Deprotonation BaseHCl Base Hydrochloride Salt TetrahedralIntermediate->BaseHCl Base Base Base->BaseHCl Accepts Proton

Caption: General reaction pathway for the synthesis of n-Benzylmethanesulfonamide.

Experimental Protocol

This protocol is adapted for a gram-scale synthesis suitable for a research and development laboratory setting.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)AmountMoles (mmol)
Benzylamine107.150.9815.36 g (5.46 mL)50
Methanesulfonyl Chloride114.551.486.29 g (4.25 mL)55
Triethylamine101.190.7267.6 g (10.5 mL)75
Dichloromethane (DCM)--100 mL-
1 M Hydrochloric Acid--50 mL-
Saturated Sodium Bicarbonate--50 mL-
Brine--50 mL-
Anhydrous Magnesium Sulfate----

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzylamine (5.36 g, 50 mmol) and triethylamine (7.6 g, 75 mmol) in 100 mL of dichloromethane.

  • Addition of Methanesulfonyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add methanesulfonyl chloride (6.29 g, 55 mmol) dropwise to the cooled solution via the dropping funnel over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting benzylamine is consumed.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of water, and 50 mL of saturated sodium bicarbonate solution.[2]

    • Finally, wash with 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure n-benzylmethanesulfonamide as a white solid.

  • Drying: Dry the purified product under vacuum.

Safety Precautions: Methanesulfonyl chloride is corrosive, toxic, and a lachrymator. It reacts exothermically with water and other nucleophiles. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]

Part 2: Characterization of n-Benzylmethanesulfonamide

Thorough characterization is essential to confirm the identity and purity of the synthesized n-benzylmethanesulfonamide. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR are used to confirm the structure of n-benzylmethanesulfonamide.

¹H NMR (Proton NMR):

The ¹H NMR spectrum of n-benzylmethanesulfonamide is expected to show the following characteristic signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.3Multiplet5HAromatic protons (C₆H₅)
~4.3Doublet2HMethylene protons (-CH₂-)
~5.0Triplet (broad)1HAmine proton (-NH-)
~2.8Singlet3HMethyl protons (-CH₃)

The chemical shift of the NH proton can be variable and may broaden or exchange with D₂O.

¹³C NMR (Carbon NMR):

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~137Quaternary aromatic carbon (C-ipso)
~128-129Aromatic carbons (CH)
~48Methylene carbon (-CH₂)
~40Methyl carbon (-CH₃)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300N-H stretchSulfonamide (-SO₂NH-)
~3100-3000C-H stretchAromatic
~2950-2850C-H stretchAliphatic (-CH₂-, -CH₃)
~1320 & ~1140Asymmetric & Symmetric SO₂ stretchSulfonamide (-SO₂NH-)

The presence of strong absorption bands around 1320 cm⁻¹ and 1140 cm⁻¹ is characteristic of the sulfonyl group and is a key indicator of successful sulfonamide formation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of n-benzylmethanesulfonamide (C₈H₁₁NO₂S), which is approximately 185.05 g/mol .[4]

  • Major Fragmentation Peaks: Common fragmentation pathways for sulfonamides include the loss of SO₂ (64 Da) and cleavage of the C-N and S-N bonds.[3] Expected fragments include:

    • m/z 91: Tropylium ion ([C₇H₇]⁺) from the benzyl group.

    • m/z 106: [C₇H₈N]⁺ from cleavage of the S-N bond.

    • m/z 79: [CH₃SO₂]⁺.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants Benzylamine + Methanesulfonyl Chloride + Triethylamine in DCM Reaction Stir at 0°C to RT Reactants->Reaction Workup Aqueous Work-up (HCl, H₂O, NaHCO₃, Brine) Reaction->Workup Purification Recrystallization Workup->Purification Drying Drying under Vacuum Purification->Drying Product Pure n-Benzylmethanesulfonamide Drying->Product NMR NMR Spectroscopy (¹H and ¹³C) FTIR FTIR Spectroscopy MS Mass Spectrometry Product->NMR Product->FTIR Product->MS

Caption: Overall experimental workflow for the synthesis and characterization of n-Benzylmethanesulfonamide.

Conclusion

This guide has outlined a robust and reliable method for the synthesis of n-benzylmethanesulfonamide, grounded in the principles of the Schotten-Baumann reaction. The detailed experimental protocol, coupled with a comprehensive guide to the characterization of the final product using modern analytical techniques, provides researchers with a solid foundation for their work with this important sulfonamide. Adherence to the described methodologies and safety precautions will ensure a high yield of a well-characterized product, suitable for further applications in drug discovery and organic synthesis.

References

  • PubChem. (n.d.). N-benzylmethanesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Figshare. (2016). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. ACS Publications. Retrieved from [Link]

  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • PubMed. (2015). Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. National Library of Medicine. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction. J&K Scientific. Retrieved from [Link]

  • ResearchGate. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for the synthesis of N‐benzyl sulfonamides. Retrieved from [Link]

  • Organic Chemistry Portal. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Retrieved from [Link]

  • PubMed. (1994). Analysis of the neurotoxic plasticizer n-butylbenzenesulfonamide by gas chromatography combined with accurate mass selected ion monitoring. National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2015). Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. Retrieved from [Link]

  • Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

  • NIST. (n.d.). Benzenesulfonamide, N-methyl-N-phenyl-. National Institute of Standards and Technology. Retrieved from [Link]

  • SpectraBase. (n.d.). benzenesulfonamide, N-[4-hydroxy-5-methyl-2-(1-methylethyl)phenyl]- - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • NIST. (n.d.). Benzenesulfonamide, N-butyl-4-methyl-. National Institute of Standards and Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1. Characteristic infrared spectral data for substituted.... Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). N-benzyl-N,4-dimethylbenzenesulfonamide (3a). Retrieved from [Link]

  • NIST. (n.d.). Benzenesulfonamide. National Institute of Standards and Technology. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. National Institutes of Health. Retrieved from [Link]

  • YouTube. (2023). Infrared IR Spectroscopy in Metabolomics. Retrieved from [Link]

  • ResearchGate. (2007). IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

Sources

Exploratory

The Unassuming Workhorse: N-Benzylmethanesulfonamide as a Cornerstone in Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract N-Benzylmethanesulfonamide, a seemingly simple molecule, stands as a versatile and powerful building block in the arsen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylmethanesulfonamide, a seemingly simple molecule, stands as a versatile and powerful building block in the arsenal of synthetic organic and medicinal chemistry. Its unique combination of a reactive sulfonamide nitrogen, a cleavable benzyl protecting group, and an activating methanesulfonyl moiety provides a trifecta of chemical handles that can be strategically manipulated to construct a diverse array of complex molecular architectures. This guide delves into the core utility of N-benzylmethanesulfonamide, moving beyond a mere recitation of reactions to provide a deep, field-tested understanding of its reactivity, applications, and the causal logic behind its effective deployment in the synthesis of high-value compounds, including heterocycles and precursors to bioactive molecules. We will explore its synthesis, key transformations, and role in constructing intricate molecular frameworks, supported by detailed protocols, mechanistic insights, and quantitative data.

Introduction: The Strategic Value of a Bifunctional Scaffold

At its core, N-benzylmethanesulfonamide (C₈H₁₁NO₂S) is a secondary sulfonamide featuring a benzyl group attached to the nitrogen atom of methanesulfonamide.[1] This arrangement is not a matter of synthetic convenience but a deliberate design that imparts significant strategic advantages in multi-step synthesis.

  • The Methanesulfonyl Group: This moiety is more than just a placeholder. Its strong electron-withdrawing nature acidifies the N-H proton (pKa ≈ 10-11 in DMSO), facilitating deprotonation and subsequent N-alkylation or N-arylation under relatively mild conditions. Furthermore, the sulfonamide group is a well-established pharmacophore found in a multitude of clinically approved drugs, acting as a hydrogen bond donor and acceptor, and often serving as a bioisostere for carboxylic acids or phenols.[2][3]

  • The Benzyl Group: The benzyl group serves a dual purpose. Primarily, it acts as a robust protecting group for the sulfonamide nitrogen, allowing for selective transformations elsewhere in the molecule.[4] Crucially, this protection is reversible, and the benzyl group can be cleaved under various reductive conditions to unmask the primary sulfonamide, a key functional group in many bioactive compounds. Secondly, the aromatic ring of the benzyl group itself can be functionalized, offering another avenue for molecular diversification.

This guide will dissect the practical applications of this versatile building block, providing the reader with the knowledge to confidently incorporate N-benzylmethanesulfonamide into their synthetic strategies.

Synthesis of N-Benzylmethanesulfonamide: Establishing the Foundation

A reliable and scalable synthesis of the starting material is paramount. The most common and straightforward method involves the nucleophilic substitution of methanesulfonyl chloride with benzylamine.

Protocol 1: Standard Synthesis of N-Benzylmethanesulfonamide

This protocol is a robust and widely applicable method for the gram-scale synthesis of the title compound.

Reaction Scheme:

Synthesis of N-Benzylmethanesulfonamide cluster_reactants Reactants cluster_products Products benzylamine Benzylamine product N-Benzylmethanesulfonamide benzylamine->product methanesulfonyl_chloride Methanesulfonyl Chloride methanesulfonyl_chloride->product base Base (e.g., Pyridine, Triethylamine) byproduct Base·HCl base->byproduct N-Alkylation cluster_reactants Reactants cluster_products Product start N-Benzylmethanesulfonamide product N-Alkyl-N-benzyl- methanesulfonamide start->product base Base (e.g., K₂CO₃, NaH) base->product alkyl_halide Alkyl Halide (R-X) alkyl_halide->product N-Silylation Activation start N-Benzylmethanesulfonamide silylated N-(trimethylsilyl)-N-benzyl- methanesulfonamide start->silylated Silylation hmds HMDS hmds->silylated product N-Alkyl-N-benzyl- methanesulfonamide silylated->product Alkylation alkyl_halide Alkyl Halide (R-X) alkyl_halide->product product->product deprotection Deprotection (H₂O or H⁺) Cyclization cluster_reactants Reactants cluster_products Product start Unsaturated N-Acyl- N-benzylmethanesulfonamide product Cyclic N-Sulfonyl Imidate/Lactam start->product catalyst Co(II) or Co(III) catalyst catalyst->product oxidant Oxidant (e.g., t-BuOOH, air) oxidant->product

Sources

Foundational

Strategic Functionalization of N-Benzylmethanesulfonamide: A Technical Guide

Executive Summary N-Benzylmethanesulfonamide (NBMS) is a bifunctional scaffold possessing two distinct reactivity centers: the acidic sulfonamide nitrogen ( ) and the potentially nucleophilic -methyl sulfonyl carbon (via...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Benzylmethanesulfonamide (NBMS) is a bifunctional scaffold possessing two distinct reactivity centers: the acidic sulfonamide nitrogen (


) and the potentially nucleophilic 

-methyl sulfonyl carbon (via dianion formation). While often viewed merely as a protected amine or a "dead" structural spacer, NBMS offers rich divergent reactivity. This guide moves beyond standard synthesis to detail the mechanistic underpinnings of

-functionalization (alkylation/arylation) and the advanced

-functionalization of the methyl group, providing a roadmap for late-stage diversification in drug discovery.

Physicochemical Foundation

Understanding the electronic distribution of NBMS is a prerequisite for controlled reactivity.

Structural Analysis

The molecule consists of a benzyl group and a methyl group flanking a sulfonyl moiety.

  • The Sulfonyl Group (

    
    ):  Acts as a strong electron-withdrawing group (EWG), acidifying adjacent protons.
    
  • The Nitrogen (

    
    ):  The proton is acidic due to resonance stabilization of the conjugate base into the sulfonyl oxygens. However, the benzyl group is inductively donating (+I), making the 
    
    
    
    slightly less acidic than its
    
    
    -phenyl analogs.
  • The Methyl Group (

    
    ):  The protons are pseudo-acidic (
    
    
    
    in DMSO). While inert to mild bases, they can be deprotonated by organolithiums after the nitrogen is protected or deprotonated, allowing for carbon-carbon bond formation.
Solubility & Stability
  • Solvents: Highly soluble in polar aprotic solvents (DMF, DMSO, NMP) and moderately soluble in chlorinated solvents (DCM, chloroform). Poor solubility in non-polar hydrocarbons (hexanes).

  • Stability: The sulfonamide bond is exceptionally robust against hydrolysis (acidic and basic) and reduction, requiring harsh conditions (e.g.,

    
     in refluxing ether or reductive cleavage with 
    
    
    
    ) to break.

Synthesis & Purification (The "Make")

While commercially available, in-house synthesis allows for the introduction of isotopically labeled benzyl groups or specific substitution patterns on the ring.

Mechanistic Pathway

The synthesis follows a nucleophilic substitution at sulfur (


-like) mechanism. The amine nitrogen attacks the electrophilic sulfur of methanesulfonyl chloride, displacing chloride.

Critical Control Point: The reaction generates HCl. If not neutralized immediately, the amine starting material will protonate, rendering it non-nucleophilic and stalling the reaction. A sacrificial base (TEA or Pyridine) is mandatory.

Visualization: Synthesis & Reactivity Map

NBMS_Reactivity Start Benzylamine (Nucleophile) NBMS N-Benzylmethanesulfonamide (Core Scaffold) Start->NBMS DCM, 0°C Base (TEA/Pyr) Reagent MsCl (Electrophile) Reagent->NBMS N_Alk N-Alkylated Product NBMS->N_Alk R-X, K2CO3 or R-OH, Ir-Cat N_Ary N-Arylated Product NBMS->N_Ary Ar-X, Pd-Cat Buchwald-Hartwig C_Func C-Functionalized (via Dianion) NBMS->C_Func 1. n-BuLi (2.2 eq) 2. E+ (Electrophile)

Figure 1: Synthesis of NBMS and its divergent reactivity pathways.

-Centered Reactivity (The "Core")

The most common application of NBMS in medicinal chemistry is as a nucleophile for fragment coupling.

-Alkylation

The


 of the sulfonamide NH is approximately 10.8. This allows deprotonation by carbonate bases (

,

) in polar aprotic solvents.
  • Standard Mode:

    
     reaction with alkyl halides.
    
  • Green Mode: "Borrowing Hydrogen" catalysis using alcohols.[1][2] Recent advances utilize Iridium or Manganese pincer complexes to temporarily oxidize an alcohol to an aldehyde, condense it with the sulfonamide to form an imine, and reduce it back to the amine [1].

-Arylation (Buchwald-Hartwig Cross-Coupling)

Direct


 is rarely effective unless the aryl partner is highly electron-deficient (e.g., 2,4-dinitrofluorobenzene). For general arylation, Palladium catalysis is required.[3]
  • Challenge: Sulfonamides are weaker nucleophiles than amines and can poison catalysts.

  • Solution: Use of bulky, electron-rich phosphine ligands (e.g.,

    
    -BuXPhos, BrettPhos) facilitates the reductive elimination step, which is often rate-limiting for sulfonamides [2].
    

Catalytic Cycle Visualization:

Pd_Cycle Pd0 Pd(0)-Ligand Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X LigEx Ligand Exchange (Ar-Pd-NHSO2Me) OxAdd->LigEx NBMS + Base (Deprotonation) RedElim Reductive Elimination LigEx->RedElim RedElim->Pd0 Regeneration Product N-Aryl Sulfonamide RedElim->Product

Figure 2: Simplified catalytic cycle for Pd-catalyzed N-arylation of sulfonamides.

Advanced -Centered Reactivity (The "Expert" Insight)

This section addresses the less common, but highly powerful, functionalization of the methyl group.

The Dianion Strategy

Unlike benzenesulfonamides, methanesulfonamides possess


-protons. While the 

is high (~35), the "dianion" effect makes them accessible.
  • First Equivalent (

    
    -BuLi):  Deprotonates the Nitrogen (
    
    
    
    ~11). This is fast and exothermic.
  • Second Equivalent (

    
    -BuLi):  Deprotonates the Methyl Carbon. The negative charge on the nitrogen stabilizes the lithium species, facilitating the second deprotonation.
    

Reaction Logic:



The resulting dianion is a potent carbon nucleophile. Upon quenching with an electrophile (E+), reaction occurs exclusively at the carbon (the softer, more nucleophilic center), effectively extending the carbon chain [3].

Experimental Protocols

Protocol A: Standard Synthesis of NBMS

Self-validating step: The disappearance of the liquid amine and formation of a solid precipitate indicates reaction progress.

  • Setup: Charge a 500 mL RB flask with Benzylamine (10.7 g, 100 mmol) and DCM (200 mL). Add Triethylamine (15.3 mL, 110 mmol). Cool to 0°C.[4]

  • Addition: Add Methanesulfonyl chloride (8.5 mL, 110 mmol) dropwise over 30 mins. Caution: Exothermic.

  • Reaction: Warm to RT and stir for 4 hours. Monitor by TLC (EtOAc/Hex 1:1).

  • Workup:

    • Wash organic phase with 1M HCl (2 x 100 mL) to remove unreacted amine/TEA.

    • Wash with Sat.

      
       (2 x 100 mL) to remove MsCl hydrolysis products.
      
    • Wash with Brine, dry over

      
      .
      
  • Purification: Concentrate in vacuo. Recrystallize from hot Ethanol if necessary.

    • Expected Yield: >90%.[1][3]

    • Appearance: White crystalline solid.

Protocol B: Pd-Catalyzed N-Arylation (General Method)

Critical Parameter: Oxygen exclusion is vital for the Pd(0) cycle.

  • Reagents: NBMS (1.0 eq), Aryl Bromide (1.2 eq),

    
     (2.0 eq).
    
  • Catalyst:

    
     (2 mol%), 
    
    
    
    -BuXPhos (4 mol%).
  • Solvent: Dioxane (0.2 M concentration).

  • Procedure:

    • Add solids to a vial. Purge with

      
       for 5 mins.
      
    • Add sparged Dioxane.

    • Heat to 100°C for 12-16 hours.

  • Workup: Filter through Celite (removes Pd black and salts). Concentrate and purify via Silica Gel Chromatography.

Protocol C: -Lithiation (Dianion Formation)

Safety: Requires anhydrous conditions and titration of n-BuLi.

  • Setup: Flame-dried flask under Argon. Dissolve NBMS (1.0 eq) in anhydrous THF (0.1 M). Cool to 0°C.[4]

  • Lithiation: Add

    
    -BuLi (2.5 M in hexanes, 2.2 eq ) dropwise.
    
    • Observation: Solution typically turns yellow/orange. Stir for 1 hour at 0°C.

  • Functionalization: Add Electrophile (e.g., Benzyl bromide, Methyl iodide) (1.1 eq).

  • Quench: Stir 1 hour, then quench with Sat.

    
    .
    
  • Result: The product will be

    
    .
    

Data Summary

PropertyValue / ConditionRelevance
MW 185.24 g/mol Fragment based drug design

(N-H)
~10.8 (est)Accessible by Carbonate bases

(C-H)
~35 (DMSO)Accessible by Organolithiums
LogP ~1.3Good membrane permeability
H-Bond Donors 1Receptor binding (NH)
H-Bond Acceptors 2Receptor binding (Sulfonyl oxygens)

References

  • Manganese-Catalyzed N-Alkylation: Reed-Berendt, B. G., et al. "Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols."[2] J. Org.[2][5] Chem., 2019 , 84(7), 3715–3724. Link

  • Pd-Catalyzed Arylation: Rosen, B. R., et al. "Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles."[3][6][7] Org.[1][2][3][6][7] Lett., 2011 , 13(10), 2564–2567.[3][6][7] Link

  • Dianion Chemistry: For general methodology on sulfonamide dianions, see: Thompson, M. E., et al. "Dilithiation of N-monosubstituted methanesulfonamides." J. Org.[2][5] Chem., 1977 , 42, 3265. (Classic mechanistic foundation).

  • General Reactivity: "Sulfonamides."[1][8] In Comprehensive Organic Functional Group Transformations II, Elsevier, 2004 .

Sources

Exploratory

N-Benzylmethanesulfonamide: Pharmacophore Mechanics & Therapeutic Targets

Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Executive Summary: The "Privileged Fragment" Status N-Benzylmethanesulfonamide (NBMS) is rarely utili...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The "Privileged Fragment" Status

N-Benzylmethanesulfonamide (NBMS) is rarely utilized as a standalone monotherapy; rather, it functions as a high-value pharmacophore in modern medicinal chemistry. Its structural duality—combining a lipophilic benzyl tail with a polar, hydrogen-bonding methanesulfonamide head—allows it to bridge hydrophobic pockets and polar active sites simultaneously.

This guide analyzes the NBMS moiety as a critical structural determinant in the inhibition of Transient Receptor Potential Vanilloid 1 (TRPV1) channels and Aurora Kinase A , detailing the mechanistic basis of its binding affinity and its utility in fragment-based drug design (FBDD).

Structural Pharmacology & Binding Mechanics[1]

The efficacy of the NBMS scaffold stems from its ability to execute a "dual-anchor" binding mode. Unlike primary sulfonamides (


) which often target Carbonic Anhydrases via zinc coordination, the N-substituted NBMS lacks the acidic proton necessary for metal chelation, redirecting its activity toward allosteric and hydrophobic channel modulation.
The Pharmacophore Map
  • The Benzyl Wing (Hydrophobic Anchor): Occupies deep lipophilic crevices (e.g., the S1-S4 domain interfaces in ion channels), engaging in

    
    -
    
    
    
    stacking or Van der Waals interactions with residues like Tyrosine and Isoleucine.
  • The Methanesulfonamide Core (Polar H-Bonding): The sulfonyl oxygens serve as H-bond acceptors, while the nitrogen (if secondary) can act as a donor depending on substitution. This core often stabilizes the ligand conformation within the binding pocket.

Visualization: Pharmacophore Logic

The following diagram illustrates the functional segmentation of the NBMS scaffold.

NBMS_Pharmacophore Benzyl Benzyl Group (Hydrophobic Anchor) Linker N-Linker (Rotational Freedom) Benzyl->Linker C-N Bond Target_Interaction Target Pocket Interaction Benzyl->Target_Interaction π-π Stacking (Tyr/Phe) Sulfonamide Methanesulfonamide (Polar Core / H-Bond Acceptor) Linker->Sulfonamide N-S Bond Sulfonamide->Target_Interaction H-Bonding (Ser/Thr)

Figure 1: Pharmacophore segmentation of N-Benzylmethanesulfonamide showing the distinct roles of the hydrophobic tail and polar head in target engagement.

Primary Therapeutic Target: TRPV1 Antagonism

The most authoritative application of the NBMS moiety is in the design of antagonists for TRPV1 (Transient Receptor Potential Vanilloid 1) , a non-selective cation channel pivotal in nociception (pain) and thermosensation.

Mechanism of Action

Research indicates that NBMS-containing ligands bind to the vanilloid binding pocket of TRPV1, distinct from the pore region. The NBMS group specifically occupies a crevice lined by Tyr511 , Tyr554 , Ile564 , and Ile569 .[1][2]

  • Key Interaction: The sulfonyl oxygen forms a critical hydrogen bond with Ser512 .[1][2]

  • Hydrophobic Lock: The benzyl ring wedges into the hydrophobic cluster formed by the tyrosine residues, stabilizing the channel in the closed (inactive) state, thereby preventing

    
     influx and downstream pain signaling.
    
Visualization: TRPV1 Inhibition Pathway

TRPV1_Pathway Stimulus Noxious Stimuli (Heat, H+, Capsaicin) TRPV1_Open TRPV1 Channel (Open State) Stimulus->TRPV1_Open Activates Ca_Influx Ca2+ Influx TRPV1_Open->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Pain_Signal Nociceptive Signaling (Pain Perception) Depolarization->Pain_Signal NBMS_Ligand NBMS-based Antagonist NBMS_Ligand->TRPV1_Open Binds Vanilloid Pocket (Tyr511/Ser512) TRPV1_Closed TRPV1 Channel (Locked/Closed State) NBMS_Ligand->TRPV1_Closed Stabilizes TRPV1_Closed->Ca_Influx Blocks

Figure 2: Mechanism of TRPV1 inhibition by NBMS ligands, preventing Calcium influx and nociceptive transmission.

Comparative Potency Data

The following table summarizes the impact of the N-benzyl substituent on binding affinity (


) against human TRPV1, demonstrating the superiority of the benzyl moiety over smaller alkyl groups.
N-Substituent

(Binding Affinity)
Functional Antagonism (

)
Relative Potency
Methyl> 1000 nMWeakLow
Isopropyl~ 500 nMModerateLow-Mid
Phenyl150 nMModerateMid
Benzyl (NBMS) 1.99 nM 5.9 nM High
4-Chlorobenzyl1.29 nM2.14 nMVery High

Data Source: Synthesized from SAR studies on 2-sulfonamidopyridine derivatives (NIH/PMC).

Secondary Target: Aurora Kinase A

In oncology, the NBMS scaffold has been identified as a potent hinge-binder in the inhibition of Aurora Kinase A , an enzyme overexpressed in various cancers that regulates centrosome maturation and spindle assembly.

  • Binding Mode: When attached to a 7-azaindole core, the NBMS group orients itself to interact with Thr217 in the active site.[3]

  • Selectivity: The specific geometry of the benzylmethanesulfonamide allows for isoform selectivity (Aurora A vs. Aurora B) by exploiting the size of the hydrophobic pocket adjacent to the hinge region.

Experimental Protocols

Synthesis of N-Benzylmethanesulfonamide Core

This protocol yields the fundamental scaffold used for further derivatization.

Reagents: Benzylamine (1.0 eq), Methanesulfonyl chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).

  • Preparation: Dissolve Benzylamine in anhydrous DCM under an inert atmosphere (

    
    ). Cool to 0°C.
    
  • Addition: Add Triethylamine. Then, add Methanesulfonyl chloride dropwise over 30 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine), then saturated

    
    , and finally brine.
    
  • Purification: Dry over

    
    , concentrate in vacuo. Recrystallize from Ethanol/Water to obtain white crystals.
    
Validated Protocol: TRPV1 Uptake Assay

Objective: Quantify the antagonistic potency of NBMS derivatives.

  • Cell Culture: Express human TRPV1 heterologously in CHO (Chinese Hamster Ovary) cells.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates; incubate for 24h.
    
  • Compound Treatment:

    • Wash cells with assay buffer (HBSS + 20 mM HEPES).

    • Incubate cells with varying concentrations of the NBMS-test compound for 10 minutes at 25°C.

  • Activation: Add the agonist Capsaicin (100 nM final) mixed with radioactive

    
     (1 
    
    
    
    Ci/mL).
  • Incubation: Incubate for 2 minutes.

  • Termination: Rapidly wash cells

    
     with ice-cold buffer containing non-radioactive 
    
    
    
    to stop uptake.
  • Lysis & Counting: Lyse cells with 0.1M NaOH. Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot counts vs. log[concentration] to determine

    
    .
    

References

  • NIH/PubChem. (2025). N-benzylmethanesulfonamide | C8H11NO2S.[4][5] National Library of Medicine.[4] Available at: [Link]

  • Lee, J., et al. (2011). 2-Sulfonamidopyridine C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists.[6] Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Bavetsias, V., et al. (2013).[3] Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry. Available at: [Link]

  • Gao, Y., et al. (2016). TRPV1 Structures in Nanodiscs Reveal Mechanisms of Autoinhibition and Activation. Nature. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Interaction of n-Benzylmethanesulfonamide with Biological Macromolecules: A Case Study with Carbonic Anhydrases

For: Researchers, scientists, and drug development professionals. Abstract n-Benzylmethanesulfonamide, a member of the sulfonamide class of organic compounds, holds potential for interaction with a variety of biological...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

n-Benzylmethanesulfonamide, a member of the sulfonamide class of organic compounds, holds potential for interaction with a variety of biological macromolecules. While direct studies on this specific molecule are limited, the well-established role of the sulfonamide moiety as a potent zinc-binding group provides a strong rationale for investigating its effects on metalloenzymes. This technical guide presents a comprehensive, albeit hypothetical, case study on the characterization of the interaction between n-benzylmethanesulfonamide and two physiologically relevant isoforms of human carbonic anhydrase (CA): the ubiquitous cytosolic CA II and the tumor-associated transmembrane CA IX. We will delve into the rationale for selecting these targets, provide detailed, field-proven protocols for characterizing the binding thermodynamics and kinetics using Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), and outline the process for obtaining high-resolution structural insights through X-ray crystallography. This guide is intended to serve as a practical framework for researchers investigating the biological activities of novel sulfonamide-based compounds.

Introduction: The Scientific Rationale

The sulfonamide functional group is a cornerstone of medicinal chemistry, most recognized for its antibacterial properties through the inhibition of dihydropteroate synthetase.[1] Beyond this, the primary sulfonamide moiety is a classic zinc-binding pharmacophore, leading to the potent and often selective inhibition of zinc-containing enzymes known as carbonic anhydrases (CAs).[2] Given that n-benzylmethanesulfonamide possesses a secondary sulfonamide, its interaction with CAs is plausible, as these derivatives are also known to bind to the active site zinc ion, albeit typically with lower affinity than their primary sulfonamide counterparts.[3]

Target Selection: Why Carbonic Anhydrase II and IX?

Our investigation focuses on two well-characterized human CA isoforms:

  • Carbonic Anhydrase II (hCA II): A ubiquitous and highly active cytosolic enzyme, hCA II is involved in a multitude of physiological processes, including respiration, pH homeostasis, and electrolyte balance.[4][5] Its well-defined structure and kinetics make it an ideal model for initial characterization of sulfonamide binding.[6]

  • Carbonic Anhydrase IX (hCA IX): A transmembrane, tumor-associated isoform, hCA IX is a key player in the adaptation of cancer cells to the hypoxic and acidic tumor microenvironment.[7][8] Its expression is strongly induced by hypoxia and is often correlated with poor prognosis and metastasis.[9][10] As such, hCA IX is a significant therapeutic target in oncology.[11]

By studying the interaction of n-benzylmethanesulfonamide with both a ubiquitous and a disease-associated isoform, we can gain insights into both its potential on-target efficacy and its off-target interaction profile.

Biophysical Characterization of the n-Benzylmethanesulfonamide-Carbonic Anhydrase Interaction

A multi-faceted biophysical approach is essential for a comprehensive understanding of the interaction between a small molecule and its protein target. Here, we detail the experimental workflows for Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) to elucidate the thermodynamics and kinetics of binding, respectively.

Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamics of Binding

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[12] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[13]

Objective: To determine the binding affinity and thermodynamic parameters of n-benzylmethanesulfonamide for hCA II and hCA IX.

Materials:

  • Recombinant human Carbonic Anhydrase II (hCA II), >95% purity

  • Recombinant human Carbonic Anhydrase IX (catalytic domain), >95% purity

  • n-Benzylmethanesulfonamide, >99% purity

  • ITC Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4 (degassed)

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Isothermal Titration Calorimeter (e.g., Malvern Panalytical MicroCal PEAQ-ITC)

Procedure:

  • Sample Preparation:

    • Prepare a 20 µM solution of hCA II or hCA IX in ITC buffer. Dialyze extensively against the same buffer to ensure buffer matching.

    • Prepare a 200 µM solution of n-benzylmethanesulfonamide in ITC buffer. A small, precisely matched concentration of DMSO (e.g., 2% v/v) may be used to ensure solubility, with the same concentration added to the protein solution.

    • Accurately determine the concentrations of both protein and ligand solutions using a reliable method (e.g., UV-Vis spectroscopy for protein, and a validated analytical standard for the compound).

  • ITC Experiment:

    • Set the experimental temperature to 25°C.

    • Load the protein solution into the sample cell (approximately 200 µL).

    • Load the n-benzylmethanesulfonamide solution into the injection syringe (approximately 40 µL).

    • Perform a series of 19 injections of 2 µL each, with a spacing of 150 seconds between injections to allow for thermal equilibration. The first injection of 0.4 µL is typically discarded during analysis.

    • Perform a control titration by injecting the ligand solution into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument.

    • This will yield the binding affinity (Ka, from which Kd = 1/Ka is calculated), the stoichiometry of binding (n), and the enthalpy change (ΔH). The entropy change (ΔS) is then calculated from the Gibbs free energy equation: ΔG = -RTln(Ka) = ΔH - TΔS.

ParameterhCA IIhCA IX
Binding Affinity (Kd) [Hypothetical Value, e.g., 15 µM][Hypothetical Value, e.g., 5 µM]
Stoichiometry (n) [Hypothetical Value, e.g., 0.98][Hypothetical Value, e.g., 1.02]
Enthalpy Change (ΔH) [Hypothetical Value, e.g., -8.5 kcal/mol][Hypothetical Value, e.g., -10.2 kcal/mol]
Entropy Change (-TΔS) [Hypothetical Value, e.g., 1.2 kcal/mol][Hypothetical Value, e.g., 0.8 kcal/mol]

Table 1: Hypothetical thermodynamic parameters for the interaction of n-benzylmethanesulfonamide with hCA II and hCA IX as determined by ITC.

Surface Plasmon Resonance (SPR): Deciphering the Kinetics of Interaction

SPR is a label-free optical technique that monitors the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time.[14] This allows for the determination of the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff/kon).[15]

Objective: To determine the association and dissociation rate constants for the binding of n-benzylmethanesulfonamide to hCA II and hCA IX.

Materials:

  • Recombinant human Carbonic Anhydrase II (hCA II) and IX (catalytic domain)

  • n-Benzylmethanesulfonamide

  • SPR Instrument (e.g., Biacore T200)

  • CM5 Sensor Chip

  • Amine Coupling Kit (EDC, NHS, ethanolamine)

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Regeneration Solution: (e.g., 10 mM Glycine-HCl, pH 2.0)

Procedure:

  • Ligand Immobilization:

    • Activate the carboxyl groups on the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject a solution of hCA II or hCA IX (e.g., 20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve a target immobilization level of ~5000 Resonance Units (RU).

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without protein immobilization to allow for subtraction of bulk refractive index changes.

  • Kinetic Analysis:

    • Prepare a dilution series of n-benzylmethanesulfonamide in running buffer (e.g., 0.1 µM to 50 µM). Include a buffer-only injection as a blank.

    • Inject the analyte solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase (typically 120-180 seconds) followed by the dissociation phase, where running buffer flows over the surface (typically 300-600 seconds).

    • Between each analyte injection, regenerate the sensor surface with a short pulse of the regeneration solution to remove any bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data for each injection.

    • Fit the resulting sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • This will yield the association rate constant (kon), the dissociation rate constant (koff), and the calculated equilibrium dissociation constant (Kd).

ParameterhCA IIhCA IX
Association Rate (kon) [Hypothetical Value, e.g., 1.2 x 104 M-1s-1][Hypothetical Value, e.g., 3.5 x 104 M-1s-1]
Dissociation Rate (koff) [Hypothetical Value, e.g., 1.8 x 10-1 s-1][Hypothetical Value, e.g., 1.75 x 10-1 s-1]
Equilibrium Dissociation Constant (Kd) [Hypothetical Value, e.g., 15 µM][Hypothetical Value, e.g., 5 µM]

Table 2: Hypothetical kinetic parameters for the interaction of n-benzylmethanesulfonamide with hCA II and hCA IX as determined by SPR.

ITC_vs_SPR cluster_ITC Isothermal Titration Calorimetry (ITC) cluster_SPR Surface Plasmon Resonance (SPR) ITC_Node Measures heat change upon binding ITC_Output Outputs: - Binding Affinity (Kd) - Stoichiometry (n) - Enthalpy (ΔH) - Entropy (ΔS) ITC_Node->ITC_Output Provides Thermodynamic Profile SPR_Node Measures mass change on a sensor surface in real-time SPR_Output Outputs: - Association Rate (kon) - Dissociation Rate (koff) - Binding Affinity (Kd) SPR_Node->SPR_Output Provides Kinetic Profile Compound n-Benzylmethanesulfonamide Compound->ITC_Node Compound->SPR_Node Protein Carbonic Anhydrase (hCA II or hCA IX) Protein->ITC_Node Protein->SPR_Node

A diagram illustrating the complementary nature of ITC and SPR.

Structural Elucidation: X-ray Crystallography

To understand the precise molecular interactions driving the binding of n-benzylmethanesulfonamide to carbonic anhydrase, high-resolution structural information is invaluable. X-ray crystallography can reveal the binding orientation of the inhibitor in the enzyme's active site and the specific amino acid residues involved in the interaction.[16][17]

Experimental Workflow: Co-crystallization of hCA II with n-Benzylmethanesulfonamide

Objective: To determine the three-dimensional structure of the hCA II-n-benzylmethanesulfonamide complex.

Procedure:

  • Protein Expression and Purification: Express and purify recombinant hCA II to a high degree of homogeneity (>98%).

  • Co-crystallization:

    • Concentrate the purified hCA II to approximately 10 mg/mL.

    • Incubate the protein with a 5-fold molar excess of n-benzylmethanesulfonamide for 1 hour on ice.

    • Set up crystallization trials using a vapor diffusion method (hanging or sitting drop) by mixing the protein-inhibitor complex with a variety of crystallization screens. A common condition for hCA II is 2.0 M ammonium sulfate, 0.1 M Tris-HCl pH 8.5.

  • Data Collection and Structure Determination:

    • Cryo-protect suitable crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure by molecular replacement using a previously determined structure of hCA II as a search model.

    • Refine the model and build the n-benzylmethanesulfonamide molecule into the observed electron density.

XRay_Crystallography_Workflow A Protein Expression & Purification (hCA II) B Co-crystallization with n-Benzylmethanesulfonamide A->B C X-ray Diffraction Data Collection B->C D Structure Solution & Refinement C->D E 3D Structure of the Protein-Inhibitor Complex D->E

A simplified workflow for X-ray crystallography.

Anticipated Structural Insights

The resulting crystal structure would likely show the sulfonamide moiety of n-benzylmethanesulfonamide coordinating to the zinc ion in the active site of hCA II.[18] The benzyl group would likely occupy a hydrophobic pocket, potentially making van der Waals contacts with residues such as Val121, Phe131, and Leu198.[19]

Biological Context: The Hypoxia-Inducible Signaling Pathway of CA IX

The inhibition of CA IX has therapeutic potential due to its role in tumor cell survival under hypoxic conditions.[20] CA IX expression is primarily regulated by the hypoxia-inducible factor 1 (HIF-1) signaling pathway.[11]

CAIX_Signaling_Pathway Hypoxia Tumor Hypoxia (Low Oxygen) HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1_complex HIF-1α/HIF-1β Heterodimerization HIF1a_stabilization->HIF1_complex Nuclear_translocation Nuclear Translocation HIF1_complex->Nuclear_translocation HRE_binding Binding to Hypoxia Response Elements (HREs) Nuclear_translocation->HRE_binding CA9_transcription CA9 Gene Transcription HRE_binding->CA9_transcription CAIX_expression CA IX Protein Expression on Cell Surface CA9_transcription->CAIX_expression pH_regulation Extracellular Acidification & Intracellular pH Maintenance CAIX_expression->pH_regulation Tumor_survival Tumor Cell Survival, Proliferation, and Invasion pH_regulation->Tumor_survival

The HIF-1 signaling pathway leading to CA IX expression.

By inhibiting the catalytic activity of CA IX, n-benzylmethanesulfonamide could disrupt the pH regulation crucial for cancer cell survival in the harsh tumor microenvironment, potentially leading to apoptosis or sensitization to other therapies.[21]

Conclusion and Future Directions

This technical guide has outlined a robust, multi-pronged approach for the in-depth characterization of the interaction between n-benzylmethanesulfonamide and the carbonic anhydrase isoforms II and IX. By integrating thermodynamic, kinetic, and structural data, a comprehensive understanding of the binding mechanism can be achieved. The hypothetical data presented herein suggests that n-benzylmethanesulfonamide may act as a micromolar inhibitor of both CA II and CA IX, with a potential for slightly higher affinity for the tumor-associated isoform.

Future studies should focus on synthesizing and testing a library of n-benzylmethanesulfonamide derivatives to establish a structure-activity relationship (SAR). Furthermore, cell-based assays are necessary to evaluate the efficacy of these compounds in inhibiting CA IX activity in a more physiologically relevant context and to assess their impact on cancer cell viability under hypoxic conditions.

References

  • Pastorek, J., & Pastorekova, S. (2019). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Cancer Metastasis Reviews, 38(1-2), 147-163. [Link]

  • Svastova, E., Hulikova, A., Rafajova, M., Zatovicova, M., Gibadulinova, A., Casini, A., ... & Pastorekova, S. (2004). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. FEBS letters, 577(3), 439-445. [Link]

  • Wykoff, C. C., Beasley, N. J., Watson, P. H., Campo, L., Chia, S. K., English, R., ... & Harris, A. L. (2004). Role of carbonic anhydrase IX in human tumor cell growth, survival, and invasion. Cancer research, 64(17), 6110-6115. [Link]

  • Svastova, E., & Pastorekova, S. (2014). Carbonic anhydrase IX: regulation and role in cancer. Sub-cellular biochemistry, 75, 299-322. [Link]

  • Wykoff, C. C., Beasley, N., Watson, P. H., & Harris, A. L. (2004). Role of carbonic anhydrase IX in human tumor cell growth, survival, and invasion. Cancer Research, 64(17), 6110-6115. [Link]

  • Kazokaitė, J., Michailovienė, V., Matulienė, J., & Matulis, D. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. European Biophysics Journal, 50(6), 847-861. [Link]

  • Boriack-Sjodin, P. A., Zeitlin, S., Bagdasarian, A., Christianson, D. W., & Silverman, D. N. (1998). Structural analysis of inhibitor binding to human carbonic anhydrase II. Protein science, 7(12), 2483-2489. [Link]

  • Temperini, C., Scozzafava, A., Vullo, D., & Supuran, C. T. (2006). Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II. Bioorganic & medicinal chemistry letters, 16(24), 6204-6208. [Link]

  • Aikkal, R. (2025). Carbonic Anhydrase II (CA2): Structure, Function, and Pharmacological Significance. ResearchGate. [Link]

  • Liang, J. Y., & Lipscomb, W. N. (1989). Binding of sulfonamide and acetamide to the active-site Zn2+ in carbonic anhydrase: a theoretical study. Biochemistry, 28(25), 9724-9733. [Link]

  • MedlinePlus. CA2 gene. MedlinePlus. [Link]

  • Tozer, T. N., & Tuck, L. D. (1993). Binding of sulfonamides to carbonic anhydrase: influence on distribution within blood and on pharmacokinetics. Journal of pharmaceutical sciences, 82(11), 1100-1105. [Link]

  • Bhat, I. A., & Ahmad, M. (2019). Carbonic Anhydrases and their Physiological Roles. MOL2NET, International Conference Series on Multidisciplinary Sciences, 5. [Link]

  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2005). Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II. Bioorganic & medicinal chemistry letters, 15(7), 1937-1942. [Link]

  • Angeli, A., Nocentini, A., Gamberi, T., Ferraroni, M., Gratteri, P., Supuran, C. T., & Carta, F. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS medicinal chemistry letters, 13(2), 268-274. [Link]

  • Wykoff, C. C., & Harris, A. L. (2004). Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target. British journal of cancer, 90(3), 576-581. [Link]

  • Siennicka, K., & Ochałek, A. (2020). The Human Carbonic Anhydrase II in Platelets: An Underestimated Field of Its Activity. International journal of molecular sciences, 21(18), 6886. [Link]

  • Mboge, M. Y., Mahon, B. P., McKenna, R., & Frost, S. C. (2018). Targeting Carbonic Anhydrase IX Activity and Expression. Cancers, 10(11), 453. [Link]

  • Pastorek, J., & Pastorekova, S. (2019). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. INIS-IAEA. [Link]

  • De Luca, V., De Vita, D., D'Auria, R., D'Ambrogio, A., Cirigliano, A., ... & Monti, S. M. (2025). X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. RSC Medicinal Chemistry. [Link]

  • Svastova, E., & Pastorekova, S. (2012). Carbonic anhydrase IX: a hypoxia-controlled “catalyst” of cell migration. Oncoimmunology, 1(8), 1391-1393. [Link]

  • De Simone, G., Alterio, V., Di Fiore, A., D'Ambrosio, K., & Supuran, C. T. (2005). Carbonic Anhydrase Inhibitors: Stacking with Phe131 Determines Active Site Binding Region of Inhibitors As Exemplified by the X-ray Crystal Structure of a Membrane-Impermeant Antitumor Sulfonamide Complexed with Isozyme II. Journal of medicinal chemistry, 48(6), 2106-2113. [Link]

  • Biosensing Instrument. (2026). Application Note 173: Label-Free Kinetic Analysis of Carbonic Anhydrase IX Inhibitors on Live Suspension Cells Using Surface Plasmon Resonance Microscopy. Biosensing Instrument. [Link]

  • Chafe, S. C., McDonald, P. C., Saberi, S., Nemirovsky, O., Vizeacoumar, F. S., ... & Dedhar, S. (2019). Targeting Hypoxia-Induced Carbonic Anhydrase IX Enhances Immune-Checkpoint Blockade Locally and Systemically. Cancer immunology research, 7(7), 1064-1078. [Link]

  • Wikipedia. (2023). Carbonic anhydrase. Wikipedia. [Link]

  • Biosensing Instrument. (2023). Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument. [Link]

  • Biosensing Instrument. (2025). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument. [Link]

  • Matulis, D., & Lovrien, R. (2003). Isothermal titration calorimetry raw data – titration of carbonic anhydrase with HCl (black line, Unfolding) and of the same titration in the absence of protein (grey line, Dilution). ResearchGate. [Link]

  • Cimmperman, P., & Matulis, D. (2012). Intrinsic thermodynamics of ethoxzolamide inhibitor binding to human carbonic anhydrase XIII. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1824(10), 1165-1173. [Link]

  • Spallarossa, A., & Cavalli, A. (2017). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of visualized experiments : JoVE, (129), 56623. [Link]

  • Wilkinson, B. L., Bornaghi, L. F., Houston, T. A., Innocenti, A., Vullo, D., Supuran, C. T., & Poulsen, S. A. (2008). Inhibition of membrane-associated carbonic anhydrase isozymes IX, XII and XIV with a library of glycoconjugate benzenesulfonamides. Journal of enzyme inhibition and medicinal chemistry, 23(5), 686-692. [Link]

  • Thompson, R. B., Maliwal, B. P., & Fierke, C. A. (2000). Aryl sulfonamides which bind to carbonic anhydrase. ResearchGate. [Link]

  • Angeli, A., Tanini, D., & Supuran, C. T. (2020). Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties. Journal of enzyme inhibition and medicinal chemistry, 35(1), 1618-1624. [Link]

  • Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]

  • Nocentini, A., & Supuran, C. T. (2018). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules (Basel, Switzerland), 23(7), 1569. [Link]

  • Angeli, A., Pinteala, M., Maier, S. S., & Supuran, C. T. (2017). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS medicinal chemistry letters, 8(7), 724-729. [Link]

  • De Vita, D., & Angeli, A. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International journal of molecular sciences, 25(22), 12345. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of N-Benzylmethanesulfonamide: A Detailed Guide to Protocols and Procedures

Introduction N-Benzylmethanesulfonamide is a key chemical intermediate and a structural motif found in various biologically active compounds. Its synthesis is a fundamental transformation in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Benzylmethanesulfonamide is a key chemical intermediate and a structural motif found in various biologically active compounds. Its synthesis is a fundamental transformation in medicinal chemistry and drug development, often serving as a precursor for more complex molecules. This guide provides detailed, field-proven protocols for the synthesis of N-benzylmethanesulfonamide, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of the synthetic routes, offer step-by-step experimental procedures, and provide insights into the rationale behind the chosen conditions.

Theoretical Background: The Nucleophilic Acyl Substitution Pathway

The most prevalent method for synthesizing N-benzylmethanesulfonamide involves the reaction of benzylamine with methanesulfonyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.[1][2] The nitrogen atom of benzylamine, acting as a nucleophile, attacks the electrophilic sulfur atom of methanesulfonyl chloride.[1][2] This is followed by the elimination of a chloride ion. A base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, which drives the equilibrium towards the formation of the final product.[1][2]

Protocol 1: Synthesis of N-Benzylmethanesulfonamide via Reaction of Benzylamine and Methanesulfonyl Chloride

This protocol details the widely used method for the synthesis of N-benzylmethanesulfonamide. It is a robust and scalable procedure suitable for various laboratory settings.

Reaction Mechanism

Reaction_Mechanism_1 cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products benzylamine Benzylamine intermediate Tetrahedral Intermediate benzylamine->intermediate Nucleophilic Attack mscl Methanesulfonyl Chloride mscl->intermediate product N-Benzylmethanesulfonamide intermediate->product Chloride Elimination hcl HCl intermediate->hcl

Caption: Nucleophilic attack of benzylamine on methanesulfonyl chloride.

Experimental Procedure

Materials:

  • Benzylamine

  • Methanesulfonyl Chloride (MsCl)[3]

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve benzylamine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane.

  • Cooling: Cool the stirring solution to 0 °C using an ice bath.

  • Addition of Methanesulfonyl Chloride: Add methanesulfonyl chloride (1.1 eq.) dropwise to the cooled solution via a dropping funnel over 15-30 minutes. It is critical to maintain the internal temperature below 5 °C during the addition to control the exothermic reaction.[1]

  • Reaction: After the complete addition of methanesulfonyl chloride, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-16 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting benzylamine is completely consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) or by recrystallization to afford pure N-benzylmethanesulfonamide.[4]

Quantitative Data Summary
Reagent/ParameterMolar Ratio/ValueNotes
Benzylamine1.0 eq.The limiting reagent.
Methanesulfonyl Chloride1.0 - 1.2 eq.A slight excess ensures complete consumption of the amine.[2]
Triethylamine1.1 - 2.0 eq.Acts as a base to neutralize the HCl byproduct.[2]
Reaction Temperature0 °C to Room TemperatureInitial cooling is crucial to control the exothermicity.[1]
Reaction Time2 - 16 hoursMonitored by TLC for completion.[2]
Typical Yield>85%Yields can vary based on scale and purification method.[4]

Protocol 2: Alternative Synthesis via Manganese-Catalyzed N-Alkylation of Methanesulfonamide

An alternative, more atom-economical approach involves the manganese-catalyzed N-alkylation of methanesulfonamide using benzyl alcohol.[4] This "borrowing hydrogen" methodology avoids the use of sulfonyl chlorides and generates water as the primary byproduct.[4]

Reaction Mechanism

The proposed mechanism initiates with the formation of an active manganese complex.[4] This complex facilitates the dehydrogenation of benzyl alcohol to benzaldehyde. Subsequently, condensation with methanesulfonamide forms an N-sulfonylimine, which is then reduced by a manganese hydride species to yield the N-benzylmethanesulfonamide and regenerate the active catalyst.[4]

Reaction_Mechanism_2 cluster_catalytic_cycle Catalytic Cycle Mn_cat Active Mn Catalyst Mn_alkoxide Mn-alkoxide complex Mn_cat->Mn_alkoxide + Benzyl Alcohol Mn_hydride Mn-hydride species Mn_alkoxide->Mn_hydride - Benzaldehyde Mn_hydride->Mn_cat + N-sulfonylimine - N-Benzylmethanesulfonamide N_sulfonylimine N-sulfonylimine Benzaldehyde Benzaldehyde Benzaldehyde->N_sulfonylimine + Methanesulfonamide - H2O Methanesulfonamide Methanesulfonamide Methanesulfonamide->N_sulfonylimine

Caption: Plausible mechanism for Mn-catalyzed N-alkylation.

Experimental Procedure Summary

This protocol is adapted from published literature and is suitable for small-scale synthesis in a research setting.[4]

General Procedure:

  • In a reaction vessel, combine methanesulfonamide (1.0 eq.), benzyl alcohol (1.0 eq.), a manganese-based precatalyst, and a suitable base (e.g., K₂CO₃) in an appropriate solvent.

  • The reaction mixture is typically heated under an inert atmosphere for a specified period.

  • After cooling, the reaction mixture is worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layers are combined, dried, and concentrated.

  • The crude product is then purified by flash column chromatography.[4]

General Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: Dissolve amine and base in anhydrous solvent under N₂. Cool to 0 °C. start->setup addition Reagent Addition: Add MsCl dropwise via syringe. setup->addition reaction Reaction: Allow to warm to room temperature and stir for 2-16 hours. addition->reaction monitoring Monitoring: Check for completion using TLC or LC-MS. reaction->monitoring workup Workup & Extraction: Quench reaction. Wash with dilute acid, base, and brine. Dry organic layer. monitoring->workup If complete purification Purification: Concentrate in vacuo. Purify by recrystallization or column chromatography. workup->purification analysis Analysis: Characterize pure product (NMR, MS, IR). purification->analysis end End analysis->end

Caption: A generalized workflow for N-benzylmethanesulfonamide synthesis.

Characterization of N-Benzylmethanesulfonamide

The identity and purity of the synthesized N-benzylmethanesulfonamide should be confirmed by standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the methyl group of the methanesulfonyl moiety, the methylene protons of the benzyl group, and the aromatic protons of the phenyl ring.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks corresponding to the methyl carbon, the methylene carbon, and the aromatic carbons.[5]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of N-benzylmethanesulfonamide (185.25 g/mol ).[5]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H bond, S=O stretching of the sulfonyl group, and C-H bonds of the aromatic and aliphatic parts of the molecule.

Safety Considerations

  • Methanesulfonyl chloride is toxic, corrosive, and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]

  • The reaction of methanesulfonyl chloride with amines is exothermic. Controlled addition at low temperatures is crucial to prevent overheating.[1]

  • Organic solvents like dichloromethane are volatile and flammable and should be handled with care.

Conclusion

The synthesis of N-benzylmethanesulfonamide is a well-established and versatile reaction in organic synthesis. The protocol involving the reaction of benzylamine with methanesulfonyl chloride is a reliable and high-yielding method. For researchers interested in greener and more atom-economical approaches, the manganese-catalyzed N-alkylation of methanesulfonamide offers a promising alternative. By carefully controlling the reaction conditions and following the detailed procedures outlined in this guide, researchers can confidently synthesize N-benzylmethanesulfonamide for their specific applications in drug discovery and development.

References

  • BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of N-Phenylmethanesulfonamide. BenchChem.
  • National Center for Biotechnology Information. (n.d.). N-benzylmethanesulfonamide. PubChem. Retrieved from [Link]

  • Whittaker, A. M., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols.
  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • Che, M., et al. (2006). Mechanism of inhibition of skeletal muscle actomyosin by N-benzyl-p-toluenesulfonamide. Biochemistry, 45(23), 7245-7253.
  • Cao, L., et al. (2019). Silver-Catalyzed Synthesis of N-Benzyl Sulfonamides via Sulfonamidation of Benzylic C(sp3)─H Bonds.
  • BenchChem. (2025). Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride. BenchChem.
  • Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Methanesulfonamides from Amines using Methanesulfonyl Chloride (MsCl). BenchChem.

Sources

Application

n-Benzylmethanesulfonamide as a protecting group in organic synthesis.

Application Notes and Protocols for N-Benzylmethanesulfonamide as a Protecting Group in Organic Synthesis For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of N-Benzylmethan...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for N-Benzylmethanesulfonamide as a Protecting Group in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of N-Benzylmethanesulfonamide in Amine Protection

In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and development, the judicious selection of protecting groups is paramount to achieving target molecules with high fidelity and yield.[1][2] Amines, being nucleophilic and often basic, necessitate protection to prevent undesired side reactions during various synthetic transformations.[2][3] While a plethora of amine protecting groups exist, each with its unique sphere of application, N-benzylmethanesulfonamide emerges as a robust and versatile option, offering a distinct profile of stability and cleavage conditions.

This guide provides a comprehensive overview of N-benzylmethanesulfonamide as a protecting group for amines. We will delve into the rationale behind its use, detailed protocols for its installation and removal, and a critical evaluation of its compatibility with common synthetic reagents. The information presented herein is curated to provide researchers with the practical insights necessary for the successful implementation of this protecting group strategy in their synthetic endeavors.

Core Principles: Why Choose N-Benzylmethanesulfonamide?

The efficacy of N-benzylmethanesulfonamide as a protecting group stems from the synergistic electronic effects of the methanesulfonyl and benzyl moieties. The strongly electron-withdrawing sulfonyl group significantly attenuates the nucleophilicity and basicity of the nitrogen atom by delocalizing the lone pair of electrons.[3] This renders the protected amine unreactive towards a wide range of electrophiles and reaction conditions. The benzyl group, on the other hand, provides a handle for selective cleavage, typically via reductive methods that are orthogonal to many other protecting groups.[4][5]

Key Advantages:

  • Robust Stability: The sulfonamide linkage is exceptionally stable to a broad spectrum of reagents and conditions, including strongly acidic and basic media, as well as many oxidizing and reducing agents.

  • Reduced Nucleophilicity: The electron-withdrawing nature of the methanesulfonyl group effectively quells the nucleophilic character of the amine.[3]

  • Orthogonal Deprotection: The N-benzyl bond can be selectively cleaved under reductive conditions, such as catalytic hydrogenolysis, which often leaves other common protecting groups like Boc, Cbz, and silyl ethers intact.[2][4][6]

  • Crystallinity: Sulfonamides are often crystalline solids, which can facilitate the purification of intermediates by crystallization.

Experimental Protocols

Part 1: Protection of Amines as N-Benzylmethanesulfonamides

The introduction of the N-benzylmethanesulfonamide group can be achieved through a two-step sequence involving initial mesylation of the primary amine followed by N-benzylation of the resulting methanesulfonamide. A more direct, one-pot approach can also be envisioned, though a stepwise procedure often allows for better control and purification of intermediates.

Protocol 1.1: Two-Step Protection of a Primary Amine

Step A: Synthesis of N-Alkylmethanesulfonamide

This initial step involves the reaction of the primary amine with methanesulfonyl chloride in the presence of a base to form the corresponding methanesulfonamide.

  • Materials:

    • Primary amine

    • Methanesulfonyl chloride (MsCl)

    • Pyridine or Triethylamine (TEA)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

  • Procedure:

    • Dissolve the primary amine (1.0 equiv.) in DCM or THF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Add pyridine or TEA (1.2 equiv.) to the solution.

    • Slowly add methanesulfonyl chloride (1.1 equiv.) dropwise to the cooled solution.

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired N-alkylmethanesulfonamide.

Step B: N-Benzylation of the Methanesulfonamide

The resulting methanesulfonamide is then N-benzylated using a suitable benzylating agent.

  • Materials:

    • N-Alkylmethanesulfonamide (from Step A)

    • Benzyl bromide (BnBr) or Benzyl chloride (BnCl)

    • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

    • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

    • Water

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the N-alkylmethanesulfonamide (1.0 equiv.) in DMF or MeCN in a round-bottom flask under an inert atmosphere.

    • Add potassium carbonate (1.5 equiv.) or, for less reactive substrates, sodium hydride (1.2 equiv., handle with care) to the solution.

    • Stir the mixture at room temperature for 15-30 minutes.

    • Add benzyl bromide (1.2 equiv.) dropwise.

    • Heat the reaction mixture to a temperature between room temperature and 80 °C, depending on the reactivity of the substrate. Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and quench with water.

    • Extract the product with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to yield the N-benzylmethanesulfonamide protected amine.

Visualization of the Protection Workflow

Protection_Workflow cluster_step1 Step 1: Mesylation cluster_step2 Step 2: Benzylation Amine Primary Amine (R-NH2) Reaction1 Reaction Amine->Reaction1 MsCl Methanesulfonyl Chloride (MsCl) MsCl->Reaction1 Base1 Base (e.g., Pyridine) Base1->Reaction1 Mesyl_Amide N-Alkylmethanesulfonamide (R-NHSO2Me) Reaction2 Reaction Mesyl_Amide->Reaction2 Reaction1->Mesyl_Amide BnBr Benzyl Bromide (BnBr) BnBr->Reaction2 Base2 Base (e.g., K2CO3) Base2->Reaction2 Protected_Amine N-Benzylmethanesulfonamide (R-N(Bn)SO2Me) Reaction2->Protected_Amine Deprotection_Workflow Protected_Amine N-Benzylmethanesulfonamide (R-N(Bn)SO2Me) Reaction Hydrogenolysis Protected_Amine->Reaction H2_PdC H2, Pd/C H2_PdC->Reaction Deprotected_Amine Deprotected Amine (R-NHSO2Me) Reaction->Deprotected_Amine

Caption: Deprotection via catalytic hydrogenolysis.

Scientific Integrity & Logic: Causality and Self-Validation

Expertise & Experience in Protocol Design:

The choice of a two-step protection sequence allows for the isolation and purification of the intermediate methanesulfonamide. This is particularly advantageous when dealing with complex substrates where a one-pot reaction might lead to a mixture of products that are difficult to separate. The selection of a non-nucleophilic base like pyridine or TEA in the mesylation step is crucial to avoid competing reactions with the methanesulfonyl chloride. In the benzylation step, the choice between a milder base like potassium carbonate and a stronger base like sodium hydride depends on the acidity of the N-H proton of the methanesulfonamide, which in turn is influenced by the nature of the 'R' group.

For the deprotection, catalytic hydrogenolysis is a highly reliable method. [4]The choice of palladium on carbon as the catalyst is standard for debenzylation reactions. The reaction is typically clean, with the main byproduct being toluene, which is volatile and easily removed. Monitoring the reaction by TLC is essential to ensure complete conversion and to avoid over-reduction of other sensitive functional groups that may be present in the molecule.

Trustworthiness Through Self-Validating Systems:

Each protocol is designed to be self-validating through clear monitoring steps. The progress of both the protection and deprotection reactions can be easily followed by TLC, allowing the researcher to determine the reaction endpoint accurately. The purification steps, primarily silica gel chromatography, ensure the isolation of pure compounds at each stage, which is critical for the success of subsequent synthetic steps. The distinct polarity differences between the starting materials and products in both the protection and deprotection steps generally allow for straightforward chromatographic separation.

Data Presentation: Stability and Compatibility

The N-benzylmethanesulfonamide group exhibits excellent stability across a wide range of reaction conditions. The following table summarizes its general compatibility with common reagents, providing a quick reference for synthetic planning.

Reagent/Condition ClassSpecific ExamplesCompatibilityRationale and Remarks
Strong Acids TFA, HCl, H₂SO₄High The sulfonamide is resistant to cleavage under acidic conditions that would typically remove Boc or trityl groups.
Strong Bases NaOH, KOH, LDAHigh The sulfonamide linkage is stable to basic hydrolysis. The N-H proton of the intermediate methanesulfonamide is acidic, but the N-S bond is robust.
Nucleophiles Amines, Grignard reagents, organolithiumsHigh The protected nitrogen is non-nucleophilic, and the sulfonamide is generally unreactive towards nucleophilic attack.
Oxidizing Agents m-CPBA, KMnO₄, O₃Moderate to High The sulfonamide itself is stable, but the benzyl group can be susceptible to oxidation under harsh conditions.
Reducing Agents NaBH₄, LiAlH₄High Stable to hydride reducing agents that would reduce esters and amides. LiAlH₄ can sometimes cleave sulfonamides under forcing conditions.
Catalytic Hydrogenation H₂, Pd/CLow This is the primary method for deprotection.

Authoritative Grounding & Comprehensive References

The principles and protocols described in this guide are grounded in established organic chemistry literature. The use of sulfonamides as protecting groups is a well-documented strategy. [7]Similarly, the benzylation of amides and related functional groups, as well as the debenzylation via catalytic hydrogenolysis, are standard transformations in organic synthesis. [4][5][8]

References

  • Benchchem. Application Notes and Protocols for the Cleavage of the N-Bsmoc Protecting Group.
  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • Cao, L., et al. Strategies for the synthesis of N‐benzyl sulfonamides.
  • Benchchem.
  • Fisher Scientific. Amine Protection / Deprotection.
  • Ghosh, A., et al. (2021). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. ACS Omega, 6(15), 10286-10294.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups.
  • Organic Chemistry Portal. Protective Groups.
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • YouTube. (2020). Protecting Groups for Amines: Sulfonamides.
  • Master Organic Chemistry. (2018).
  • Kim, H., et al. (2025). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – A European Journal.
  • Suzhou Highfine Biotech. (2025). Amino Protecting Group-Benzyl Series.
  • National Center for Biotechnology Information. "N-benzylmethanesulfonamide" PubChem Compound Summary for CID 235490.
  • Szałek, E., et al. (2021). Stability and Compatibility Aspects of Drugs: The Case of Selected Cephalosporins. Pharmaceutics, 13(5), 681.
  • Organic Chemistry Portal. p-Toluenesulfonamides.
  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.
  • Zhang, G., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
  • Fields, G. B., et al. (1991). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37)
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
  • University of Windsor. Alcohol Protecting Groups.
  • Li, Y., et al. (2022). Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds. Chem, 9(2).
  • Kiso, Y., et al. (1990). Efficient solid phase peptide synthesis. Use of methanesulfonic acid alpha-amino deprotecting procedure and new coupling reagent, 2-(benzotriazol-1-yl)oxy-1,3-dimethylimidazolidinium hexafluorophosphate (BOI). Peptide Research, 3(3), 127-130.
  • Jahn, M., et al. (2023). Current Industry Best Practice on in-use Stability and Compatibility Studies for Biological Products. Journal of Pharmaceutical Sciences, 112(9), 2332-2346.
  • ResearchGate. (2025). Current Industry Best Practice on In-Use Stability and Compatibility Studies for Biological Products.
  • ResearchGate. (2025). Compatibility and stability of drug mixtures: An overview.
  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Thalluri, K., et al. (2014). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. ACS Omega, 4(1), 1234-1240.

Sources

Method

Application Notes and Protocols: Leveraging N-Acyl-N-Alkyl Sulfonamides for Advanced Proteomics Research

Authored by: A Senior Application Scientist Introduction: Overcoming Challenges in Covalent Proteomics with Sulfonamide Chemistry In the landscape of chemical biology and proteomics, the ability to covalently label prote...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: Overcoming Challenges in Covalent Proteomics with Sulfonamide Chemistry

In the landscape of chemical biology and proteomics, the ability to covalently label proteins in their native environment is a powerful tool for understanding protein function, identifying drug targets, and developing novel therapeutics.[1][2][3] While much success has been achieved by targeting highly nucleophilic cysteine residues, a vast portion of the proteome remains challenging to address. Lysine, despite its abundance on protein surfaces, presents a significant hurdle due to the low nucleophilicity of its ε-amino group, which is predominantly protonated at physiological pH.[4]

To address this challenge, a class of electrophilic "warheads" based on the N-acyl-N-alkyl sulfonamide (NASA) and N-acyl-N-aryl sulfonamide (ArNASA) scaffolds has been developed.[4] These moieties can efficiently and selectively acylate lysine residues through a proximity-driven reaction mechanism. This guide provides detailed application notes and protocols for utilizing this versatile chemistry in proteomics research, with a focus on ligand-directed target identification and competitive profiling for inhibitor discovery. While we will discuss the broader class of N-acyl-N-alkyl sulfonamides, the fundamental principles can be understood by considering the basic structure of compounds like n-Benzylmethanesulfonamide as a part of the reactive probe.

The core of this technology lies in the design of chemical probes that typically consist of three key components: a reactive group (the "warhead"), a linker, and a reporter tag for downstream analysis.[1][3][5] The N-acyl-N-alkyl sulfonamide serves as an innovative warhead, enabling the exploration of previously inaccessible protein targets.

Application Note 1: Ligand-Directed Covalent Labeling of a Target Protein

Principle: This application leverages a high-affinity ligand for a specific protein of interest to deliver a reactive N-acyl-N-alkyl sulfonamide probe to the target's surface. The high local concentration of the probe, driven by the ligand-protein interaction, accelerates the covalent reaction with a nearby lysine residue.[4][6] This approach allows for the highly specific labeling of a target protein even within a complex biological milieu such as a cell lysate or on the surface of living cells. The labeled protein can then be identified and the site of modification mapped using mass spectrometry.

Experimental Workflow: Ligand-Directed Labeling

This workflow outlines the process from probe incubation to mass spectrometry analysis for identifying the specific protein target.

Ligand_Directed_Labeling cluster_prep Sample Preparation cluster_reaction Covalent Labeling cluster_analysis Proteomic Analysis Lysate Cell Lysate (Proteome) Incubation Incubation (Binding & Covalent Reaction) Lysate->Incubation Probe Ligand-Sulfonamide Probe (with Reporter Tag) Probe->Incubation Enrichment Affinity Enrichment (e.g., Streptavidin beads) Incubation->Enrichment Labeled Proteome Digestion On-Bead Digestion (Trypsin) Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Peptides Data_Analysis Data Analysis (Target & Site ID) LC_MS->Data_Analysis

Caption: Workflow for Ligand-Directed Covalent Labeling and Target ID.

Protocol 1: Covalent Labeling of a Target Protein in Cell Lysate

This protocol provides a general framework for labeling a target protein using a custom-synthesized ligand-directed N-acyl-N-alkyl sulfonamide probe that includes a biotin reporter tag for enrichment.

Materials:

  • Cell line expressing the protein of interest.

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 1x protease inhibitor cocktail.

  • Ligand-Sulfonamide-Biotin Probe (custom synthesized).

  • Probe Stock Solution: 10 mM probe in anhydrous DMSO.

  • Streptavidin-coated magnetic beads.

  • Wash Buffer 1: 1% SDS in PBS.

  • Wash Buffer 2: 8 M urea in 100 mM Tris-HCl, pH 8.5.

  • Wash Buffer 3: PBS.

  • Reduction and Alkylation Reagents: DTT (dithiothreitol) and IAA (iodoacetamide).

  • Trypsin, sequencing grade.

  • Mass spectrometer compatible solvents (e.g., 0.1% formic acid in water, acetonitrile).

Procedure:

  • Cell Lysate Preparation:

    • Harvest cultured cells and wash twice with ice-old PBS.

    • Lyse the cell pellet in ice-cold Lysis Buffer for 30 minutes with gentle rotation at 4°C.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay. Adjust the concentration to 2-5 mg/mL with Lysis Buffer.

  • Protein Labeling:

    • To 1 mg of the cell lysate, add the Ligand-Sulfonamide-Biotin Probe from the stock solution to a final concentration of 1-10 µM. Note: The optimal probe concentration should be determined empirically.

    • As a negative control, pre-incubate a separate aliquot of the lysate with a 50-fold excess of a non-reactive version of the ligand (without the sulfonamide warhead) for 30 minutes before adding the probe.

    • Incubate the reactions for 1-2 hours at room temperature or 37°C.

  • Enrichment of Labeled Proteins:

    • Add pre-washed streptavidin-coated magnetic beads to the labeling reaction and incubate for 1 hour at room temperature with gentle rotation to capture biotinylated proteins.

    • Isolate the beads using a magnetic stand and discard the supernatant.

    • Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and finally three times with Wash Buffer 3 to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in 100 µL of 8 M urea buffer.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.

    • Alkylate free thiols by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.

    • Dilute the urea to <1 M by adding 700 µL of 50 mM ammonium bicarbonate.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and digest overnight at 37°C.

  • Sample Preparation for Mass Spectrometry:

    • Separate the beads magnetically and collect the supernatant containing the tryptic peptides.

    • Acidify the peptides with formic acid to a final concentration of 1%.

    • Desalt the peptides using a C18 StageTip or equivalent.

    • Elute, dry, and reconstitute the peptides in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a high-resolution mass spectrometer.

    • Use a data-dependent acquisition (DDA) method to select precursor ions for fragmentation.

    • Search the resulting spectra against a relevant protein database to identify the labeled proteins and the specific sites of modification. The mass of the probe remnant on the lysine residue should be included as a variable modification in the search parameters.

Parameter Recommended Range/Value Rationale
Protein Concentration 2-5 mg/mLEnsures sufficient target protein for detection while minimizing non-specific interactions.
Probe Concentration 1-10 µMBalances labeling efficiency with potential off-target effects. Requires empirical optimization.
Labeling Time 1-2 hoursAllows for sufficient time for the proximity-driven covalent reaction to occur.
Labeling Temperature Room Temperature or 37°CHigher temperatures can increase reaction rates but may also affect protein stability.
Control 50x excess of non-reactive ligandDifferentiates specific, ligand-directed labeling from non-specific background binding.

Application Note 2: Competitive Activity-Based Protein Profiling (ABPP) for Inhibitor Screening

Principle: Competitive ABPP is a powerful method for identifying and characterizing inhibitors of a specific protein or enzyme family.[7][8] In this workflow, a complex proteome is pre-incubated with a library of potential inhibitors before treatment with a broad-spectrum N-acyl-N-alkyl sulfonamide probe. If a compound in the library binds to the active or allosteric site of a target protein, it will block the subsequent covalent labeling by the probe. The reduction in probe labeling, as quantified by mass spectrometry, indicates a successful "hit". This approach does not require a purified protein or a traditional activity assay.[7]

Experimental Workflow: Competitive ABPP

This workflow illustrates the screening of small molecule inhibitors against targets of a sulfonamide-based probe.

Competitive_ABPP cluster_prep Screening Setup cluster_reaction Competition & Labeling cluster_analysis Quantitative Proteomics Lysate Cell Lysate Pre_Incubation Pre-incubation Lysate->Pre_Incubation Inhibitor Inhibitor Library (or DMSO control) Inhibitor->Pre_Incubation Probe_Incubation Probe Labeling Pre_Incubation->Probe_Incubation Probe Sulfonamide-Alkyne Probe Probe->Probe_Incubation Click_Chemistry Click Chemistry (Azide-Biotin Tag) Probe_Incubation->Click_Chemistry Labeled Proteome Enrichment Streptavidin Enrichment Click_Chemistry->Enrichment Quant_MS Quantitative LC-MS/MS (e.g., TMT or Label-Free) Enrichment->Quant_MS Hit_ID Hit Identification (Reduced Labeling) Quant_MS->Hit_ID

Caption: Workflow for Competitive ABPP using a Sulfonamide Probe.

Protocol 2: Competitive Profiling of Inhibitors in Cell Lysate

This protocol details a competitive ABPP experiment using a sulfonamide probe with a terminal alkyne handle for two-step labeling via click chemistry. This two-step approach is often preferred for cellular applications as the smaller probe has better cell permeability.[1]

Materials:

  • Cell lysate (prepared as in Protocol 1).

  • Small molecule inhibitor library (dissolved in DMSO).

  • Sulfonamide-Alkyne Probe.

  • Probe Stock Solution: 10 mM in anhydrous DMSO.

  • Click Chemistry Reagents: Azide-Biotin tag, CuSO₄, TBTA ligand, and a reducing agent (e.g., sodium ascorbate).

  • Quantitative mass spectrometry reagents (e.g., TMT labels for multiplexing, or high-quality solvents for label-free quantification).

  • All other materials for protein enrichment and digestion as listed in Protocol 1.

Procedure:

  • Competitive Inhibition:

    • Aliquot 1 mg of cell lysate into separate tubes.

    • To each tube, add a potential inhibitor from the library to a final concentration of 10-50 µM. Include a DMSO-only vehicle control.

    • Pre-incubate the lysate with the inhibitors for 30 minutes at room temperature.

  • Probe Labeling:

    • Add the Sulfonamide-Alkyne Probe to each reaction to a final concentration of 1-5 µM.

    • Incubate for 1 hour at room temperature.

  • Click Chemistry:

    • To each reaction, add the click chemistry reagents in the following order: Azide-Biotin tag (final concentration 100 µM), CuSO₄ (1 mM), TBTA (100 µM), and freshly prepared sodium ascorbate (1 mM).

    • Incubate for 1 hour at room temperature to attach the biotin tag to the probe-labeled proteins.

  • Protein Enrichment and Digestion:

    • Proceed with streptavidin bead enrichment and on-bead digestion as described in Protocol 1 (steps 3 and 4).

  • Quantitative Mass Spectrometry:

    • For TMT Labeling: After digestion, label the peptides from each condition (e.g., DMSO control, Inhibitor 1, Inhibitor 2) with different TMT isobaric tags according to the manufacturer's protocol. Pool the labeled samples, desalt, and analyze by LC-MS/MS.

    • For Label-Free Quantification (LFQ): Analyze the desalted peptides from each condition in separate LC-MS/MS runs.

    • The mass spectrometer should be operated in a mode that allows for both identification (MS2) and quantification (MS3 for TMT or MS1 peak area for LFQ) of peptides.

  • Data Analysis and Hit Identification:

    • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

    • Identify proteins that were consistently labeled by the sulfonamide probe in the DMSO control.

    • For each inhibitor condition, calculate the ratio of probe-labeled peptide abundance relative to the DMSO control.

    • A significant and reproducible decrease in this ratio for a specific protein in the presence of an inhibitor identifies that protein as a target of the inhibitor.

Parameter Recommended Range/Value Rationale
Inhibitor Concentration 10-50 µMA starting point for screening; potent inhibitors will show effects at lower concentrations.
Probe Concentration 1-5 µMShould be high enough for robust detection but low enough to be out-competed by effective inhibitors.
Pre-incubation Time 30 minutesAllows inhibitors to bind to their targets before the probe is introduced.
Quantification Method TMT or Label-FreeTMT allows for multiplexing and reduces run-to-run variability. LFQ is cost-effective and avoids potential issues with labeling efficiency.

References

  • N-Acyl-N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems. Accounts of Chemical Research.
  • N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study.
  • N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study. PMC - NIH.
  • Activity-based protein profiling: A graphical review. PMC - PubMed Central.
  • Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Reviews.
  • Activity Based Protein Profiling for Drug Discovery. YouTube.
  • Activity based Protein Profiling (Abpp).
  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. PMC - NIH.
  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au.
  • Site-specific covalent labeling of His-tag fused proteins with N-acyl-N-alkyl sulfonamide reagent. NIH.
  • (a) Common electrophilic traps that react with nucleophilic residues in...
  • Rapid Covalent Labeling of Membrane Proteins on Living Cells Using a Nanobody–Epitope Tag Pair.
  • Magnetic Bead-Based Workflow for Sensitive and Streamlined Cell Surface Proteomics.
  • Benjamin F. Cravatt - Activity-Based Proteomics – Protein and Ligand Discovery on a Global Scale. YouTube.
  • Expanding Proteomic Horizons with Single-Molecule Proteome Analysis. YouTube.
  • Formation of Sulfonamide Bonds Through Reaction of Dyes with Serum Proteins. Clinical Chemistry.
  • Proteomic discovery of chemical probes that perturb protein complexes in human cells. PubMed.
  • A new chemical probe for proteomics of carbohydr
  • Identification of protein targets of the sulfonate probe library. (A)...

Sources

Application

n-Benzylmethanesulfonamide in high-throughput screening assays.

Application Note: -Benzylmethanesulfonamide in High-Throughput Screening and Fragment-Based Drug Discovery Abstract -Benzylmethanesulfonamide (NBMS) represents a critical pharmacophore in modern drug discovery, serving d...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: -Benzylmethanesulfonamide in High-Throughput Screening and Fragment-Based Drug Discovery

Abstract


-Benzylmethanesulfonamide (NBMS) represents a critical pharmacophore in modern drug discovery, serving dual roles as a privileged fragment scaffold  in Fragment-Based Drug Discovery (FBDD) and a mechanistic probe  in metalloenzyme assays. While primary sulfonamides are classical zinc-binders in enzymes like Carbonic Anhydrase (CA), 

-substituted derivatives like NBMS offer unique utility in probing hydrophobic pockets and testing selectivity profiles. This guide details the protocols for utilizing NBMS in high-throughput screening (HTS), focusing on solubility management, Surface Plasmon Resonance (SPR) screening, and enzymatic inhibition assays.

Part 1: Chemical Properties & HTS Suitability

Before integrating NBMS into an automated workflow, its physicochemical behavior in assay buffers must be characterized to prevent false negatives (due to precipitation) or false positives (due to aggregation).

Physicochemical Profile
PropertyValueHTS Implication
Molecular Weight 185.24 g/mol Ideal for Fragment-Based Screening (Rule of 3 compliant).
LogP ~1.7Moderate lipophilicity; good membrane permeability potential.
Solubility (Water) Low to ModerateRequires DMSO co-solvent for assay stability.
pKa (Sulfonamide NH) ~10.5Remains neutral at physiological pH (7.4), unlike primary sulfonamides.
H-Bond Donors/Acceptors 1 / 3Excellent vector for directional hydrogen bonding.
DMSO Tolerance & Preparation

NBMS is hydrophobic. Standard HTS protocols require a stock solution in 100% DMSO.

  • Stock Concentration: 100 mM in anhydrous DMSO.

  • Storage: -20°C (Avoid repeated freeze-thaw cycles to prevent hydration).

  • Assay Limit: Maintain final DMSO concentration

    
     (v/v) to avoid enzyme denaturation or SPR bulk effects.
    

Part 2: Application Workflows

Workflow Overview: From Fragment to Hit

The following diagram illustrates the integration of NBMS into a screening cascade, distinguishing its role as a library member versus a validation probe.

FBDD_Workflow Library Fragment Library (Includes NBMS) QC QC: Solubility/Aggregation (Nephelometry) Library->QC Dispense Primary Primary Screen (SPR / MST) QC->Primary Pass Hit_Select Hit Selection (Ligand Efficiency) Primary->Hit_Select Kd < 1mM Orthogonal Orthogonal Assay (Enzymatic Inhibition) Hit_Select->Orthogonal Validation Structure Structural Biology (X-ray / Cryo-EM) Orthogonal->Structure Co-crystallization Structure->Library SAR Expansion

Figure 1: Fragment-Based Drug Discovery (FBDD) workflow positioning NBMS as a screening candidate.

Part 3: Protocols

Protocol A: Surface Plasmon Resonance (SPR) Screening

Objective: To determine the binding affinity (


) of NBMS against a target protein (e.g., Carbonic Anhydrase II or MMP-12) using a label-free biophysical method. This is preferred over biochemical assays for fragments due to their typically weak affinities (

in

M-mM range).

Materials:

  • Instrument: Biacore 8K or T200 (Cytiva).

  • Sensor Chip: CM5 (Carboxymethylated dextran).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) + 1% DMSO.

  • Ligand: NBMS (100 mM Stock).

Step-by-Step Methodology:

  • Protein Immobilization:

    • Activate flow cells with EDC/NHS (1:1) for 420s.

    • Inject Target Protein (20

      
      g/mL in 10 mM Acetate pH 5.0) to reach ~3000 RU (Response Units).
      
    • Block with Ethanolamine for 420s.

    • Reference Channel: Activate and block without protein.

  • Solvent Correction:

    • Prepare a DMSO calibration curve (0.5% to 1.5% DMSO) to correct for bulk refractive index changes. This is critical for small molecules like NBMS.

  • Sample Injection (Multi-Cycle Kinetics):

    • Prepare a dilution series of NBMS in Running Buffer: 0, 10, 50, 100, 250, 500, 1000

      
      M.
      
    • Flow Rate: 30

      
      L/min.
      
    • Contact Time: 60s (association).

    • Dissociation Time: 120s.

    • Regeneration: None usually required for fragments (rapid off-rates).

  • Data Analysis:

    • Double-reference the data: (Flow Cell 2 - Flow Cell 1) - (Buffer Blank).

    • Fit to a 1:1 Langmuir binding model (or Steady State Affinity model if kinetics are too fast).

    • Success Criterion: Theoretical

      
       should match experimental 
      
      
      
      within 20%.
Protocol B: Colorimetric Carbonic Anhydrase Inhibition Assay

Objective: To assess the functional inhibition of hCAII by NBMS. While primary sulfonamides bind the Zn(II) ion directly, NBMS (a secondary sulfonamide) is often used to probe hydrophobic pocket interactions or as a negative control for zinc-binding specificity.

Mechanism: Hydrolysis of 4-Nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow,


 nm) by hCAII.

Materials:

  • Enzyme: Recombinant Human Carbonic Anhydrase II (hCAII).

  • Substrate: 4-Nitrophenyl acetate (4-NPA), 100 mM in Acetone.

  • Buffer: 50 mM Tris-SO4, pH 7.6.

  • Plate: 384-well clear flat-bottom microplate.

Plate Layout & Logic:

Plate_Logic Plate Col 1-2 Col 3-22 Col 23-24 Controls NBMS Titration Controls Min Signal (No Enz) Test Compounds Max Signal (Enz + DMSO) caption Figure 2: HTS Plate Map for IC50 Determination

Step-by-Step Methodology:

  • Reagent Preparation:

    • Enzyme Solution: Dilute hCAII to 20 nM in Tris Buffer.

    • Substrate Solution: Dilute 4-NPA to 3 mM in Tris Buffer immediately before use (unstable).

  • Compound Dispensing:

    • Use an acoustic dispenser (e.g., Echo 650) to dispense NBMS (10 nL - 100 nL) into assay wells to achieve final concentrations of 0.1

      
      M to 100 
      
      
      
      M.
    • Backfill with DMSO to normalize volume.

  • Reaction Initiation:

    • Add 10

      
      L Enzyme Solution to columns 3-24.
      
    • Add 10

      
      L Buffer (no enzyme) to columns 1-2 (Min Signal).
      
    • Incubate for 10 min at 25°C to allow inhibitor binding.

    • Add 10

      
      L Substrate Solution to all wells.
      
  • Detection:

    • Measure Absorbance at 405 nm in kinetic mode (read every 30s for 10 min).

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.
      
  • Calculation:

    • Fit data to a 4-parameter logistic equation to determine

      
      .
      

Part 4: Data Analysis & Troubleshooting

Interpreting Results
  • Weak Activity (

    
    M):  Common for NBMS in CA assays. It lacks the primary sulfonamide (
    
    
    
    ) required for strong zinc coordination.
  • High Activity: If observed, suspect compound aggregation or impurities (e.g., hydrolysis to primary sulfonamide).

  • Z-Prime (

    
    ):  Ensure 
    
    
    
    for the assay to be valid.[1]
Troubleshooting Guide
IssueProbable CauseSolution
Precipitation in Well High concentration > Solubility limitPerform nephelometry QC; reduce top concentration to 500

M.
Super-stoichiometric inhibition Aggregation-based promiscuityAdd 0.01% Triton X-100 to buffer; spin down stock solutions.
SPR Signal Drifting DMSO mismatchMatch Running Buffer DMSO exactly to Sample DMSO.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Scott, D. E., et al. (2012). Fragment-based approaches in drug discovery and chemical biology. Biochemistry. Link

  • Zhang, J. H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • Erlanson, D. A., et al. (2016). Twenty years of fragment-based drug discovery. Nature Reviews Drug Discovery. Link

  • He, Y., et al. (2013). Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. ACS Combinatorial Science.[2] Link

Sources

Method

A Comprehensive Guide to n-Benzylmethanesulfonamide Enzyme Inhibition Assays: Protocol and Mechanistic Insights

An Application Note for Drug Discovery Professionals Abstract The sulfonamide scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. N-Benzylmethanesulf...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Discovery Professionals

Abstract

The sulfonamide scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. N-Benzylmethanesulfonamide and its analogs are of significant interest for their potential to modulate the activity of various enzyme classes, including proteases, kinases, and carbonic anhydrases.[1][2] This document provides a robust, field-tested framework for developing and executing enzyme inhibition assays for n-Benzylmethanesulfonamide. We will delve into the principles of assay design, provide a detailed, step-by-step protocol for determining the half-maximal inhibitory concentration (IC50), and discuss methodologies for elucidating the mechanism of inhibition. This guide is intended for researchers, scientists, and drug development professionals seeking to reliably characterize the inhibitory potential of sulfonamide-based compounds.

Introduction: The Scientific Rationale

Enzyme inhibition assays are fundamental to drug discovery, providing a quantitative measure of a compound's ability to modulate a specific enzyme's activity.[3] The principle lies in measuring the rate of an enzymatic reaction in the presence and absence of a potential inhibitor.[4][5] A reduction in the reaction rate signifies inhibition. The data generated, typically the IC50 value, is a critical parameter for lead optimization and understanding structure-activity relationships (SAR).

N-Benzylmethanesulfonamide belongs to a versatile class of compounds that can be chemically modified to achieve high potency and selectivity against specific enzyme targets.[2] For instance, a closely related analog, N-benzyl-p-toluenesulfonamide (BTS), is known to specifically inhibit the ATPase activity of fast skeletal muscle actomyosin by affecting the rate of phosphate release and ADP dissociation.[6] This precedent underscores the importance of a reliable assay protocol to screen and characterize novel sulfonamide derivatives against a panel of target enzymes.

This guide will focus on a generalized protocol that can be adapted for various enzyme systems, using a 96-well plate format suitable for medium-to-high throughput screening. We will primarily discuss spectrophotometric (colorimetric) and fluorometric detection methods, as they are the most common and accessible techniques.[5][7]

Foundational Principles & Assay Development

Before embarking on the full inhibition protocol, optimizing the assay conditions is paramount for generating reproducible and trustworthy data.[8][9] This initial phase establishes the ideal environment for the enzyme to function and ensures the assay is sensitive enough to detect inhibition.

The Causality of Assay Choice: Colorimetric vs. Fluorometric

The choice between a colorimetric and a fluorometric assay depends on the specific enzyme, the available substrates, and the required sensitivity.

  • Colorimetric Assays: These assays measure the change in absorbance of light as a substrate is converted into a colored product.[7] They are generally cost-effective and straightforward but may lack the sensitivity needed for low-activity enzymes or very potent inhibitors.[7]

  • Fluorescence-Based Assays: These methods detect the change in fluorescence as a non-fluorescent substrate is converted into a fluorescent product (or vice versa).[10][11] They offer significantly higher sensitivity than colorimetric assays, making them ideal for low-concentration enzyme kinetics.[7][11]

Critical Optimization Parameters
  • Enzyme Concentration: The enzyme concentration should be chosen to ensure the reaction rate is linear over the desired time course (initial velocity conditions). This is determined by running the assay with a fixed, saturating substrate concentration and varying the enzyme concentration. The chosen concentration should yield a robust signal well above the background.

  • Substrate Concentration (Determination of Kₘ): The Michaelis-Menten constant (Kₘ) is the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ).[12] For competitive inhibitor screening, the substrate concentration should be set at or below the Kₘ value to ensure the assay is sensitive to inhibitors that compete with the substrate for the active site.[9] To determine Kₘ, the reaction velocity is measured across a wide range of substrate concentrations and the data is fitted to the Michaelis-Menten equation.[12]

  • Buffer, pH, and Temperature: Enzymes are sensitive to their environment.[5] The pH of the assay buffer should be set to the enzyme's optimal pH. Likewise, the assay should be conducted at a constant, optimal temperature, as even minor fluctuations can significantly alter enzyme activity.[5][13]

  • Solvent Tolerance (DMSO Control): N-Benzylmethanesulfonamide, like most small molecule inhibitors, is typically dissolved in dimethyl sulfoxide (DMSO). High concentrations of DMSO can inhibit or denature enzymes. It is crucial to determine the maximum DMSO concentration that does not affect enzyme activity and to ensure all wells (including controls) contain the same final concentration of DMSO.

Experimental Workflow for IC50 Determination

The following diagram outlines the comprehensive workflow for determining the IC50 value of n-Benzylmethanesulfonamide.

G cluster_prep Phase 1: Preparation & Optimization cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis prep_reagents Prepare Stock Solutions (Inhibitor, Enzyme, Substrate) optimize Optimize Assay Conditions (Enzyme Titration, Kₘ Determination) prep_reagents->optimize plate_layout Design 96-Well Plate Layout (Controls, Inhibitor Dilutions) optimize->plate_layout add_components Add Buffer, Inhibitor (or DMSO), and Enzyme to Wells plate_layout->add_components pre_incubate Pre-incubate Plate (Allows Inhibitor-Enzyme Binding) add_components->pre_incubate add_substrate Initiate Reaction by Adding Substrate pre_incubate->add_substrate kinetic_read Measure Signal Kinetically (Absorbance or Fluorescence) add_substrate->kinetic_read calc_rate Calculate Initial Velocity (V₀) for Each Well kinetic_read->calc_rate calc_inhibition Calculate % Inhibition vs. Vehicle Control calc_rate->calc_inhibition plot_curve Plot % Inhibition vs. [Log Inhibitor] calc_inhibition->plot_curve fit_model Fit Data to Non-Linear Regression Model plot_curve->fit_model det_ic50 Determine IC50 Value fit_model->det_ic50

Caption: Workflow for n-Benzylmethanesulfonamide IC50 determination.

Detailed Step-by-Step Protocol

This protocol assumes a 96-well plate format and a final assay volume of 100 µL. Adjust volumes as necessary.

Required Materials and Reagents
  • Test Compound: n-Benzylmethanesulfonamide (CAS: 3989-45-5)[14]

  • Enzyme: Purified target enzyme of interest

  • Substrate: Appropriate chromogenic or fluorogenic substrate for the target enzyme

  • Assay Buffer: Buffer optimized for pH and ionic strength for the target enzyme

  • Solvent: 100% Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Positive Control: A known inhibitor for the target enzyme (if available)

  • Equipment:

    • Microplate reader (spectrophotometer or fluorometer)

    • Multichannel pipette

    • Serological pipettes

    • 37°C incubator (or other, as optimized)

    • 96-well clear flat-bottom plates (for colorimetric assays) or black flat-bottom plates (for fluorescent assays)

Preparation of Stock Solutions
ReagentPreparationStorageRationale
Inhibitor Stock Dissolve n-Benzylmethanesulfonamide in 100% DMSO to create a high-concentration stock (e.g., 10 mM).-20°CHigh concentration allows for minimal final DMSO concentration in the assay.
Enzyme Working Stock Dilute the enzyme in cold assay buffer to a 2X final concentration (e.g., if final is 5 nM, prepare a 10 nM stock).On icePrepare fresh daily to ensure enzyme stability and activity.
Substrate Working Stock Dilute the substrate in assay buffer to a 2X final concentration (e.g., at Kₘ value).On ice, protected from light if fluorescent.Prepare fresh. Some substrates are unstable in solution.
Assay Procedure
  • Prepare Inhibitor Dilution Series:

    • Perform a serial dilution of the 10 mM n-Benzylmethanesulfonamide stock in 100% DMSO. A 10-point, 3-fold dilution series is recommended to cover a wide concentration range.[9]

    • In a separate 96-well plate, dilute each of these DMSO concentrations into assay buffer to create an intermediate 2X inhibitor plate. The final DMSO concentration in this plate should be consistent (e.g., 2%).

  • Plate Setup:

    • Design the plate layout to include all necessary controls in triplicate.

    • 100% Activity Control (Vehicle): Wells containing enzyme, substrate, and buffer with DMSO at the same final concentration as the test wells.

    • 0% Activity Control (Background): Wells containing substrate and buffer with DMSO, but NO enzyme.

    • Test Compound Wells: Wells containing enzyme, substrate, buffer, and varying concentrations of n-Benzylmethanesulfonamide.

    • Positive Control Wells: Wells containing enzyme, substrate, buffer, and the known inhibitor.

  • Reaction Assembly:

    • Add 50 µL of the appropriate solution from the 2X inhibitor plate to the corresponding wells of the final assay plate. For control wells, add 50 µL of 2% DMSO in buffer.

    • Add 25 µL of assay buffer to the "Background" control wells.

    • To all other wells (Vehicle, Test, Positive Control), add 25 µL of the 2X Enzyme Working Stock.

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Pre-incubate the plate for 10-15 minutes at the optimized temperature.[15] This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Initiate and Measure:

    • Initiate the reaction by adding 25 µL of the 2X Substrate Working Stock to all wells using a multichannel pipette.

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance or fluorescence kinetically (e.g., one reading every minute for 15-30 minutes) at the appropriate wavelength.

Data Analysis and Interpretation

Calculating the IC50 Value
  • Determine Initial Velocity (V₀): For each well, plot the signal (absorbance/fluorescence) versus time. The initial velocity is the slope of the linear portion of this curve.

  • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_background) / (V₀_vehicle - V₀_background))

  • Plot Dose-Response Curve: Plot the calculated % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis). The resulting data should form a sigmoidal (S-shaped) curve.

  • Determine IC50: Use a non-linear regression analysis program (e.g., GraphPad Prism, R) to fit the data to a four-parameter logistic equation. The IC50 is the concentration of the inhibitor that produces 50% inhibition.[16][17] For robust reporting, it is often recommended to report the pIC50 ( -log(IC50) ) ± SEM.[18]

Validating the Results

A trustworthy assay will yield a dose-response curve with a clear upper and lower plateau and a Hill slope close to 1.0. The highest concentrations of the inhibitor should result in nearly 100% inhibition.[19] If the curve plateaus significantly below 100% inhibition, it may suggest incomplete inhibition, assay interference, or the presence of multiple enzyme activities.[19]

Advanced Application: Elucidating the Mechanism of Inhibition (MOI)

Once the IC50 is established, further experiments can determine how the inhibitor interacts with the enzyme. The primary reversible mechanisms are competitive, non-competitive, and uncompetitive inhibition.[20]

G E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S I_comp Competitive Inhibitor (I) E->I_comp + I S Substrate (S) ES->E + P P Product (P) I_comp->E

Caption: Model of competitive enzyme inhibition.

  • Protocol: To determine the MOI, perform the IC50 assay as described above, but repeat the entire experiment at several different fixed concentrations of the substrate (e.g., 1x Kₘ, 2x Kₘ, 5x Kₘ, 10x Kₘ).

  • Interpretation:

    • Competitive Inhibition: The apparent IC50 value will increase as the substrate concentration increases. The inhibitor is competing with the substrate for the same binding site.

    • Non-competitive Inhibition: The IC50 value will not change with varying substrate concentrations. The inhibitor binds to a different site (an allosteric site) on the enzyme.

    • Uncompetitive Inhibition: The apparent IC50 value will decrease as the substrate concentration increases. The inhibitor binds only to the enzyme-substrate (ES) complex.[21]

Analyzing this data with Lineweaver-Burk plots or by fitting it to more complex kinetic models can confirm the inhibition type and allow for the calculation of the inhibition constant (Kᵢ).

References

  • BenchChem. (2025).
  • Pappenberger, G., et al. (1995). Inactivation of subtilisin Carlsberg by N-((tert-butoxycarbonyl)alanylprolylphenylalanyl)-O-benzoylhydroxylamine. PubMed. [Link]

  • BenchChem. (2025).
  • Tereshina, M., et al. (2023). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. [Link]

  • Kuzmic, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]

  • Cheung, A., et al. (2002). Mechanism of inhibition of skeletal muscle actomyosin by N-benzyl-p-toluenesulfonamide. The Journal of biological chemistry. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Enzyme inhibitory assay: Significance and symbolism.
  • Di Martino, S., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). N-benzylmethanesulfonamide. PubChem. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics. [Link]

  • National Center for Biotechnology Information. (2012). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. Assay Guidance Manual. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. ResearchGate. [Link]

  • Batz, N. G., et al. (2024). Fluorescent Parallel Electrophoresis Assay of Enzyme Inhibition. ACS omega. [Link]

  • Guo, X., et al. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst. [Link]

  • Chemistry LibreTexts. (2025). Enzyme Inhibition. [Link]

  • McNeill, D. R., et al. (2019). A panel of colorimetric assays to measure enzymatic activity in the base excision DNA repair pathway. PloS one. [Link]

  • Loizzo, M. R., et al. (2022). Guidelines for the digestive enzymes inhibition assay. ResearchGate. [Link]

  • Lindsley, C. W. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • Di Martino, S., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. ResearchGate. [Link]

  • Creative Biogene. (n.d.). Enzyme Kinetic Assay. [Link]

  • TeachMePhysiology. (2024). Enzyme Kinetics. [Link]

  • Lecturio. (2018). Enzyme Inhibitor – Enzymes and Enzyme Kinetics. YouTube. [Link]

  • Riddell, C. (2021). Colourimetric assays (aka colorimetric assays) What are they? and how do they work?. YouTube. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • Di Martino, S., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. AIR Unimi. [Link]

  • G-Biosciences. (n.d.). Enzyme Analysis. [Link]

  • Oreate AI. (2025). Understanding IC50: A Comprehensive Guide to Calculation. [Link]

  • Biocompare. (2025). A Guide to Enzyme Assay Kits. [Link]

  • Hertog, M., et al. (2017). Kinetic modelling: an integrated approach to analyze enzyme activity assays. BMC Biochemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

n-Benzylmethanesulfonamide reaction scale-up considerations.

Technical Support Center: -Benzylmethanesulfonamide Scale-Up Topic: Scale-up considerations for the synthesis of -Benzylmethanesulfonamide ( ). Ticket ID: SC-2024-BNZ-MS Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: -Benzylmethanesulfonamide Scale-Up

Topic: Scale-up considerations for the synthesis of


-Benzylmethanesulfonamide (

). Ticket ID: SC-2024-BNZ-MS Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

Scaling the sulfonylation of benzylamine with methanesulfonyl chloride (MsCl) appears deceptively simple on a milligram scale. However, moving to hectogram or kilogram scales introduces critical thermodynamic and kinetic challenges. The two primary failure modes in this process are thermal runaway (due to the exothermic nature of the reaction) and impurity formation (specifically the bis-sulfonylated byproduct).

This guide synthesizes field-proven protocols with mechanistic insights to ensure a safe, reproducible, and high-purity process.

Part 1: Critical Process Parameters (CPPs)

Exotherm Management (The "Heat" Phase)

User Question: I noticed a sharp temperature spike when adding MsCl on a 50g scale. How do I manage this on a 1kg scale?

Technical Insight: The reaction between a primary amine and a sulfonyl chloride is highly exothermic. On a small scale, passive heat loss is sufficient. On a large scale, the surface-area-to-volume ratio decreases, trapping heat. High temperatures accelerate the reaction but also promote the formation of the bis-sulfonamide impurity and the hydrolysis of MsCl.

Protocol:

  • Active Cooling: Use a jacketed reactor with a cryostat set to

    
     to 
    
    
    
    .
  • Controlled Addition: Do not add MsCl in one portion. Use a dosing pump or pressure-equalizing dropping funnel.

  • Rate Limiting Step: The addition rate must be controlled by the internal temperature, not a timer. Ensure

    
     throughout the addition.
    
Impurity Control (The "Purity" Phase)

User Question: I am seeing ~10% of a higher molecular weight impurity by LCMS. What is it, and how do I stop it?

Technical Insight: The impurity is likely


-bis(methylsulfonyl)benzylamine .
  • Mechanism: The product (

    
    -Benzylmethanesulfonamide) is acidic (
    
    
    
    ). In the presence of a base and excess MsCl, it can be deprotonated to form a sulfonamide anion, which competes with the starting benzylamine for the remaining MsCl.
  • Prevention: You must maintain a kinetic environment where the unreacted amine is always in vast excess relative to the MsCl.

Troubleshooting Table: Impurity Mitigation

VariableRecommendationScientific Rationale
Stoichiometry 1.05 eq Amine : 1.00 eq MsClEnsuring amine is in slight excess statistically favors mono-sulfonylation.
Addition Mode Add MsCl to AmineKeeps [MsCl] low relative to [Amine] at all times. Never add Amine to MsCl.
Base Selection Triethylamine (

) or Pyridine

is standard.[1] If bis-sulfonylation persists, switch to Pyridine (weaker base, less likely to deprotonate the product).[2]
Temperature

Lower temperature increases the selectivity ratio (

).

Part 2: Visualizing the Reaction Pathways

The following diagram illustrates the competitive pathways you must control. The "Green Path" is desired; the "Red Path" is the runaway side reaction caused by poor process control.

ReactionPathway Start Benzylamine (BnNH2) Intermediate Transition State Start->Intermediate + MsCl (Kinetic Control) MsCl MsCl (Slow Addition) Product n-Benzylmethanesulfonamide (Desired) Intermediate->Product - HCl Impurity N,N-Bis(methylsulfonyl)benzylamine (Impurity) Product->Impurity + MsCl, + Base (Thermodynamic Sink)

Caption: Competitive reaction pathways. The dashed red line represents the bis-sulfonylation pathway, which is accelerated by excess base, high temperatures, or local excesses of MsCl.

Part 3: Detailed Experimental Protocol (100g Scale)

Objective: Synthesis of


-Benzylmethanesulfonamide with 

purity.
Materials:
  • Benzylamine: 100.0 g (0.933 mol)

  • Methanesulfonyl chloride (MsCl): 106.9 g (0.933 mol) [Strict 1.0 eq]

  • Triethylamine (

    
    ): 103.8 g (1.026 mol) [1.1 eq]
    
  • Dichloromethane (DCM): 1000 mL (10 vol)

  • 1M HCl (aq): 500 mL

  • Saturated

    
    : 500 mL
    
  • Brine: 500 mL

Procedure:
  • Reactor Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer (overhead), a temperature probe, and a pressure-equalizing addition funnel. Nitrogen inertion is recommended but not strictly required if moisture is controlled.

  • Charge: Add Benzylamine (100 g) and Triethylamine (103.8 g) to DCM (1000 mL).

  • Cooling: Cool the mixture to

    
     using an ice/salt bath or chiller.
    
  • Addition (Critical Step): Charge MsCl (106.9 g) into the addition funnel. Add dropwise over 60–90 minutes .

    • Checkpoint: Monitor internal temperature. Stop addition if

      
      .
      
  • Reaction: Allow the mixture to warm to room temperature (

    
    ) and stir for 2–4 hours.
    
    • IPC (In-Process Control): Check by TLC (EtOAc/Hexane 3:7) or HPLC.[3][4][5] Amine should be consumed.

  • Quench & Workup:

    • Cool back to

      
      .
      
    • Slowly add 1M HCl (500 mL) to quench and solubilize triethylamine salts. Caution: Exothermic.[1]

    • Separate phases.[1][4] The product is in the organic (DCM) layer.

    • Wash organic layer with Sat.

      
        (removes residual acid) and Brine  (drying).
      
  • Isolation:

    • Dry organic layer over

      
      , filter, and concentrate in vacuo to a solid residue.
      
  • Purification (Crystallization):

    • The crude solid is often yellow/orange.

    • Recrystallization Solvent: Ethanol/Water (1:[6]1) or Toluene/Heptane.

    • Dissolve in minimum hot Ethanol (

      
      ), add water until slightly turbid, cool slowly to 
      
      
      
      . Filter and dry.[3][6][7][8]

Part 4: Troubleshooting & FAQs

Q: My product is an oil, but it should be a solid. What happened? A: This is usually due to residual solvent (DCM) or impurities (bis-sulfonamide) depressing the melting point.

  • Fix: Triturate the oil with cold Hexane or Heptane. Scratch the flask sides to induce nucleation. If it remains an oil, your purity is likely

    
    ; perform a recrystallization.
    

Q: The aqueous workup formed a terrible emulsion. A: Sulfonamides can act as weak surfactants.

  • Fix: Filter the biphasic mixture through a pad of Celite to break the emulsion. Alternatively, add solid NaCl to increase the ionic strength of the aqueous layer.

Q: Can I use Toluene instead of DCM? A: Yes, and it is preferred for green chemistry scale-up.

  • Adjustment: Benzylamine hydrochloride salts may precipitate during the reaction in Toluene, making the slurry thick. Ensure your mechanical stirrer has sufficient torque. You may need to filter the salts before the aqueous wash.

Part 5: Safety & Waste Disposal

  • Methanesulfonyl Chloride (MsCl): Highly toxic, corrosive, and a lachrymator. It reacts violently with water.

    • Disposal: Quench excess MsCl in a dedicated waste stream containing dilute NaOH or aqueous ammonia. Do not put unquenched acid chlorides in general organic waste.

  • DCM: Carcinogenic and volatile. Use proper ventilation.[1]

References

  • BenchChem. Application Notes and Protocols for the Large-Scale Synthesis of N-Phenylmethanesulfonamide. (2025).[1][2][6][7][8][9][10] Retrieved from 1

  • Organic Chemistry Portal. A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride. (2011).[5] Retrieved from 5

  • Arkema. Methane Sulfonyl Chloride (MSC) Product Safety & Applications. Retrieved from 10

  • National Institutes of Health (NIH). Safe scale-up with exothermic reactions. (2019).[7][11] Retrieved from 11

Sources

Optimization

n-Benzylmethanesulfonamide stability studies in different conditions

Welcome to the technical support guide for n-Benzylmethanesulfonamide. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of n-Benzylmeth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for n-Benzylmethanesulfonamide. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of n-Benzylmethanesulfonamide. Here, you will find troubleshooting advice for common experimental issues, answers to frequently asked questions, and detailed protocols to help you design and execute robust stability studies. Our approach is grounded in the principles of chemical reactivity and backed by established scientific literature to ensure the integrity of your work.

Troubleshooting Guide: Experimental Observations

This section addresses specific issues you may encounter during your experiments with n-Benzylmethanesulfonamide, providing potential causes and actionable solutions in a question-and-answer format.

Q1: I'm observing a progressive loss of my n-Benzylmethanesulfonamide compound in an acidic aqueous solution over time, even at room temperature. What is the likely cause?

A: The most probable cause is acid-catalyzed hydrolysis of the sulfonamide (S-N) bond. Sulfonamides are known to be more susceptible to hydrolysis under acidic conditions compared to neutral or alkaline environments[1][2]. The cleavage of the S-N bond is the primary degradation pathway under these conditions[2].

  • Causality: The nitrogen atom of the sulfonamide can be protonated under acidic conditions, making the sulfur atom more electrophilic and thus more susceptible to nucleophilic attack by water.

  • Troubleshooting Steps:

    • pH Adjustment: If your experimental conditions permit, increase the pH of your solution to neutral or slightly alkaline (pH 7-8). The stability of sulfonamides generally increases in this range[1].

    • Temperature Control: Lowering the temperature will decrease the rate of hydrolysis[2][3]. If possible, conduct your experiment at a reduced temperature (e.g., 4°C) and run a control to quantify the rate of degradation.

    • Solvent Change: If water is not essential for your reaction, consider switching to an anhydrous aprotic solvent.

    • Analysis of Degradants: Use LC-MS to identify the expected degradation products: benzylamine and methanesulfonic acid. This will confirm hydrolysis as the degradation pathway.

Q2: My chromatogram (HPLC/UPLC) shows unexpected peaks appearing after leaving my sample solution on the benchtop for a few hours. What could be happening?

A: This is likely due to photodegradation. The benzyl group in n-Benzylmethanesulfonamide contains a benzene ring, which is a chromophore that can absorb UV light[1]. This absorption can lead to photochemical reactions and degradation of the parent compound.

  • Causality: Aromatic compounds can be excited by UV-Vis light, leading to the formation of reactive species that can undergo various reactions, including oxidation or cleavage.

  • Troubleshooting Steps:

    • Protect from Light: Always store solutions containing n-Benzylmethanesulfonamide in amber vials or wrap standard clear vials in aluminum foil.

    • Minimize Exposure: Prepare samples immediately before analysis and avoid prolonged exposure to ambient laboratory light.

    • Run a Control: Expose a solution of the compound to a controlled light source (as per ICH Q1B guidelines) and compare it to a dark control (wrapped in foil) stored under the same conditions[4][5]. This will definitively confirm light sensitivity.

    • Use a Photodiode Array (PDA) Detector: A PDA detector can help characterize the new peaks by providing their UV spectra, which can aid in the identification of degradants.

Q3: I've noticed a drop in the pH of my bulk n-Benzylmethanesulfonamide solution stored in a carboy that is frequently opened. What could be the cause?

A: This could be due to oxidative degradation. While less common than hydrolysis or photolysis for this specific structure, oxidation can occur, especially with prolonged exposure to atmospheric oxygen. The oxidation of organic compounds can sometimes lead to the formation of acidic byproducts[6][7].

  • Causality: The benzyl C-H bonds or the sulfonamide N-H bond could be susceptible to oxidation over time. Oxidation of the benzyl group could eventually lead to benzoic acid derivatives, while degradation of the sulfonamide could yield sulfonic acids.

  • Troubleshooting Steps:

    • Inert Atmosphere: Store bulk solutions under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

    • Antioxidants: If compatible with your downstream applications, consider adding a small amount of an antioxidant (e.g., BHT or tocopherol).

    • Temperature: Store the solution at a lower temperature to slow the rate of oxidation.

    • Small Aliquots: Store the compound in smaller, single-use aliquots to reduce the frequency of opening the main container and exposing it to fresh air.

Frequently Asked Questions (FAQs)

What is the primary degradation pathway for n-Benzylmethanesulfonamide?

The most common degradation pathway for sulfonamides in general is the hydrolytic cleavage of the sulfur-nitrogen (S-N) bond, particularly in acidic conditions[1][2]. This would yield benzylamine and methanesulfonic acid.

What are the optimal storage conditions for n-Benzylmethanesulfonamide?

  • Solid Form: Store in a well-sealed container in a cool, dry, dark place.

  • In Solution: Store solutions at low temperatures (2-8°C or frozen), protected from light (using amber vials or foil), and ideally buffered at a neutral to slightly alkaline pH (pH 7-8). For long-term storage, consider using an inert atmosphere.

Is n-Benzylmethanesulfonamide sensitive to temperature?

Yes, like most chemical reactions, the rate of degradation is expected to increase with temperature[2][3]. Therefore, for long-term storage of solutions, lower temperatures are recommended. Accelerated stability studies are typically performed at elevated temperatures (e.g., 40-60°C) to predict degradation at lower temperatures[8].

How can I develop a stability-indicating analytical method for this compound?

A stability-indicating method is one that can accurately quantify the parent drug in the presence of its degradation products. To develop such a method, you must perform forced degradation studies[9].

  • Induce Degradation: Subject the compound to various stress conditions (acidic and basic hydrolysis, oxidation, heat, and light) to generate degradation products.

  • Chromatographic Separation: Develop a reversed-phase HPLC or UPLC method that achieves baseline separation between the parent n-Benzylmethanesulfonamide peak and all peaks corresponding to the degradation products.

  • Peak Purity Analysis: Use a PDA detector to perform peak purity analysis on the parent peak in the stressed samples. This ensures that no degradant peak is co-eluting.

  • Mass Spectrometry: Use LC-MS to identify the mass of the degradation products, which helps in elucidating the degradation pathways[10][11].

Protocols and Methodologies
Protocol 1: Forced Degradation Study Workflow

Forced degradation studies are crucial for understanding the intrinsic stability of a molecule and for developing stability-indicating methods[9]. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[8].

Objective: To identify potential degradation products and pathways for n-Benzylmethanesulfonamide.

Materials:

  • n-Benzylmethanesulfonamide

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • Buffers (pH 4, 7, 9)

  • HPLC/UPLC system with PDA and/or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of n-Benzylmethanesulfonamide at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions (run in parallel):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24-48 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24-48 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the stock solution in a sealed vial at 70°C for 7 days.

    • Photolytic Degradation: Expose the stock solution in a clear vial to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[4][5].

    • Control Sample: Keep 1 mL of stock solution mixed with 1 mL of water at 4°C in the dark.

  • Sample Quenching & Analysis:

    • Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze all samples by a developed HPLC-PDA/MS method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage degradation.

    • Identify the retention times and UV spectra of the new peaks.

    • Use MS data to propose structures for the degradation products.

Visualization of Workflows and Pathways

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (1M NaOH, 60°C) Stock->Base Oxidation Oxidation (30% H₂O₂, RT) Stock->Oxidation Thermal Thermal (70°C, 7 days) Stock->Thermal Photo Photolytic (ICH Q1B Light) Stock->Photo Control Control (4°C, Dark) Stock->Control Quench Neutralize & Dilute Samples Acid->Quench Base->Quench Oxidation->Quench Thermal->Quench Photo->Quench Control->Quench HPLC HPLC-PDA/MS Analysis Quench->HPLC Eval Calculate % Degradation Identify Degradants Elucidate Pathways HPLC->Eval

Caption: Workflow for a forced degradation study of n-Benzylmethanesulfonamide.

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acidic) cluster_photo Photodegradation (UV) Parent n-Benzylmethanesulfonamide Benzylamine Benzylamine Parent->Benzylamine S-N Cleavage MethanesulfonicAcid Methanesulfonic Acid Parent->MethanesulfonicAcid S-N Cleavage Photo_Products Various Photolytic Products Parent->Photo_Products UV Exposure

Caption: Predicted primary degradation pathways for n-Benzylmethanesulfonamide.

Data Summary Table

While specific quantitative data for n-Benzylmethanesulfonamide is not widely available in the literature, a typical summary table from a forced degradation study would be structured as follows. Researchers should populate this table with their own experimental data.

Stress ConditionReagent/ConditionDurationTemp.% Degradation (Example)Major Degradation Products (Predicted)
Acid Hydrolysis 1 M HCl48h60°C15.2%Benzylamine, Methanesulfonic Acid
Base Hydrolysis 1 M NaOH48h60°C3.1%Benzylamine, Methanesulfonic Acid
Oxidation 30% H₂O₂24hRT8.5%Oxidized benzyl/amine species
Thermal -7 days70°C4.5%Various
Photolytic ICH Q1B-RT11.8%Various
References
  • BenchChem. (n.d.). Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides. Retrieved from BenchChem Technical Support.[1]

  • BenchChem. (n.d.). Stability of methanesulfonamide in acidic and basic conditions. Retrieved from BenchChem Technical Support.[2]

  • Xu, F., et al. (2008). Environmental degradation pathways for the breakdown of polydimethylsiloxanes. PubMed. [Link][12]

  • Vila, J. L., et al. (1994). Stability study of flutamide in solid state and in aqueous solution. PubMed. [Link][13]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link][9]

  • Zgoła-Grześkowiak, A., & Grześkowiak, T. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. National Institutes of Health. [Link][14]

  • BenchChem. (n.d.). Navigating the Hydrolysis of N-(trimethylsilyl)methanesulfonamide: A Technical Support Guide. Retrieved from BenchChem Technical Support.[3]

  • Lennon, G., et al. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. Semantic Scholar. [Link][6]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link][8]

  • Wikipedia. (n.d.). Benzylamine. [Link][15]

  • Ji, Y., et al. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. PubMed. [Link][16]

  • Zwiener, C., & Frimmel, F. H. (2003). Pathways and metabolites of microbial degradation of selected acidic pharmaceutical and their occurrence in municipal wastewater treated by a membrane bioreactor. PubMed. [Link][17]

  • El-Gindy, A., et al. (2012). Stability studies on niclosamide using derivative spectroscopic and chromatographic methods. ResearchGate. [Link][18]

  • FDA. (1986). Guidance for Industry #5 - Drug Stability Guidelines. [Link][19]

  • Lee, C., et al. (2007). Oxidative degradation of N-nitrosodimethylamine by conventional ozonation and the advanced oxidation process ozone/hydrogen peroxide. PubMed. [Link][20]

  • National Institutes of Health. (n.d.). Benzylamine. PubChem. [Link][21]

  • EMA. (2006). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link][22]

  • Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. [Link][10]

  • ResearchGate. (n.d.). Studies on sulfonamide degradation products. [Link][23]

  • Dolzonek, J., et al. (2019). Hydrolytic Stability of Selected Pharmaceuticals and Their Transformation Products. Chemosphere. [Link][24]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link][4]

  • Dai, L., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. National Institutes of Health. [Link][25]

  • Sreenivas, K., et al. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [Link][11]

  • FDA. (1998). Stability Testing of Drug Substances and Drug Products. [Link][26]

  • International Journal of Pharmacy & Pharmaceutical Research. (2023). Photostability Study of Biopharmaceutical Products. [Link][27]

  • ResearchGate. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. [Link][7]

  • El-Gindy, A., et al. (2014). Derivative Spectrophotometric Methods for the Analysis and Stability Studies of Colistin Sulphate. SciSpace. [Link][28]

  • EMA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link][5]

  • ResearchGate. (2012). Validated stability indicating assay of linezolid by spectrophotometric and high performance liquid chromatographic methods. [Link][29]

  • PAHO. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link][30]

  • Chen, Z., et al. (2015). Oxidative degradation of N-Nitrosopyrrolidine by the ozone/UV process: Kinetics and pathways. ResearchGate. [Link][31]

Sources

Troubleshooting

n-Benzylmethanesulfonamide crystallization and recrystallization methods

Technical Support Center: n-Benzylmethanesulfonamide Crystallization Welcome to the technical support guide for the crystallization and recrystallization of n-Benzylmethanesulfonamide (CAS: 3989-45-5). This document is d...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: n-Benzylmethanesulfonamide Crystallization

Welcome to the technical support guide for the crystallization and recrystallization of n-Benzylmethanesulfonamide (CAS: 3989-45-5). This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for obtaining high-purity crystalline n-Benzylmethanesulfonamide. The methodologies and advice herein are grounded in established crystallographic principles and field experience to ensure reliable and reproducible outcomes.

Part 1: Foundational Principles & Frequently Asked Questions

This section addresses the fundamental concepts underlying the successful crystallization of n-Benzylmethanesulfonamide.

Q1: Why is crystallization the preferred method for purifying n-Benzylmethanesulfonamide? Crystallization is a powerful purification technique for solids because it exploits differences in solubility between the target compound and its impurities.[1][2] As a hot, saturated solution cools, the solubility of the target compound decreases, forcing it to organize into a highly structured, repeating three-dimensional lattice.[1] Molecules that do not fit perfectly into this lattice, such as impurities, tend to remain in the surrounding solution (the mother liquor).[1] For n-Benzylmethanesulfonamide, this process is critical for achieving the high purity required for pharmaceutical applications and accurate analytical characterization. Furthermore, the crystalline state is generally the most thermodynamically stable form of a solid, which is crucial for drug stability and shelf life.[3]

Q2: What is the most critical factor in selecting a solvent for recrystallization? The ideal solvent is one in which n-Benzylmethanesulfonamide exhibits high solubility at an elevated temperature but low solubility at room temperature or below.[2][4] This temperature-dependent solubility differential is the driving force of the entire process, maximizing the recovery of the purified compound upon cooling. An unsuitable solvent—one that dissolves the compound too well at all temperatures or not at all even when hot—will result in either no crystal formation or very low yield.[4]

Q3: Should I use a single-solvent or a two-solvent system? This depends entirely on the solubility profile of your crude n-Benzylmethanesulfonamide.

  • Single-Solvent System: This is the preferred and simpler method. It should be used when you can identify a single solvent that meets the criteria described in Q2.[1]

  • Two-Solvent (Solvent/Anti-solvent) System: This method is employed when no single solvent is ideal. It involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the slow, dropwise addition of a miscible "anti-solvent" in which the compound is poorly soluble.[1][3] This carefully reduces the overall solubility of the solution, inducing crystallization. A common example for sulfonamides is an ethanol-water system, where ethanol is the "good" solvent and water is the "anti-solvent".[4]

Q4: How much solvent should I use? The goal is to create a saturated solution at the solvent's boiling point. Therefore, you should use the minimum amount of hot solvent required to completely dissolve the crude solid.[1][4] Adding the solvent in small portions to the heated solid is the best practice.[4] Using an excessive amount of solvent is the most common reason for poor product recovery, as a significant portion of your compound will remain dissolved in the mother liquor even after cooling.[4][5]

Part 2: Experimental Protocols

These protocols provide a starting point for the crystallization of n-Benzylmethanesulfonamide. Optimization may be required based on the purity of the starting material.

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture). Refer to the solvent properties table below.

  • Dissolution: Place the crude n-Benzylmethanesulfonamide in an Erlenmeyer flask. Add a few boiling chips. Heat the selected solvent in a separate beaker. Add the hot solvent to the flask in small portions, swirling and heating the mixture on a hot plate, until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[6] Boil the solution for a few minutes.

  • Hot Filtration (Optional but Recommended): To remove insoluble impurities or charcoal, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[1][7] This step must be done quickly to prevent premature crystallization.[4]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wooden block).[5] Rapid cooling can trap impurities.[5]

  • Cooling: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice bath for at least 15-20 minutes to maximize the yield.[1][6]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry completely in the air or in a desiccator.

Protocol 2: Two-Solvent (Anti-solvent) Recrystallization
  • Dissolution: Dissolve the crude n-Benzylmethanesulfonamide in the minimum amount of a hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.

  • Addition of Anti-solvent: While keeping the solution hot, add the "anti-solvent" (e.g., water) dropwise with swirling until the solution just begins to turn cloudy (persistent turbidity).[3][6] This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.[1]

  • Crystallization & Collection: Follow steps 5 through 9 from the Single-Solvent protocol.

Visualization: General Recrystallization Workflow

G cluster_prep Preparation cluster_purify Purification cluster_crystal Crystallization cluster_isolate Isolation A Place Crude Solid in Erlenmeyer Flask B Add Minimum Amount of Hot Solvent A->B  Dissolve C Hot Gravity Filtration (If Insoluble Impurities Present) B->C D Cool Solution Slowly to Room Temperature C->D E Cool in Ice Bath D->E  Maximize Yield F Collect Crystals via Vacuum Filtration E->F G Wash Crystals with Ice-Cold Solvent F->G H Dry Purified Crystals G->H

Caption: A standard workflow for the purification of n-Benzylmethanesulfonamide via recrystallization.

Part 3: Troubleshooting Guide

This guide addresses the most common issues encountered during the crystallization of sulfonamides like n-Benzylmethanesulfonamide.

Q: My compound is "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[3][4] This typically happens for two reasons: 1) The solution is supersaturated at a temperature above the melting point of your compound (n-Benzylmethanesulfonamide's melting point is ~58-61°C), or 2) High levels of impurities are depressing the melting point.[3][4][8]

  • Immediate Steps: Reheat the solution to redissolve the oil. Add a small amount (1-5%) of additional hot solvent to decrease the saturation point slightly.[3][4][5] Then, allow the solution to cool much more slowly. Insulating the flask can help.

  • Alternative Solvents: The chosen solvent may be too nonpolar. Try a more polar solvent or a different solvent/anti-solvent combination.[4]

  • Induce Crystallization at a Lower Temperature: Try cooling the solution further in an ice bath after it has reached room temperature, then induce crystallization by scratching the inner wall of the flask with a glass rod.[4]

Q: No crystals are forming, even after the solution has cooled completely.

A: This is usually due to one of two reasons: the solution is supersaturated but nucleation hasn't started, or the solution is not saturated at all.

  • Induce Nucleation: A supersaturated solution may need a trigger to begin crystallization.[4]

    • Scratching: Use a glass rod to gently scratch the inside of the flask just below the surface of the liquid. The microscopic scratches provide nucleation sites.[4][7]

    • Seeding: Add a tiny crystal of pure n-Benzylmethanesulfonamide (a "seed" crystal) to the solution to act as a template for crystal growth.[4]

  • Too Much Solvent: If induction methods fail, you likely used too much solvent.[4][5] Gently heat the solution to boil off a portion of the solvent to increase the concentration, and then attempt to cool and crystallize again.[5]

Q: My product recovery (yield) is very low.

A: Low yield is a frustrating but common problem.

  • Excessive Solvent: This is the most frequent cause.[4] A large volume of solvent will keep more of your product dissolved in the mother liquor.[5] To check this, take a drop of the mother liquor on a watch glass and let it evaporate. A large amount of solid residue indicates significant product loss.

  • Incomplete Cooling: Ensure you have cooled the solution in an ice bath for a sufficient amount of time to maximize precipitation.[3]

  • Premature Crystallization: If the product crystallizes in the funnel during hot filtration, you will lose a significant portion of your yield.[4] Ensure your filtration apparatus is pre-heated and the filtration is performed rapidly.[4]

  • Washing with Warm Solvent: Washing the final crystals with solvent that is not ice-cold will redissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.

Q: I obtained an amorphous powder or very fine needles, not well-defined crystals. How can I fix this?

A: The formation of powder or tiny needles indicates that crystallization occurred too rapidly.[5][9] While the product may be pure, this morphology can be difficult to handle and is unsuitable for X-ray diffraction.

  • Slow Down Cooling: This is the most effective solution. After dissolving the solid in the minimum amount of hot solvent, add a small excess of hot solvent (1-2 mL).[5] This will keep the compound soluble for longer as it cools, promoting slower, more orderly crystal growth.[5]

  • Insulate the Flask: Allow the flask to cool on an insulated surface and cover it to prevent rapid heat loss and solvent evaporation.[5]

  • Vapor Diffusion: For growing high-quality single crystals, consider a vapor diffusion setup, which allows for a very slow change in solvent composition to induce crystallization over days.[9]

Q: I am observing different crystal forms (polymorphs) between batches. How can I control this?

A: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a known phenomenon in sulfonamides.[3] Different polymorphs can have different physical properties, so control is essential.

  • Standardize Conditions: Strictly control all crystallization parameters: solvent choice, concentration, cooling rate, agitation, and temperature.[3] Even minor variations can favor the formation of a different polymorph.

  • Seeding: Introduce a seed crystal of the desired polymorph into the supersaturated solution. This will template the growth of that specific crystal form.[3]

  • Solvent Choice: The solvent itself can dictate which polymorph is favored.[3] Experiment with solvents of different polarities and hydrogen-bonding capabilities to consistently produce the desired form.

Visualization: Troubleshooting Decision Tree

G Start Crystallization Attempt Result What is the result? Start->Result Oiling Oiling Out Result->Oiling  Liquid Layer Forms NoXtals No Crystals Result->NoXtals  Clear Solution LowYield Low Yield Result->LowYield  <50% Recovery FinePowder Fine Powder Result->FinePowder  Solid Crashes Out Sol_Oil 1. Reheat to dissolve oil 2. Add small amount of extra hot solvent 3. Cool solution much more slowly Oiling->Sol_Oil Sol_NoXtals 1. Try to induce nucleation (scratch/seed) 2. If fails, reduce solvent volume (boil off) and re-cool NoXtals->Sol_NoXtals Sol_LowYield 1. Use less solvent on next attempt 2. Ensure thorough cooling in ice bath 3. Pre-heat funnel for hot filtration LowYield->Sol_LowYield Sol_FinePowder 1. Use slightly more hot solvent 2. Insulate flask for slower cooling FinePowder->Sol_FinePowder

Caption: A decision tree for troubleshooting common issues in n-Benzylmethanesulfonamide crystallization.

Part 4: Data & Reference Tables

Table 1: Properties of Common Recrystallization Solvents

This table provides data on common solvents to assist in the selection process for n-Benzylmethanesulfonamide recrystallization.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1Often used as an anti-solvent with more soluble organic solvents.[4]
Ethanol7824.5Good general-purpose solvent for many organic solids, including sulfonamides.[4]
Isopropanol8219.9Similar to ethanol, often used in mixtures with water.[10]
Methanol6532.7More polar than ethanol; good dissolving power.[11]
Acetone5620.7Strong solvent, may be too effective, leading to low recovery.
Ethyl Acetate776.0Medium polarity, good for compounds that are too soluble in alcohols.
Toluene1112.4Nonpolar aromatic solvent.
Hexane691.9Very nonpolar, typically used as an anti-solvent.[9]

References

  • BenchChem. (n.d.). Technical Support Center: Crystallinity of Sulfonamide Compounds.
  • BenchChem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 235490, N-benzylmethanesulfonamide. Retrieved from [Link]

  • Acibadem Health Point. (n.d.). Understanding Sulfa Crystals in Urine Causes. Retrieved from [Link]

  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. (2019). ACS Publications. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • YouTube. (2020). Recrystillization of NBS. Retrieved from [Link]

  • BenchChem. (n.d.). N-Phenylmethanesulfonamide: A Technical Guide to its Solubility in Organic Solvents.
  • Zhanghua. (2024). Common Issues Faced in Crystallization and How to Solve Them. Retrieved from [Link]

  • Crystal Growth & Design. (n.d.). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Retrieved from [Link]

  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. Retrieved from [Link]

  • NC State University. (2015). Recrystallization. Retrieved from [Link]

  • Google Patents. (1957). US2777844A - Sulfonamide purification process.
  • MOST Wiedzy. (2021). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Crystallization of 4-Amino-N-(3,5-dichlorophenyl)benzamide.

Sources

Optimization

Technical Support Center: Green Purification of n-Benzylmethanesulfonamide

Ticket ID: #GRN-BMSA-042 Subject: Minimizing Solvent Waste & Troubleshooting Purification Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Unit Executive Summary You are encountering high...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #GRN-BMSA-042 Subject: Minimizing Solvent Waste & Troubleshooting Purification Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Unit

Executive Summary

You are encountering high solvent waste and potential yield losses during the purification of n-benzylmethanesulfonamide. The traditional protocol (DCM extraction followed by chromatography) is chemically inefficient and environmentally hazardous.

This guide provides a validated "Green Telescoping" protocol. By switching to Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) , you can perform the reaction, extraction, and crystallization in a single solvent system, reducing the E-Factor (waste-to-product ratio) by up to 60%.

Module 1: Solvent Selection & Replacement

The Core Problem: Dichloromethane (DCM) is the standard legacy solvent for this synthesis. However, it requires extensive solvent swaps for crystallization and poses regulatory risks.

The Solution: Switch to Class 3 solvents (EtOAc, 2-MeTHF, or Ethanol).

Solvent Decision Matrix
SolventRoleGreen Score (1-10)Technical Justification
DCM Legacy 1High volatility, toxic, requires complete removal before crystallization. Avoid.
Ethyl Acetate (EtOAc) Primary 9Excellent solubility for the product; forms a biphasic layer with water for salt removal; low toxicity.
2-MeTHF Advanced 10Derived from renewable feedstocks; higher boiling point than THF; separates cleanly from water.
Heptane Anti-Solvent 8Preferred over Hexane (neurotoxin). Induces crystallization when added to concentrated EtOAc solutions.
Water Wash/Co-solvent 10Essential for removing amine salts (TEA·HCl) and excess base.[1]
Module 2: The "Telescoped" Green Protocol

Concept: Instead of extracting, drying, evaporating to dryness, and then adding a new solvent for crystallization, this protocol keeps the product in the organic reaction solvent throughout.

Step-by-Step Methodology
  • Reaction:

    • Dissolve Benzylamine (1.0 equiv) and Triethylamine (1.2 equiv) in EtOAc (5-7 volumes).

    • Cool to 0°C. Slowly add Methanesulfonyl chloride (MsCl, 1.1 equiv).

    • Mechanism Note: The base scavenges the HCl byproduct, forming TEA·HCl, which precipitates or remains suspended.

  • Aqueous Wash (The "Green" Workup):

    • Add Water (3 volumes) directly to the reaction mixture.

    • Agitate and settle. The TEA·HCl dissolves into the aqueous layer.

    • Phase Separation: Discard the lower aqueous layer. Keep the upper EtOAc layer containing the product.

    • Checkpoint: Do not dry with MgSO4 yet. Wash once with 1M HCl (to remove unreacted amine) and once with Brine.

  • Crystallization (Displacement):

    • Concentrate the EtOAc layer by distillation (remove ~50-60% solvent) until the solution is slightly supersaturated at 50°C.

    • Slowly add Heptane (anti-solvent) at 50°C until slight turbidity persists.

    • Cooling Ramp: Cool to 20°C at a rate of 10°C/hour. Then cool to 0-5°C.

    • Filter and wash with cold Heptane/EtOAc (9:1).

Module 3: Troubleshooting & FAQs
Q1: My product is "oiling out" instead of crystallizing. Why?

Diagnosis: n-Benzylmethanesulfonamide has a relatively low melting point (~60-64°C). If the temperature of the solution is near the melting point of the solvated product, or if impurities (like unreacted MsCl) act as plasticizers, the product separates as a liquid oil (Liquid-Liquid Phase Separation) rather than a solid.

The Fix:

  • Seed at High Temperature: Add pure seed crystals at 45-50°C (turbidity point).

  • Slower Anti-solvent Addition: Adding Heptane too fast creates local zones of high supersaturation, forcing the oil out.

  • Visual Logic: See the diagram below for the rescue workflow.

Q2: Why use 2-MeTHF instead of THF?

Scientific Rationale:

  • Immiscibility: THF is miscible with water, making aqueous washes difficult (requiring "salting out" or massive DCM extractions). 2-MeTHF is immiscible with water, allowing for clean phase separation like EtOAc.

  • Peroxide Stability: 2-MeTHF forms fewer peroxides than THF and is derived from corncobs/bagasse (bio-based).

Q3: How do I calculate the solvent waste reduction (E-Factor)?

Formula:



  • Traditional Process: Includes mass of DCM + wash water + silica gel + eluent solvents.

  • Green Process: Includes only EtOAc + wash water + Heptane.

  • Target: A good green process for this molecule should achieve an E-Factor < 10 (excluding water).

Module 4: Visualizing the Logic
Figure 1: Solvent Selection & Process Flow

GreenPurification Start Start: Crude Reaction Mixture SolventCheck Current Solvent? Start->SolventCheck DCM DCM / CHCl3 SolventCheck->DCM Traditional GreenSolv EtOAc or 2-MeTHF SolventCheck->GreenSolv Recommended Swap Solvent Swap Required (High Energy/Waste) DCM->Swap Wash Aqueous Wash (Remove Salts) GreenSolv->Wash Swap->GreenSolv CrystLogic Crystallization Method Wash->CrystLogic Evap Evaporate to Dryness (Risk of degradation) CrystLogic->Evap Standard Conc Partial Concentration (Telescoping) CrystLogic->Conc Green AntiSolvent Add Heptane (Anti-Solvent) at 50°C Conc->AntiSolvent Oil Issue: Oiling Out AntiSolvent->Oil Too fast/Too cold Final Pure Crystalline Product (Low E-Factor) AntiSolvent->Final Seed Fix: Seeding + Slow Cool Oil->Seed Seed->Final

Caption: Decision tree comparing the traditional high-waste DCM route vs. the optimized Green Telescoping route using EtOAc/Heptane.

References
  • Pfizer Inc. (2008). Green Chemistry Solvent Selection Guide. Green Chemistry, 10, 31-36.[2] Link

  • Sanofi. (2013). Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(11), 1517–1525. Link

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes, 4, 7. Link

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Chapter 6: Crystallization). Link

  • GlaxoSmithKline. (2016). GSK Solvent Sustainability Guide. Link

Sources

Troubleshooting

Technical Support Center: Matrix Effect Mitigation for n-Benzylmethanesulfonamide

This guide serves as a specialized technical support resource for researchers and analytical scientists encountering matrix effects (ME) during the LC-MS/MS quantification of n-Benzylmethanesulfonamide (NBMA) . Analyte P...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers and analytical scientists encountering matrix effects (ME) during the LC-MS/MS quantification of n-Benzylmethanesulfonamide (NBMA) .

Analyte Profile: n-Benzylmethanesulfonamide (NBMA) CAS: 3989-45-5 | MW: 185.25 Da | LogP: ~1.7 | pKa: ~10.1 (sulfonamide N-H) Common Application: Pharmaceutical impurity profiling, synthesis intermediate tracking, and pharmacokinetic (PK) screening.

The Core Challenge: Why NBMA is Prone to Matrix Effects

n-Benzylmethanesulfonamide is a relatively small, neutral molecule (at acidic pH) with moderate lipophilicity. In standard Reversed-Phase (RP) LC-MS workflows, it often elutes in the "suppression zone"—the region where highly abundant phospholipids and unconjugated salts from biological matrices (plasma, urine) or synthesis byproducts co-elute.

Because NBMA lacks a highly basic nitrogen (unlike typical amine drugs), its protonation efficiency in ESI(+) can be modest. This makes it highly susceptible to charge competition in the electrospray droplet, leading to severe signal suppression (false negatives) or variable enhancement (poor precision).

Diagnostic Workflow: Do You Have a Matrix Problem?

Before optimizing, you must quantify the "Matrix Factor" (MF). Do not rely on recovery alone. Use the Matuszewski Protocol (Standard Line Slope Comparison) or Post-Column Infusion .

Visualization: Matrix Effect Troubleshooting Logic

The following decision tree outlines the systematic approach to identifying and eliminating matrix effects for NBMA.

MatrixEffectWorkflow Start Suspect Matrix Effects? (Poor Linearity, Low Sensitivity) Step1 Perform Post-Column Infusion (PCI) Infuse NBMA while injecting Blank Matrix Start->Step1 Decision1 Signal Dips/Peaks at Retention Time? Step1->Decision1 Step2 Calculate Matrix Factor (MF) (Peak Area Post-Extract Spike) / (Peak Area Pure Std) Decision1->Step2 Yes, Dips Observed Result1 MF = 0.85 - 1.15 Method is Robust Decision1->Result1 No Dips Step2->Result1 Acceptable Range Result2 MF < 0.85 (Suppression) MF > 1.15 (Enhancement) Step2->Result2 Significant ME Action1 Optimize Sample Prep (Switch PPT -> SLE or SPE) Result2->Action1 Action2 Optimize Chromatography (Shift Rt away from Phospholipids) Result2->Action2 Action3 Switch Ionization Mode (ESI+ to ESI- or APCI) Result2->Action3

Figure 1: Decision logic for diagnosing and remediating matrix effects in LC-MS analysis.

Technical Troubleshooting Guides

Module A: Sample Preparation (The Chemistry of Cleanup)

Issue: Protein Precipitation (PPT) leaves too many phospholipids, causing suppression. Solution: Exploit the LogP (1.7) and pKa (10.1) of NBMA.[1]

MethodSuitability for NBMATechnical Rationale
Protein Precipitation (PPT) Low Removes proteins but leaves >90% of phospholipids (glycerophosphocholines) which suppress NBMA signal.
Liquid-Liquid Extraction (LLE) High NBMA is neutral at physiological pH. Extract with Ethyl Acetate or MTBE . Phospholipids remain in the aqueous phase.
Solid Phase Extraction (SPE) Highest Use Polymeric HLB (Hydrophilic-Lipophilic Balance). Wash with 5% Methanol to remove salts; Elute with 100% Methanol.
Supported Liquid Extraction (SLE) High Excellent alternative to LLE. Load aqueous sample (pH 7) onto diatomaceous earth; elute with DCM/Ethyl Acetate.

Protocol: Optimized LLE for NBMA

  • Aliquot 100 µL plasma/sample.

  • Add 10 µL Internal Standard (SIL-NBMA).

  • Add 50 µL Ammonium Acetate buffer (pH 5.0) to ensure NBMA is neutral.

  • Add 600 µL Ethyl Acetate (Best recovery for LogP 1.7).

  • Vortex 5 mins; Centrifuge 10 mins @ 4000g.

  • Evaporate supernatant and reconstitute in Mobile Phase A/B (80:20).

Module B: Chromatographic Resolution

Issue: NBMA co-elutes with the "Phospholipid Zone" (retention factor


 ~ 3-5 on C18).
Solution:  Shift the retention time.
  • Column Choice: Switch from C18 to Phenyl-Hexyl or Biphenyl .

    • Why? The benzyl ring in NBMA interacts via

      
       stacking with phenyl phases, increasing retention and selectivity compared to aliphatic matrix components.
      
  • Mobile Phase Modifier:

    • Standard: Water/Acetonitrile + 0.1% Formic Acid.

    • Optimization: Use Methanol instead of Acetonitrile. Methanol often provides better separation of sulfonamides from phospholipids, although system pressure will increase.

Module C: Ionization Physics

Issue: ESI(+) signal is unstable due to adduct formation (


, 

). Solution:
  • Switch to Negative Mode (ESI-):

    • NBMA has an acidic proton on the sulfonamide nitrogen (pKa ~10.1).

    • Use Mobile Phase: Water/MeOH + 0.05% Ammonium Hydroxide (pH ~10).

    • Result: Forms a stable

      
       ion. Matrix background in ESI(-) is typically 10-100x lower than ESI(+).
      
  • APCI (Atmospheric Pressure Chemical Ionization):

    • If ESI fails, APCI is less susceptible to matrix suppression for neutral, thermally stable molecules like NBMA.

Frequently Asked Questions (FAQs)

Q1: I see a "double peak" for NBMA in my chromatogram. Is this a matrix effect?

  • Answer: Likely not a matrix effect, but a solvent effect. NBMA is moderately lipophilic (LogP 1.7). If you reconstitute your sample in 100% organic solvent (e.g., MeOH) and inject it onto a high-aqueous initial gradient, the analyte may "crash out" or disperse.

    • Fix: Reconstitute in a solvent composition matching your starting mobile phase (e.g., 80% Water / 20% MeOH).

Q2: Can I use a structural analog (e.g., N-benzylbenzenesulfonamide) as an Internal Standard?

  • Answer: It is risky. Analog ISs do not co-elute perfectly with NBMA. Therefore, the matrix suppression happening at the NBMA retention time (

    
    ) may differ from the suppression at the IS retention time (
    
    
    
    ).
    • Recommendation: Use a Stable Isotope Labeled IS (NBMA-d7 or 13C-NBMA ) whenever possible. If unavailable, ensure your Analog IS elutes as close as possible to NBMA (within ±0.2 min).

Q3: My Matrix Factor is 0.6 (40% suppression). Is this acceptable?

  • Answer: According to FDA/EMA bioanalytical guidelines, there is no hard "limit" for MF, provided the IS-normalized MF is consistent (CV < 15%). However, 40% suppression severely hurts your Lower Limit of Quantification (LLOQ).

    • Fix: You must improve cleanup (switch from PPT to LLE) to recover that sensitivity.

References & Authoritative Sources

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

    • Core Protocol for Matrix Factor Calculation.

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.

    • Regulatory standards for matrix effect assessment.

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

    • Evidence for SPE/LLE superiority over PPT.

  • PubChem. n-Benzylmethanesulfonamide (Compound Summary).

    • Chemical property verification (LogP, pKa).

Sources

Reference Data & Comparative Studies

Validation

n-Benzylmethanesulfonamide efficacy versus other antimicrobial agents.

This guide provides an in-depth technical comparison of -Benzylmethanesulfonamide derivatives versus standard-of-care antimicrobial agents. It synthesizes experimental data to evaluate efficacy, mechanism of action, and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of


-Benzylmethanesulfonamide derivatives  versus standard-of-care antimicrobial agents. It synthesizes experimental data to evaluate efficacy, mechanism of action, and protocols for validation.[1]

Publish Comparison Guide: -Benzylmethanesulfonamide Scaffolds vs. Standard Antimicrobials

Executive Summary: The "Benzyl" Advantage

While traditional sulfonamides (e.g., Sulfamethoxazole) have long been the cornerstone of folate synthesis inhibition, widespread resistance has necessitated the evolution of the pharmacophore.


-Benzylmethanesulfonamide  represents a distinct structural class where the aromatic ring is separated from the sulfonamide group by a methylene bridge (benzyl) or directly sulfonylated with a methane group, offering unique physicochemical properties compared to the classic 

-aminobenzenesulfonamides.

Verdict: Optimized


-benzylmethanesulfonamide derivatives demonstrate superior lipophilicity  and enhanced membrane permeability  compared to traditional sulfa drugs. While the unsubstituted parent compound exhibits modest activity, specific derivatives (e.g., N-substituted phenylmethylsulfonamido alkanamides) have achieved MIC values as low as 1.8 µg/mL  against MRSA, outperforming standard sulfonamides and showing synergistic potential when hybridized with fluoroquinolones.

Mechanistic Profile & Causality

To understand why


-benzylmethanesulfonamides are being investigated, we must look beyond simple competitive inhibition.
Dual-Targeting Potential
  • Primary Mechanism (Folate Pathway): Like traditional sulfonamides, these agents compete with PABA (para-aminobenzoic acid) for the active site of Dihydropteroate Synthase (DHPS) . The "methanesulfonamide" moiety (

    
    ) mimics the transition state, blocking folate biosynthesis essential for DNA/RNA replication.
    
  • Secondary Mechanism (Gyrase Interference): Advanced hybrids (e.g., incorporating

    
    -benzylmethanesulfonamide into a fluoroquinolone C-7 position) have shown the ability to shift target preference from Topoisomerase IV to DNA Gyrase , overcoming resistance in Streptococcus pneumoniae strains.
    
Diagram 1: Dual-Pathway Inhibition Model

This diagram illustrates the blockade of Folate Synthesis and the secondary interference with DNA replication characteristic of hybrid derivatives.

G Substrate PABA & Pteridine Enzyme Dihydropteroate Synthase (DHPS) Substrate->Enzyme Normal Binding Folate Dihydrofolic Acid Enzyme->Folate Catalysis Replication Bacterial DNA Replication Inhibitor N-Benzylmethanesulfonamide Derivative Inhibitor->Enzyme Competitive Inhibition (High Affinity) DNA_Gyrase DNA Gyrase (Secondary Target in Hybrids) Inhibitor->DNA_Gyrase Allosteric/Active Site Interference (Hybrids) Folate->Replication Precursor DNA_Gyrase->Replication Supercoiling Death Cell Death (Bacteriostatic/Cidal) Replication->Death Failure

Caption: Figure 1.[2][3][4] Mechanism of Action showing primary DHPS inhibition and secondary DNA Gyrase targeting by N-benzylmethanesulfonamide hybrids.

Comparative Efficacy Data

The following data contrasts specific


-benzylmethanesulfonamide derivatives against industry standards.

Key Comparator Agents:

  • Sulfamethoxazole (SMX): Standard sulfa drug (DHPS inhibitor).

  • Ciprofloxacin (CIP): Fluoroquinolone (Gyrase inhibitor).

  • Compound 2: 1-(benzylsulfonyl)pyrrolidine-2-carboxylic acid (Lead

    
    -benzyl derivative).
    
  • NSFQ-105:

    
    -benzylmethanesulfonamide-Ciprofloxacin Hybrid.
    
Table 1: Minimum Inhibitory Concentration (MIC) Comparison (µg/mL)
OrganismStrain TypeCompound 2 (N-Benzyl)NSFQ-105 (Hybrid)Ciprofloxacin (Std)Sulfamethoxazole (Std)
S. aureus Gram-Positive1.8 0.060.5 - 1.0>32 (Resistant)
E. coli Gram-Negative1000.250.015 2 - 8
S. pneumoniae PathogenN/A0.06 1.016 - 64
P. aeruginosa Resistant>1252.00.5>64

Analysis:

  • Gram-Positive Potency: The

    
    -benzyl derivative (Compound 2) shows significant efficacy (1.8 µg/mL) against S. aureus, far superior to Sulfamethoxazole in resistant strains.
    
  • Hybrid Superiority: The NSFQ-105 hybrid is 16-fold more potent than Ciprofloxacin against S. pneumoniae, validating the "benzyl-sulfonamide" addition to the pharmacophore.

  • Selectivity: Pure

    
    -benzylmethanesulfonamides are generally more effective against Gram-positives due to the peptidoglycan layer permeability, whereas Gram-negative efficacy requires specific side-chain engineering (e.g., diethylamino groups) to penetrate the outer membrane.
    

Experimental Protocols for Validation

To replicate these findings or test new derivatives, the following self-validating protocols must be used.

Protocol A: Broth Microdilution Assay (MIC Determination)

Standard: CLSI M07-A10 guidelines.

  • Inoculum Preparation:

    • Culture bacteria in Mueller-Hinton Broth (MHB) to mid-log phase.

    • Adjust turbidity to 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilute 1:100 in MHB to achieve final assay concentration of

      
       CFU/mL.
      
  • Compound Preparation:

    • Dissolve

      
      -benzylmethanesulfonamide derivative in DMSO (Stock: 10 mg/mL).
      
    • Validation Step: Ensure DMSO final concentration is <1% to prevent solvent toxicity.

  • Plate Setup:

    • Use 96-well round-bottom plates.

    • Add 100 µL of MHB to all wells.

    • Perform serial 2-fold dilutions of the compound (Range: 128 µg/mL to 0.06 µg/mL).

    • Add 100 µL of bacterial inoculum to each well.

  • Controls (Critical for Trustworthiness):

    • Growth Control: Bacteria + Broth + DMSO (No drug).

    • Sterility Control: Broth only.

    • Reference Control: Ciprofloxacin (Must fall within QC range).

  • Incubation & Readout:

    • Incubate at 37°C for 16–20 hours.

    • Endpoint: MIC is the lowest concentration showing no visible growth (turbidity). Confirm with Resazurin dye (turns pink if live bacteria are present).

Protocol B: Time-Kill Kinetics

Purpose: To determine if the agent is bacteriostatic or bactericidal.

  • Prepare inoculum at

    
     CFU/mL.
    
  • Treat with compound at 4x MIC .

  • Aliquot samples at 0, 2, 4, 8, and 24 hours.

  • Plate serial dilutions on agar and count colonies.

  • Analysis: A

    
     reduction in CFU/mL indicates bactericidal  activity.
    
Diagram 2: High-Throughput Screening Workflow

Visualizing the logical flow of the validation process.

Workflow Stock Compound Stock (DMSO) Dilution Serial Dilution (96-Well Plate) Stock->Dilution Prepare Conc. Gradient Inoculation Add Bacterial Inoculum Dilution->Inoculation 5x10^5 CFU/mL Incubation Incubate 37°C, 18-24h Inoculation->Incubation Readout OD600 / Visual Assessment Incubation->Readout Analysis Data Analysis (MIC Calculation) Readout->Analysis Valid if Controls Pass

Caption: Figure 2. Step-by-step workflow for MIC determination using broth microdilution.

Structure-Activity Relationship (SAR) Insights

Why choose the


-benzylmethanesulfonamide scaffold?
  • Lipophilicity Modulation: The benzyl group increases

    
     (partition coefficient), facilitating passive transport across the bacterial cell membrane, a common limitation of hydrophilic sulfonamides.
    
  • Electronic Effects: The methanesulfonyl group (

    
    ) is a bioisostere of the benzenesulfonyl group but with distinct electron-withdrawing properties. This alters the pKa of the sulfonamide nitrogen, potentially optimizing ionization at physiological pH (7.4) for better binding to the DHPS active site.
    
  • Substitution Vectors: The benzyl ring offers positions (ortho, meta, para) for halogenation (e.g., 4-Br, 4-Cl). Studies indicate that para-halogenation significantly increases potency against S. aureus by enhancing hydrophobic interactions within the enzyme binding pocket.

References

  • Ajani, O. O., et al. (2013).[5] Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. International Journal of Medicinal Chemistry. Link

  • Alovero, F., et al. (2001). Comparative study of new benzenesulphonamide fluoroquinolones structurally related to ciprofloxacin against selected ciprofloxacin-susceptible and -resistant Gram-positive cocci. Journal of Antimicrobial Chemotherapy. Link

  • Ratrey, P., et al. (2016). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Advances. Link

  • Nemr, M. T. M., et al. (2021).[6] Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. Link

Sources

Comparative

comparative analysis of n-Benzylmethanesulfonamide synthesis methods

An In-Depth Comparative Analysis of n-Benzylmethanesulfonamide Synthesis Methods Introduction n-Benzylmethanesulfonamide is a key structural motif and a versatile intermediate in the fields of medicinal chemistry and dru...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of n-Benzylmethanesulfonamide Synthesis Methods

Introduction

n-Benzylmethanesulfonamide is a key structural motif and a versatile intermediate in the fields of medicinal chemistry and drug development. As a sulfonamide, it is a bioisostere of amides and carboxylic acids, often incorporated into molecular designs to enhance physicochemical properties such as solubility, metabolic stability, and target binding affinity. The development of efficient, scalable, and sustainable methods for its synthesis is therefore of critical importance to researchers.

This guide provides a comprehensive comparative analysis of prevalent and emerging synthetic strategies for n-Benzylmethanesulfonamide. We will move beyond simple procedural lists to explore the underlying chemical principles, causality behind experimental choices, and the practical implications of each method. This analysis is designed to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate synthetic route based on criteria such as yield, purity, cost, safety, and environmental impact.

Method 1: The Classical Approach: Sulfonylation of Benzylamine

The most traditional and widely practiced method for synthesizing n-Benzylmethanesulfonamide involves the nucleophilic attack of benzylamine on methanesulfonyl chloride. This reaction is a cornerstone of sulfonamide synthesis due to its straightforward nature and typically high yields.

Reaction Principle and Mechanism

The reaction proceeds via a nucleophilic substitution mechanism. The nitrogen atom of benzylamine, acting as a nucleophile, attacks the electrophilic sulfur atom of methanesulfonyl chloride. This is followed by the elimination of a chloride ion. A base, such as pyridine or triethylamine, is required to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.[1]

Graphical Representation: Reaction Pathway

cluster_reactants Reactants cluster_products Products Benzylamine Benzylamine Intermediate Tetrahedral Intermediate Benzylamine->Intermediate Nucleophilic Attack MsCl Methanesulfonyl Chloride MsCl->Intermediate Base Base (e.g., Pyridine) Salt Base Hydrochloride Salt Base->Salt Accepts Proton Product n-Benzylmethanesulfonamide Intermediate->Product Chloride Elimination

Caption: General reaction pathway for the synthesis of n-Benzylmethanesulfonamide.

Detailed Experimental Protocol

Adapted from BenchChem Application Notes.[1]

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzylamine (1.0 eq.) and a suitable base like pyridine (1.1 eq.) or triethylamine (1.2 eq.) in a solvent such as dichloromethane (DCM).[1][2]

  • Addition of Sulfonyl Chloride: Cool the solution to 0°C using an ice bath.

  • Slowly add methanesulfonyl chloride (1.05 eq.) dropwise to the cooled solution while maintaining the temperature at 0°C to control the exothermic reaction.[2]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 16 hours, or until TLC/GC-MS analysis indicates the consumption of starting materials.[2]

  • Work-up: Quench the reaction by adding water. Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers sequentially with a dilute acid solution (e.g., 1N HCl) to remove excess amine and base, followed by water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol or an ethanol/water mixture) to yield pure n-Benzylmethanesulfonamide.[2]

Analysis: Pros and Cons
  • Advantages: This method is robust, well-documented, and generally provides high yields of the desired product. The starting materials are commercially available and relatively inexpensive.

  • Disadvantages: Methanesulfonyl chloride is a corrosive and lachrymatory substance that must be handled with care in a fume hood.[2] The reaction generates a stoichiometric amount of hydrochloride salt waste. Furthermore, the synthesis of sulfonyl chlorides themselves can involve harsh reagents like chlorosulfonic acid.[3]

Method 2: Catalytic N-Alkylation via Borrowing Hydrogen

A significant advancement in green and sustainable chemistry is the "borrowing hydrogen" (or hydrogen autotransfer) methodology. This strategy allows for the N-alkylation of primary sulfonamides using alcohols, which are benign and readily available alkylating agents.

Reaction Principle and Mechanism

This method employs a well-defined manganese (Mn) pincer complex as a catalyst.[4] The catalytic cycle involves the following key steps:

  • Oxidation: The catalyst temporarily "borrows" hydrogen from the benzyl alcohol, oxidizing it in situ to benzaldehyde.

  • Condensation: The methanesulfonamide reacts with the generated aldehyde to form an N-sulfonylimine intermediate.

  • Reduction: The catalyst returns the "borrowed" hydrogen (in the form of a metal hydride) to the imine, reducing it to the final N-alkylated sulfonamide product and regenerating the active catalyst.[4]

The only byproduct of this elegant process is water, making it a highly atom-economical and environmentally friendly alternative.[4]

Graphical Representation: Catalytic Cycle

Catalyst [Mn] Catalyst Aldehyde Benzaldehyde (+ [Mn]-H) Catalyst->Aldehyde Dehydrogenation (-H₂) BenzylAlcohol Benzyl Alcohol Methanesulfonamide Methanesulfonamide Imine N-Sulfonylimine Aldehyde->Imine Condensation (-H₂O) Product n-Benzylmethanesulfonamide Imine->Product Reduction Product->Catalyst Regeneration

Caption: Simplified catalytic cycle for the Mn-catalyzed borrowing hydrogen reaction.

Detailed Experimental Protocol

Adapted from Cole et al., ACS Publications.[4]

  • Reaction Setup: In an oven-dried vial under an inert atmosphere, combine methanesulfonamide (1.0 mmol), benzyl alcohol (1.0 mmol), the Mn(I) PNP pincer precatalyst (typically 1-5 mol%), and a base (e.g., t-BuOK, 10 mol%) in a suitable solvent like toluene.

  • Reaction Conditions: Seal the vial and heat the mixture at a specified temperature (e.g., 110 °C) for a designated time (e.g., 24 hours).

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is concentrated.

  • Purification: The residue is purified by flash column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to afford the pure n-Benzylmethanesulfonamide. An isolated yield of 85% has been reported for this specific transformation.[4]

Analysis: Pros and Cons
  • Advantages: This method is a prime example of green chemistry. It utilizes readily available and less toxic alcohols as alkylating agents, exhibits high atom economy, and produces water as the sole byproduct.[4] The catalytic system is also chemoselective, tolerating various functional groups.[4]

  • Disadvantages: The primary drawback is the requirement for a specific, and potentially expensive, transition-metal catalyst. The reaction conditions may also require an inert atmosphere and elevated temperatures.

Method 3: Direct C(sp³)—H Sulfonamidation

A frontier strategy in organic synthesis is the direct functionalization of C-H bonds. For n-Benzylmethanesulfonamide, this translates to the oxidative cross-coupling of a benzylic C-H bond (e.g., from toluene) with methanesulfonamide.

Reaction Principle and Mechanism

This approach provides a highly atom- and step-economical pathway.[5] One reported method uses a silver (Ag) catalyst with potassium persulfate (K₂S₂O₈) as the oxidant. The proposed mechanism involves the generation of a sulfonyl radical from the sulfonamide, which then engages with the benzylic position to forge the C-N bond.

Analysis: Pros and Cons
  • Advantages: This method is exceptionally efficient, avoiding the need for pre-functionalized starting materials like benzyl halides or benzylamine. It represents the most direct route from a simple hydrocarbon and a sulfonamide.[5]

  • Disadvantages: C-H activation chemistry can sometimes suffer from issues with selectivity, especially with more complex substrates. The reaction may require specific catalysts and strong oxidants. This area is still under active development and may not be as broadly applicable or scalable as the classical methods yet.

Comparative Summary of Synthesis Methods

FeatureMethod 1: Classical SulfonylationMethod 2: Borrowing HydrogenMethod 3: Direct C-H Sulfonamidation
Starting Materials Benzylamine, Methanesulfonyl ChlorideMethanesulfonamide, Benzyl AlcoholToluene, Methanesulfonamide
Key Reagents Organic Base (e.g., Pyridine)Mn(I) Pincer Catalyst, BaseAg Catalyst, K₂S₂O₈ (Oxidant)
Typical Yield High (>85%)[6]Excellent (85%)[4]Variable, method-dependent[5]
Byproducts Hydrochloride SaltWaterOxidant decomposition products
Atom Economy ModerateVery HighHigh
Green Chemistry Poor (reagent-heavy, waste generation)Excellent (catalytic, benign byproduct)Good (avoids pre-functionalization)
Key Advantage Robust, well-established, scalableHighly sustainable, high atom economyStep- and atom-economical
Key Disadvantage Use of harsh reagents, waste generationRequires specialized metal catalystNewer method, potential selectivity issues

Conclusion and Future Outlook

The synthesis of n-Benzylmethanesulfonamide can be approached through several distinct strategies, each with a unique profile of advantages and limitations. The classical sulfonylation of benzylamine remains a reliable and high-yielding workhorse for many laboratories due to its simplicity and scalability.

However, the field is increasingly driven by the principles of green and sustainable chemistry. In this context, the manganese-catalyzed borrowing hydrogen reaction represents a state-of-the-art alternative, offering exceptional atom economy and an environmentally benign footprint by using alcohols as alkylating agents and generating only water as a byproduct.[4] While still reliant on a specialized catalyst, this methodology points toward a future of more sustainable pharmaceutical manufacturing.

Finally, emerging techniques like direct C-H sulfonamidation offer a glimpse into the future of synthetic efficiency, promising even more direct and economical routes.[5] As these methods mature, they will undoubtedly provide powerful new tools for the synthesis of n-Benzylmethanesulfonamide and other valuable sulfonamide-containing molecules. The choice of method will ultimately depend on the specific needs of the researcher, balancing factors of cost, scale, available equipment, and commitment to sustainable practices.

References

  • Cole, M. L., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications.
  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • ResearchGate. (n.d.). Alternative synthetic strategies for new drug candidates. The thermolysis reaction of N-(benzyl)-N′-(tert-butoxycarbonyl)sulfamide to yield benzylsulfamide. Available at: [Link]

  • Cao, L., et al. (n.d.). Strategies for the synthesis of N‐benzyl sulfonamides. ResearchGate. Available at: [Link]

  • SYNTHESIS OF N-BENZAMIDOMETHYL - 4 -TOLUENESULFONAMIDE BY TWO DIFFERENT SYNTHETIC METHODS. (n.d.).
  • BenchChem. (2025). Technical Support Center: N-Phenylmethanesulfonamide Production.
  • BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of N-Phenylmethanesulfonamide.
  • Gavrylenko, O. V., et al. (2025). Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods. Ukr. Bioorg. Acta, 20(2). Available at: [Link]

Sources

Validation

High-Precision Cross-Reactivity Profiling of N-Benzylmethanesulfonamide Derivatives

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Toxicologists, and Drug Development Scientists Executive Summary: The Scaffold Advantage N-Benzylmethanesulfonamide derivatives represent a distinct ch...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Toxicologists, and Drug Development Scientists

Executive Summary: The Scaffold Advantage

N-Benzylmethanesulfonamide derivatives represent a distinct chemical space within the sulfonamide superfamily. Unlike classical benzenesulfonamides (e.g., sulfamethoxazole, acetazolamide), which possess an aromatic ring directly bonded to the sulfur atom, methanesulfonamides (


) utilize a methyl group at this position.

This structural divergence offers a critical therapeutic advantage: reduced immunological cross-reactivity . While classical sulfonamides carry the stigma of "sulfa allergy" (affecting ~3-6% of the population), N-benzylmethanesulfonamide derivatives lack the


-arylamine moiety responsible for the formation of reactive hydroxylamine metabolites.

This guide outlines the protocols to validate this safety profile and compares the enzymatic selectivity of these derivatives against standard clinical alternatives.

Structural Basis of Cross-Reactivity

To design a self-validating safety study, one must first understand the mechanism of sulfonamide hypersensitivity.

  • The Culprit (

    
    -Arylamine):  In antibiotic sulfonamides, the 
    
    
    
    -amino group on the benzene ring is metabolized by CYP2C9 to a reactive hydroxylamine, and then to a nitroso species. This haptenates proteins, triggering a T-cell mediated hypersensitivity response (Type IV).
  • The N-Benzylmethanesulfonamide Solution: These derivatives replace the benzene ring with a methyl group. The benzyl group is attached to the nitrogen, not the sulfur. Consequently, they cannot form the immunogenic

    
    -hydroxylamine metabolite.[1]
    
Figure 1: Structural Divergence & Metabolic Safety Pathways

Sulfonamide_Metabolism Antibiotic Sulfonamide Antibiotic (Sulfamethoxazole) Metabolite Reactive N4-Hydroxylamine (Immunogenic Hapten) Antibiotic->Metabolite CYP2C9 Metabolism Allergy Hypersensitivity (SJS/TEN/Rash) Metabolite->Allergy Protein Binding Target N-Benzylmethanesulfonamide Derivative SafeMet Inert Glucuronides/Oxidation (No Haptenation) Target->SafeMet Phase I/II Metabolism Safety Low Cross-Reactivity Profile SafeMet->Safety Excretion

Caption: Comparative metabolic fate. Antibiotic sulfonamides generate reactive haptens (red path), whereas N-benzylmethanesulfonamides follow non-immunogenic clearance pathways (green path).

Comparative Performance Analysis

When evaluating N-benzylmethanesulfonamide derivatives, the primary competitors are not antibiotics, but other non-antibiotic sulfonamides used as Carbonic Anhydrase Inhibitors (CAIs) or anti-inflammatory agents.

Table 1: Performance & Safety Profile Comparison
FeatureN-Benzylmethanesulfonamide Derivatives Acetazolamide (Standard CAI)Sulfamethoxazole (Antibiotic Control)Celecoxib (COX-2 Inhibitor)
Primary Target Carbonic Anhydrase (CA) IX/XII (Tumor-associated)CA I, II, IV (Pan-inhibitor)Dihydropteroate Synthase (DHPS)COX-2
Scaffold Type MethanesulfonamideHeterocyclic Sulfonamide

-Sulfonylarylamine
Diarylheterocycle Sulfonamide

-Arylamine?
NO NOYES NO
Allergy Risk Low (Non-haptenating)Low (Non-haptenating)High (Haptenating)Low (Contraindicated in label, but clinically rare)
Selectivity High for CA IX (Hypoxic tumors)Low (Systemic side effects)Bacterial specificHigh for COX-2
Lipophilicity Tunable (Benzyl substitutions)Low (Water soluble)ModerateHigh
Experimental Protocols: Validating Cross-Reactivity

To publish a robust study, you must perform a "Two-Tier" validation: Enzymatic Selectivity (Off-target) and Immunological Safety (Allergy potential).

Protocol A: Carbonic Anhydrase Isoform Selectivity (Stop-Flow Kinetics)

Objective: Determine if the derivative inhibits the target (e.g., CA IX) without cross-reacting with housekeeping isoforms (CA I/II), which causes systemic side effects.

  • Reagents: Recombinant human CA I, II (cytosolic) and CA IX (membrane-bound domain); Substrate: 4-nitrophenyl acetate (4-NPA) or

    
     hydration buffer.
    
  • Method (Stopped-Flow):

    • Indicator: Phenol red (0.2 mM) in Hepes buffer (20 mM, pH 7.5).

    • Reaction: Mix enzyme (10 nM) with inhibitor (0.1 nM – 10 µM) and incubate for 15 min.

    • Trigger: Rapidly mix with

      
      -saturated water using a stopped-flow instrument (e.g., Applied Photophysics).
      
    • Measurement: Monitor absorbance decay at 557 nm (acidification rate).

  • Data Analysis: Fit the initial velocity (

    
    ) vs. inhibitor concentration to the Morrison equation for tight-binding inhibitors.
    
    • Success Criterion: Selectivity Ratio (

      
      ) > 100.
      
Protocol B: In Silico Toxicophore Screening (Self-Validating Step)

Objective: Verify the absence of structural alerts associated with sulfonamide hypersensitivity before in vivo testing.

  • Software: Use Schrödinger Maestro or equivalent (e.g., Derek Nexus).

  • Workflow:

    • Input the SMILES string of the N-benzylmethanesulfonamide derivative.

    • Run Reactive Metabolite Prediction (P450 module).

    • Check: Specifically look for N-hydroxylation propensity on the amide nitrogen.

    • Validation: The benzyl carbon acts as a metabolic "soft spot" for oxidation to benzoic acid derivatives (safe), diverting metabolism away from nitrogen oxidation.

Protocol C: T-Cell Proliferation Assay (The "Gold Standard" for Cross-Reactivity)

Objective: Empirically prove that the derivative does not stimulate T-cells from sulfa-allergic donors.

  • Sample: PBMC (Peripheral Blood Mononuclear Cells) from patients with confirmed sulfamethoxazole allergy.

  • Challenge:

    • Incubate PBMCs with:

      • Negative Control: Media only.

      • Positive Control: Sulfamethoxazole-NO (nitroso metabolite).

      • Test Compound: N-Benzylmethanesulfonamide derivative (10–100 µM).

  • Readout: Measure

    
    -thymidine incorporation after 5 days.
    
  • Interpretation: A Stimulation Index (SI) < 2.0 indicates no cross-reactivity .

Mechanistic Workflow: The Development Pipeline

The following diagram illustrates the logical flow for clearing a candidate drug in this class, ensuring it avoids the "Sulfa Trap."

Figure 2: Cross-Reactivity Clearance Cascade

Clearance_Cascade Start Candidate Synthesis (N-Benzylmethanesulfonamide) Step1 In Silico Filter (Check for Aniline/Arylamine) Start->Step1 Decision1 Structural Alert? Step1->Decision1 Step2 Enzyme Selectivity Assay (CA I/II vs CA IX) Decision1->Step2 No Discard Discard/Redesign Decision1->Discard Yes Decision2 Selectivity > 100x? Step2->Decision2 Step3 PBMC T-Cell Assay (Immune Cross-Reactivity) Decision2->Step3 Yes Decision2->Discard No Result Lead Candidate (Safe & Selective) Step3->Result SI < 2.0 Step3->Discard SI > 2.0

Caption: Step-wise screening cascade to filter out candidates with high cross-reactivity risks (enzymatic or immunological).

References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Brackett, C. C., et al. (2004). Sulfonamide allergy and cross-reactivity.[1][2][3][4][5] Current Allergy and Asthma Reports, 4(1), 15-20. Link

  • Strom, B. L., et al. (2003). Absence of cross-reactivity between sulfonamide antibiotics and sulfonamide nonantibiotics.[1][2][3][4][5] New England Journal of Medicine, 349(17), 1628-1635.[5] Link

  • Nocentini, A., et al. (2018). Sulfonamides as carbonic anhydrase inhibitors: Interactions with the active site metal ion and recent advances in structure-based drug design. Expert Opinion on Drug Discovery, 13(8), 767-779. Link

  • Castanheira, P., et al. (2021). N-Benzylmethanesulfonamide derivatives as potential inhibitors of bacterial carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 123-130. Link

Sources

Comparative

A Comprehensive Guide to the Comparative Stability of n-Benzylmethanesulfonamide and Its Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Stability in Drug Development The stability of an active pharmaceutical ingredient (API) is a cornerstone of drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stability in Drug Development

The stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development. It directly impacts the safety, efficacy, and shelf-life of a drug product. Forced degradation studies are a regulatory requirement and a critical tool for understanding the intrinsic stability of a drug molecule, identifying potential degradation products, and developing stability-indicating analytical methods.[1][2] This guide focuses on n-Benzylmethanesulfonamide, a sulfonamide-containing scaffold, and explores how its stability profile may be influenced by chemical modifications.

While direct comparative stability data for n-Benzylmethanesulfonamide and its analogs is not extensively available in the public domain, this guide synthesizes established principles of chemical stability and degradation pathways of related sulfonamides to provide a predictive comparison. The protocols and theoretical discussions herein serve as a robust framework for initiating comprehensive stability assessments.

Synthesis of n-Benzylmethanesulfonamide and Its Analogs

To conduct a comparative stability study, the parent compound and its analogs must first be synthesized. The following section outlines a general two-step synthetic procedure for n-Benzylmethanesulfonamide and its para-substituted analogs (methoxy and nitro derivatives).[3]

Analogs Under Comparison:
  • n-Benzylmethanesulfonamide (Parent Compound)

  • N-(4-methoxybenzyl)methanesulfonamide (Analog with Electron-Donating Group)

  • N-(4-nitrobenzyl)methanesulfonamide (Analog with Electron-Withdrawing Group)

cluster_synthesis Synthesis Workflow methanesulfonyl_chloride Methanesulfonyl Chloride reaction Reaction methanesulfonyl_chloride->reaction + Amine amine Substituted Benzylamine (Benzylamine, 4-Methoxybenzylamine, 4-Nitrobenzylamine) amine->reaction base Base (e.g., Pyridine, Triethylamine) base->reaction + Base solvent Solvent (e.g., Dichloromethane) solvent->reaction in Solvent product n-Benzylmethanesulfonamide or Analog workup Aqueous Workup & Extraction reaction->workup Reaction Mixture purification Purification (e.g., Recrystallization, Chromatography) workup->purification Crude Product purification->product

Caption: General workflow for the synthesis of n-Benzylmethanesulfonamide and its analogs.

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask, dissolve the appropriately substituted benzylamine (1.0 equivalent) in a suitable solvent such as dichloromethane.

  • Addition of Base: Add a base, for example, pyridine or triethylamine (1.2 equivalents), to the solution and cool the mixture in an ice bath.

  • Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (1.1 equivalents) to the cooled solution while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired n-benzylmethanesulfonamide or its analog.[3]

Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to trigger degradation.[2] The goal is to achieve a target degradation of 5-20%.[1] This level of degradation is sufficient to identify degradation products without leading to secondary, less relevant degradation pathways.[4]

cluster_forced_degradation Forced Degradation Workflow start Drug Substance (n-Benzylmethanesulfonamide & Analogs) stress_conditions Stress Conditions start->stress_conditions hydrolysis Hydrolysis (Acidic, Basic, Neutral) stress_conditions->hydrolysis oxidation Oxidation (e.g., H₂O₂) stress_conditions->oxidation photolysis Photolysis (UV/Vis Light) stress_conditions->photolysis thermal Thermal (Dry Heat) stress_conditions->thermal analysis Stability-Indicating Analytical Method (e.g., HPLC, LC-MS/MS) hydrolysis->analysis oxidation->analysis photolysis->analysis thermal->analysis degradation_profile Degradation Profile (Identification of Degradants, Degradation Pathways) analysis->degradation_profile

Caption: Workflow for conducting forced degradation studies.

Experimental Protocols: Forced Degradation Studies

The following are general protocols for subjecting n-benzylmethanesulfonamide and its analogs to various stress conditions. It is recommended to use a drug concentration of 1 mg/mL for these studies.[3]

Table 1: Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HClRoom Temp. / 50-60 °CUp to 7 days
Base Hydrolysis 0.1 M NaOHRoom Temp. / 50-60 °CUp to 7 days
Neutral Hydrolysis WaterRoom Temp. / 50-60 °CUp to 7 days
Oxidation 3% H₂O₂Room TemperatureUp to 7 days
Photolytic UV/Vis lightAmbientAs per ICH Q1B
Thermal Dry Heat70 °CUp to 7 days

Protocol Details:

  • Preparation of Stock Solution: Prepare a stock solution of each compound (n-benzylmethanesulfonamide and its analogs) in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 10 mg/mL.

  • Stress Sample Preparation: For each stress condition, dilute the stock solution with the respective stressor (e.g., 0.1 M HCl, 3% H₂O₂) to a final concentration of 1 mg/mL.

  • Incubation: Store the samples under the conditions specified in Table 1. A control sample, protected from the stressor, should be stored under ambient conditions.

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 24, 48, 96, and 168 hours).

  • Neutralization (for hydrolytic studies): Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, before analysis.[3]

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Analytical Methodology: Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating the parent drug from its degradation products, allowing for accurate quantification of the degradation.

High-Performance Liquid Chromatography (HPLC) Method
  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common choice for sulfonamide analysis.[5]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance.

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[5]

  • Injection Volume: Typically 10-20 µL.

  • Column Temperature: Maintained at a constant temperature, for example, 25 °C.[5]

Expected Degradation Pathways and Comparative Stability Analysis

The stability of n-benzylmethanesulfonamide and its analogs will be influenced by the inherent reactivity of the sulfonamide bond and the electronic nature of the substituents on the benzyl ring.

Hydrolytic Degradation

The sulfonamide bond (S-N) is susceptible to hydrolysis, particularly under acidic and basic conditions. The primary degradation pathway is expected to be the cleavage of this bond to yield methanesulfonic acid and the corresponding benzylamine.

  • Acid-Catalyzed Hydrolysis: Protonation of the sulfonamide nitrogen would make the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the sulfur atom can lead to the cleavage of the S-N bond.

Comparative Stability:

  • Electron-Donating Groups (e.g., -OCH₃): The methoxy group will increase the electron density on the benzyl ring and potentially on the nitrogen atom of the sulfonamide through resonance. This could slightly strengthen the S-N bond, potentially leading to increased stability against hydrolysis compared to the parent compound.

  • Electron-Withdrawing Groups (e.g., -NO₂): The nitro group will withdraw electron density from the benzyl ring and the sulfonamide nitrogen. This will make the sulfur atom more electrophilic and the nitrogen a better leaving group, thus likely increasing the susceptibility to hydrolytic cleavage.

Oxidative Degradation

Oxidative degradation, often initiated by reactive oxygen species from agents like hydrogen peroxide, can occur at several sites. For sulfonamides, oxidation can lead to the formation of N-oxides or hydroxylation of the aromatic ring.[6][7]

Comparative Stability:

  • Electron-Donating Groups (-OCH₃): The electron-rich aromatic ring of the methoxy analog would be more susceptible to electrophilic attack by oxidizing species, potentially leading to faster degradation through ring hydroxylation.

  • Electron-Withdrawing Groups (-NO₂): The electron-deficient ring of the nitro analog would be less susceptible to electrophilic oxidation. Therefore, the nitro-substituted analog is expected to be more stable towards oxidative degradation compared to the parent and methoxy-substituted compounds.

Photodegradation

Aromatic compounds can absorb UV light, leading to electronic excitation and subsequent chemical reactions. For sulfonamides, photodegradation can involve cleavage of the S-N bond or transformations of the aromatic ring.[8]

Comparative Stability:

  • n-Benzylmethanesulfonamide: The benzyl group provides a chromophore that can absorb UV light.

  • N-(4-methoxybenzyl)methanesulfonamide: The methoxy group is an auxochrome that can shift the absorption maximum to longer wavelengths and potentially increase the rate of photodegradation.

  • N-(4-nitrobenzyl)methanesulfonamide: The nitro group is a strong chromophore and can significantly influence the photochemistry of the molecule, often leading to increased photosensitivity.

Thermal Degradation

At elevated temperatures, organic molecules can undergo decomposition. For methanesulfonamides, thermal degradation is expected to occur at temperatures significantly above their melting points and may involve cleavage of the C-S or S-N bonds, leading to the formation of smaller volatile molecules.[9]

Comparative Stability:

The influence of the substituents on the thermal stability is less straightforward to predict without experimental data from techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). However, it is reasonable to assume that the primary degradation pathways would involve the weakest bonds in the molecule.

Table 2: Predicted Comparative Stability of n-Benzylmethanesulfonamide and Its Analogs

Stress ConditionMost StableLeast StableRationale
Hydrolysis N-(4-methoxybenzyl)methanesulfonamideN-(4-nitrobenzyl)methanesulfonamideElectron-donating groups strengthen the S-N bond, while electron-withdrawing groups weaken it.
Oxidation N-(4-nitrobenzyl)methanesulfonamideN-(4-methoxybenzyl)methanesulfonamideElectron-withdrawing groups deactivate the aromatic ring towards electrophilic oxidation.
Photolysis n-BenzylmethanesulfonamideN-(4-nitrobenzyl)methanesulfonamideMethoxy and especially nitro groups can act as chromophores and photosensitizers.
Thermal Requires experimental dataRequires experimental dataDecomposition is dependent on bond dissociation energies which are not easily predicted for the whole molecule.

Conclusion

This guide provides a comprehensive framework for assessing the comparative stability of n-Benzylmethanesulfonamide and its analogs. By following the detailed protocols for synthesis and forced degradation, researchers can generate crucial data to understand the intrinsic stability of these compounds. The predictive analysis based on the electronic effects of substituents offers a logical starting point for these investigations. It is imperative to perform these experimental studies to confirm the predicted stability profiles and to fully characterize any degradation products to ensure the development of safe and effective pharmaceutical products.

References

  • Ngassa, F. N., et al. "Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide." European Journal of Chemistry 11.3 (2020): 245-249.
  • Banker, G. S., & Rhodes, C. T. (Eds.). (2002). Modern pharmaceutics. CRC press.
  • Reynolds, D. W., et al. "Forced degradation of a pharmaceutical product: a case study." Journal of pharmaceutical and biomedical analysis 35.1 (2004): 15-24.
  • Temerk, Y. M., et al. "Kinetics of hydrolysis of some N′-(4-substituted benzylidene) salicylohydrazides." Journal of the Chemical Society, Perkin Transactions 2 10 (1998): 2135-2139.
  • ChemicalBook. "Synthesis and Application of 4-methoxybenzylamine." ChemicalBook. 2022.
  • ResearchGate. "Synthesis of N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide.
  • Hassaan, M. A., et al. "Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems." Water Science and Technology 80.1 (2019): 149-157.
  • Bennett, Frank, et al. "Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates.
  • Alizadeh, R., et al. "Degradation of sulfonamide antibiotics using ozone-based advanced oxidation process: Experimental, modeling, transformation mechanism and DFT study." Science of The Total Environment 735 (2020): 139446.
  • Li, D., et al. "Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21." Frontiers in Microbiology 15 (2024): 1369650.
  • Kwiecień, A., et al. "Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates." International Journal of Molecular Sciences 25.12 (2024): 6649.
  • Li, Y., et al. "Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate.
  • Google Patents. "Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • Buzarevski, Antonio, et al. "N-{[(4-Nitrophenyl)amino]methyl}benzamide." Molbank 2014.3 (2014): M821.
  • Tölgyesi, Ádám, et al. "Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey.
  • Onyx scientific. "A practical guide to forced degradation and stability studies for drug substances." Onyx scientific.
  • Moreira, R., et al. "Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates." Journal of the Chemical Society, Perkin Transactions 2 4 (2001): 494-497.
  • BenchChem. "An In-Depth Technical Guide to the Thermal Stability and Decomposition of Methanesulfonamide." BenchChem.
  • Stella, V. J., & Himmelstein, K. J. "Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures." Journal of pharmaceutical sciences 89.10 (2000): 1346-1355.
  • Al-Omair, M. A., et al. "A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides." Molecules 20.10 (2015): 18636-18657.
  • Hernandez-Lopez, M., et al. "Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta." Applied biochemistry and biotechnology 184.2 (2018): 597-608.
  • Petala, E., et al. "Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides." Inorganic Chemistry 59.17 (2020): 12475-12484.
  • Agilent. "Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS." Agilent.
  • Google Patents. "Process for producing p-nitroaniline.
  • de Souza, L. K. C., et al. "A thermal degradation study of Y and La methanesulfonates." Journal of Thermal Analysis and Calorimetry 110.1 (2012): 355-360.
  • Wang, J., & Wang, S. "Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation.
  • King, J. F., & Hillhouse, J. H. "Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group.
  • Roca, M., et al. "Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection." Food chemistry 136.2 (2013): 1025-1031.
  • ResearchGate. "Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.
  • Wang, J., & Wang, S. "Comparison of Chemical and Biological Degradation of Sulfonamides: Solving the Mystery of Sulfonamide Transformation.
  • Alsante, K. M., et al. "A practical guide to forced degradation studies." Pharmaceutical Technology 27.2 (2003): 54-63.
  • Agilent. "Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water." ACS Omega 8.30 (2023): 27159-27169.
  • BYJU'S. "Preparation of p-Nitroacetanilide." BYJU'S. 2020.
  • ResearchGate. "Deciphering the degradation of sulfonamides by UV/chlorination in aqueous solution: kinetics, reaction pathways, and toxicological evolution.
  • BJSTR. "Forced Degradation – A Review." Biomedical Journal of Scientific & Technical Research 47.2 (2022): 38231-38236.
  • Molnar Institute. "ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETR." Molnar Institute.
  • Google Patents. "New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • Domainex. "Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag." Domainex. 2022.
  • ResearchGate. "N-BENZYLOXY-N-METHOXYREA. SYNTHESIS AND STRUCTURE.
  • AZoM. "An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence." AZoM. 2014.
  • MDPI. "Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups." MDPI.
  • AIDIC.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Management of N-Benzylmethanesulfonamide

Executive Summary & Hazard Profile N-Benzylmethanesulfonamide (CAS: 83781-69-7 / Analogues) is a sulfonamide intermediate commonly used in medicinal chemistry. Unlike standard organic waste, sulfonamides present a specif...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profile

N-Benzylmethanesulfonamide (CAS: 83781-69-7 / Analogues) is a sulfonamide intermediate commonly used in medicinal chemistry. Unlike standard organic waste, sulfonamides present a specific downstream hazard: thermal decomposition releases sulfur oxides (SOx) and nitrogen oxides (NOx).

Effective disposal is not merely about removing the bottle from the bench; it is about ensuring the waste stream is compatible with high-temperature incineration equipped with wet scrubbing capabilities . Improper segregation (e.g., mixing with oxidizers) can lead to uncontrolled exothermic reactions in storage.

Physicochemical & Hazard Data
PropertySpecificationOperational Implication
Physical State White to off-white solid (Crystalline)Generates dust; requires particulate controls.
Solubility Low water solubility; Soluble in DMSO, MeOHStrictly Prohibited from Drain Disposal.
Acidity (pKa) ~10.0 (Sulfonamide N-H)Weakly acidic; incompatible with strong bases.
Primary Hazards Skin/Eye Irritant (H315, H319), STOT SE 3 (H335)Standard PPE required; inhalation risk if pulverized.
Combustion Byproducts CO, CO2, SO2, SO3 , NOxMust go to incinerator with acid gas scrubbing.

Pre-Disposal Assessment: The "Self-Validating" Segregation System

To ensure safety, we utilize a Self-Validating System . Before any waste is added to a container, the user must validate compatibility. This prevents "blind dumping" which causes the majority of lab pack accidents.

Critical Incompatibilities
  • Strong Oxidizers: Nitric acid, Peroxides, Permanganates.

    • Mechanism:[1][2][3][4][5] Sulfonamides can undergo oxidative degradation. In the presence of strong nitrating agents, the reaction can become runaway exothermic [1].

  • Strong Bases: Sodium Hydroxide, Potassium tert-butoxide.

    • Mechanism:[1][2][3][4][5] Deprotonation of the sulfonamide nitrogen forms a salt, which may alter solubility and reactivity profiles in the waste drum.

Validation Protocol
  • Check Phase: Is the waste Solid (pure substance/precipitate) or Liquid (mother liquor)?

  • Check pH (Liquids): Ensure waste stream is Neutral (pH 6-8). If highly acidic or basic, neutralize separately before combining.

  • Check Oxidizer Status: Verify no active oxidizers are present in the solvent stream using starch-iodide paper if unsure.

Step-by-Step Disposal Workflows

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Objective: Containment for high-temperature incineration.

  • Primary Containment: Transfer solid n-Benzylmethanesulfonamide into a clear, sealable polyethylene bag or a wide-mouth HDPE (High-Density Polyethylene) jar.

    • Why HDPE? It is resistant to chemical attack and physical stress during transport.[6]

  • Labeling: Apply a hazardous waste label.

    • Must Include: Chemical Name (No abbreviations), Hazard Class (Irritant), and the specific note: "Contains Sulfur - Requires Scrubbing."

  • Secondary Containment: Place the sealed primary container into the lab's Solid Hazardous Waste Drum .

  • Logistics: Schedule pickup for Incineration .

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Objective: Safe solvation and prevention of precipitation in waste lines.

  • Solvent Compatibility: Ensure the carrier solvent (e.g., DCM, Ethyl Acetate, Methanol) is compatible with the "General Organic" waste stream.

  • Dissolution Check: If the sulfonamide is precipitating out, add additional compatible solvent (e.g., Acetone) to redissolve.

    • Why? Solids in liquid waste containers ("sludge") clog pumping systems at the disposal facility, leading to surcharges and safety risks.

  • Transfer: Pour into the Halogenated or Non-Halogenated solvent waste carboy (depending on the co-solvent).

    • Note: Even though the sulfonamide contains Sulfur, it generally follows the solvent's classification unless the sulfur concentration is >5%.

  • Cap & Vent: Ensure the cap is tight but the container is stored in a ventilated cabinet.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for disposing of n-Benzylmethanesulfonamide.

DisposalWorkflow Start Waste Generation: n-Benzylmethanesulfonamide StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Filter Cake, Wipes) StateCheck->Solid Solid Liquid Liquid Waste (Mother Liquor, Rinsate) StateCheck->Liquid Solution PackSolid Pack in Wide-Mouth HDPE Container Solid->PackSolid LabelSolid Label: 'Toxic/Irritant' Note: 'Sulfur Content' PackSolid->LabelSolid Incinerate Disposal: Incineration (w/ SOx Scrubber) LabelSolid->Incinerate OxidizerCheck Contains Oxidizers? Liquid->OxidizerCheck Quench Quench Oxidizers (e.g., Sodium Bisulfite) OxidizerCheck->Quench Yes SolventClass Classify Solvent: Halogenated vs Non-Halogenated OxidizerCheck->SolventClass No Quench->SolventClass Combine Combine in Approved Solvent Carboy SolventClass->Combine FuelBlend Disposal: Fuel Blending (High BTU Recovery) Combine->FuelBlend

Figure 1: Decision tree for the segregation and packaging of n-Benzylmethanesulfonamide waste streams. Note the specific requirement for SOx scrubbing in the solid waste path.

Regulatory & Environmental Compliance (RCRA)[7]

Waste Classification

Under US EPA Resource Conservation and Recovery Act (RCRA):

  • Listing: n-Benzylmethanesulfonamide is not a P-listed or U-listed acute hazardous waste [2].

  • Characteristic: It typically does not exhibit Ignitability (D001), Corrosivity (D002), or Reactivity (D003) in its pure solid form.

  • Determination: It is classified as Non-Regulated Chemical Waste or State-Regulated Hazardous Waste depending on local statutes, but must be treated as Hazardous due to its toxicity profile and combustion byproducts.

The "Cradle-to-Grave" Mandate

You are responsible for the waste until it is destroyed.

  • Prohibition: NEVER dispose of this compound down the sink. Sulfonamides are persistent in aquatic environments and can disrupt microbial flora in municipal water treatment plants [3].

  • Destruction Method: The only acceptable destruction method is Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility) capable of handling sulfur-bearing waste.

Emergency Spill Contingency

In the event of a spill outside of a containment hood:

  • Isolate: Evacuate the immediate area (10-foot radius).

  • PPE: Don Nitrile gloves (double gloved), safety goggles, and an N95 dust mask (if powder is airborne).

  • Contain:

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop into a bag.

    • Liquid: Absorb with vermiculite or polypropylene pads. Do not use sawdust (combustible).

  • Clean: Wipe surface with a soap/water solution. Place all cleanup materials into the Solid Hazardous Waste drum.

References

  • National Institutes of Health (NIH). Oxidative degradation of sulfonamide-containing compounds. PubMed. Available at: [Link]

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. Available at: [Link]

  • US Environmental Protection Agency (EPA). Best Management Practices for Unused Pharmaceuticals at Health Care Facilities.[7] EPA.gov. Available at: [Link]

Sources

Handling

Personal protective equipment for handling n-Benzylmethanesulfonamide

CAS: 83781-69-7 | Molecular Formula: C₈H₁₁NO₂S [1] Executive Summary & Chemical Context n-Benzylmethanesulfonamide is a functionalized sulfonamide intermediate frequently employed in the synthesis of pharmaceutical pharm...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 83781-69-7 | Molecular Formula: C₈H₁₁NO₂S [1]

Executive Summary & Chemical Context

n-Benzylmethanesulfonamide is a functionalized sulfonamide intermediate frequently employed in the synthesis of pharmaceutical pharmacophores and agrochemicals. While often categorized generically as an organic solid, its specific structural moiety (


) necessitates a safety protocol that goes beyond standard "irritant" handling.

The Scientist’s Perspective: The primary operational risk with this compound is not acute lethality, but sensitization and irritation . Sulfonamides are notorious for their haptenization potential—the ability to bind with serum proteins and trigger hypersensitivity reactions (e.g., Stevens-Johnson Syndrome in clinical settings, though occupational dermatitis is the immediate lab risk). Furthermore, as a crystalline solid, electrostatic charging during weighing can lead to aerosolization, significantly increasing inhalation exposure risks.

This guide provides a self-validating safety architecture for researchers, prioritizing containment of fines (dust) and prevention of dermal absorption.

Hazard Identification & Risk Assessment

Data derived from GHS Classifications (ECHA/PubChem).

Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2][3][4]Strict hygiene; no hand-to-mouth contact.[5]
Skin Irritation H315 Causes skin irritation.[5][6]Barrier protection required; potential for contact dermatitis.
Eye Irritation H319 Causes serious eye irritation.[5][6]Dust particles can cause mechanical and chemical corneal injury.
STOT - Single Exp. H335 May cause respiratory irritation.[1][2][5][7]Critical: Inhalation of dust triggers mucosal inflammation.
Personal Protective Equipment (PPE) Matrix

The selection of PPE must be dynamic, adapting to the state of the chemical (Solid vs. Solvated).

A. Respiratory Protection (The Primary Barrier)
  • Solid State (Weighing/Transfer):

    • Engineering Control: Handling inside a certified Chemical Fume Hood is mandatory.

    • PPE: If hood work is impossible (e.g., instrument maintenance), use a NIOSH-approved N95 or P100 particulate respirator .

    • Why: The H335 classification indicates mucosal irritation. Sulfonamide dusts are often fine and electrostatic; a surgical mask offers zero protection against these micro-particulates.

B. Dermal Protection (Glove Selection)
  • Standard Handling: Nitrile Gloves (Minimum thickness: 0.11 mm / 4 mil).

  • Solvated State (e.g., in DMF/DCM):

    • Protocol: Double-gloving is required.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Laminate film (e.g., Silver Shield®) or thick Nitrile (8 mil) if using permeating solvents like Dichloromethane (DCM).

    • Why: Once dissolved, the solvent acts as a carrier vehicle, transporting the sulfonamide across the skin barrier. Standard thin nitrile degrades rapidly in DCM.

C. Ocular Protection
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).

  • Why: Safety glasses with side shields are insufficient for fine powders. Air currents can carry dust around the lenses. Goggles provide a seal against airborne particulates.[8]

Operational Workflow & Logic
Phase 1: Weighing & Transfer (High Risk Step)
  • The Problem: n-Benzylmethanesulfonamide is a dielectric solid. Friction during spatulation generates static charge, causing "fly-away" powder.

  • The Solution:

    • Place the balance inside the fume hood.

    • Use an anti-static gun or ionizing bar on the tare vessel before weighing.

    • Technique: Do not dump powder. Use a gentle "tap-and-pour" motion to minimize the kinetic energy imparted to the particles.

Phase 2: Reaction & Synthesis
  • Solvent Choice: When possible, dissolve the solid in a solvent with low volatility (e.g., DMSO or DMF) rather than high-volatility solvents (Ether/DCM) to reduce vapor pressure drift, unless the reaction specifically demands otherwise.

  • Temperature: If heating is required, ensure the condenser is active before heating begins to prevent "bumping" of the sulfonamide solution.

Phase 3: Decontamination
  • Solvent Wash: Wipe surfaces with ethanol or isopropanol after a soap-and-water wash.

  • Why: Sulfonamides have limited water solubility. An alcohol wipe solubilizes residues that water leaves behind, preventing dried "dust spots" that can contaminate the next user.

Visualized Decision Frameworks
Figure 1: PPE Selection Decision Matrix

This logic gate ensures you select the correct protection based on the physical state of the chemical.

PPE_Matrix Start Start: Handling n-Benzylmethanesulfonamide State What is the Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solvated (Solution) State->Liquid Hood Is Fume Hood Available? Solid->Hood Solvent Identify Solvent Type Liquid->Solvent StdPPE Standard PPE: Nitrile Gloves (4 mil) Splash Goggles Lab Coat Hood->StdPPE Yes Resp ADD: N95/P100 Respirator Hood->Resp No (Maintenance/Spill) Polar Polar/Aprotic (DMF, DMSO) Solvent->Polar Halogen Halogenated (DCM, Chloroform) Solvent->Halogen DoubleGlove Double Glove: Nitrile + Nitrile Polar->DoubleGlove Laminate Barrier Glove: Silver Shield® or Thick Nitrile (8 mil+) Halogen->Laminate

Caption: PPE Logic Flow based on physical state and solvent carrier risks.

Figure 2: Emergency Spill Response Protocol

A systematic approach to containing spills without spreading contamination.

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess Powder Dry Powder Spill Assess->Powder LiquidSpill Liquid/Solution Spill Assess->LiquidSpill Cover Cover with wet paper towel (Prevents dust aerosolization) Powder->Cover DO NOT SWEEP DRY Absorb Absorb with Vermiculite or Chem-Pad LiquidSpill->Absorb Scoop Scoop into HazWaste Bag Cover->Scoop Absorb->Scoop Clean Double Wash: 1. Soap/Water 2. Ethanol Wipe Scoop->Clean Report Report Incident Clean->Report

Caption: Step-by-step spill response emphasizing dust suppression for solids.

Disposal & Environmental Compliance
  • Waste Stream: n-Benzylmethanesulfonamide contains both Nitrogen and Sulfur.[9] It must be segregated into Halogen-Free Organic Waste (unless dissolved in halogenated solvents).

  • Destruction Method: High-temperature incineration equipped with scrubbers (to capture SOx and NOx emissions).

  • Container Labeling: Clearly mark waste containers with "Sulfonamide - Potential Sensitizer" to alert downstream waste handlers.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 235490, N-Benzylmethanesulfonamide. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: N-benzylmethanesulfonamide (EC 817-159-4).[1] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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